4-(Difluoromethyl)cyclohexan-1-amine hydrochloride
Description
Properties
IUPAC Name |
4-(difluoromethyl)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c8-7(9)5-1-3-6(10)4-2-5;/h5-7H,1-4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDQVLLLKXNZRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of 4-(Difluoromethyl)cyclohexan-1-amine Hydrochloride
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The difluoromethyl group (-CHF₂) in particular has emerged as a valuable motif, capable of subtly modulating a compound's physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride, a key building block for researchers and scientists in drug development.
This compound marries three critical structural features: a saturated cyclohexylamine core, which provides a three-dimensional framework; a difluoromethyl group, which serves as a bioisosteric replacement for other functionalities and enhances metabolic stability; and a hydrochloride salt, which improves aqueous solubility and handling characteristics.[1][2][3] Understanding the physical properties of this molecule is paramount for its effective use in synthesis, formulation, and biological screening. This document serves as a senior-level guide, detailing not just the properties themselves, but the experimental rationale and methodologies required for their robust characterization.
Chemical Identity and Structure
The fundamental identity of a compound is the basis for all further investigation. 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride is a saturated carbocyclic amine salt. The cyclohexane ring can exist in different stereoisomeric forms (cis and trans), which can influence biological activity and physical properties. The specific CAS number may refer to a specific isomer or a mixture.
| Identifier | Value | Source |
| IUPAC Name | 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride | N/A |
| CAS Number | 1461709-26-1 | [4] |
| Molecular Formula | C₇H₁₄ClF₂N | [4] |
| Molecular Weight | 185.64 g/mol |
graph chemical_structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms N [label="NH3+", fontcolor="#FFFFFF", shape=ellipse, style=filled, fillcolor="#4285F4"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_CHF2 [label="C"]; H_CHF2 [label="H"]; F1 [label="F"]; F2 [label="F"]; Cl [label="Cl-", fontcolor="#FFFFFF", shape=ellipse, style=filled, fillcolor="#EA4335"];
// Position nodes for trans isomer N [pos="1.5,0!"]; C1 [pos="0,0!"]; C2 [pos="-0.75,1.3!"]; C3 [pos="-2.25,1.3!"]; C4 [pos="-3,0!"]; C5 [pos="-2.25,-1.3!"]; C6 [pos="-0.75,-1.3!"]; C_CHF2 [pos="-4.5,0!"]; H_CHF2 [pos="-5.25,0.8!"]; F1 [pos="-5.25,-0.8!"]; F2 [pos="-4.8,1.3!"];
// Define edges for the cyclohexane ring and substituents C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N; C4 -- C_CHF2; C_CHF2 -- H_CHF2; C_CHF2 -- F1; C_CHF2 -- F2;
// Label for the diagram label="trans-4-(Difluoromethyl)cyclohexan-1-amine hydrochloride"; fontsize=12; fontcolor="#202124"; }
Caption: Chemical structure of trans-4-(Difluoromethyl)cyclohexan-1-amine hydrochloride.
The Strategic Role of the Difluoromethyl Group in Drug Design
The inclusion of the -CHF₂ group is a deliberate choice in medicinal chemistry, offering a unique combination of properties that distinguish it from non-fluorinated or perfluorinated analogues.[1][5]
-
Bioisosterism and Hydrogen Bonding: The difluoromethyl group is often considered a bioisostere of hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) groups.[1][2] Unlike the trifluoromethyl (-CF₃) group, the -CHF₂ moiety retains an acidic proton, allowing it to act as a weak hydrogen bond donor. This capability can introduce or enhance binding interactions with biological targets, improving affinity and specificity.[1][2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong compared to a carbon-hydrogen bond.[6] Introducing a -CHF₂ group at a potential site of oxidative metabolism can effectively block this pathway, leading to an increased half-life and improved metabolic stability of the parent molecule.[1][6]
-
Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The -CHF₂ group provides a moderate increase in lipophilicity, allowing for fine-tuning of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
-
Modulation of pKa: The strong electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, such as the cyclohexylamine. This modulation can alter the ionization state of the molecule at physiological pH, which is a critical factor for solubility, permeability, and target engagement.
Core Physicochemical Properties
The following table summarizes the key physical properties of 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride. It is important to note that specific values, particularly for melting point and solubility, can vary depending on the isomeric composition (cis/trans ratio) and purity of the material.
| Property | Value | Significance in Drug Development |
| Appearance | White to off-white solid | Provides a baseline for material identification and stability assessment. |
| Melting Point | ~295 °C (for the analogous 4,4-difluoro compound)[7] | A sharp melting point range is indicative of high purity. High thermal stability is important for manufacturing and storage. |
| Solubility | Soluble in water, methanol. | The hydrochloride salt form significantly enhances aqueous solubility, which is crucial for formulation, in vitro assays, and bioavailability.[3] |
| pKa | (Estimated ~9.5 - 10.5) | Determines the charge state at physiological pH (~7.4). As a primary amine hydrochloride, it will be predominantly protonated and positively charged, enhancing solubility but potentially reducing passive membrane permeability. |
Standardized Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, the use of standardized analytical protocols is essential. The following sections describe robust, self-validating methodologies for characterizing the key physical properties of amine hydrochlorides like the title compound.
Protocol for Melting Point Determination
Rationale: The melting point is a fundamental thermal property that provides a primary indication of a compound's identity and purity. Impurities typically depress and broaden the melting range. This protocol uses the capillary method, which is a standard technique in pharmaceutical analysis.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a rapid rate to a temperature approximately 15-20°C below the expected melting point.
-
Observation: The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. The melting point is reported as this range.
Trustworthiness Check: A narrow melting range (e.g., < 2°C) is a strong indicator of a pure substance. The apparatus should be calibrated regularly with certified reference standards.
Protocol for Aqueous Solubility Assessment (Shake-Flask Method)
Rationale: The "shake-flask" method is the gold-standard technique for determining thermodynamic equilibrium solubility. This value is critical for predicting oral absorption and for developing parenteral formulations.
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- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1267497-05-1|Trans-4-(difluoromethyl)cyclohexan-1-amine|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 4,4-DIFLUOROCYCLOHEXYLAMINE HYDROCHLORIDE | 675112-70-6 [chemicalbook.com]
An In-depth Technical Guide to 4-(Difluoromethyl)cyclohexan-1-amine Hydrochloride: Structure, Stereochemistry, and Synthesis
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmacological properties. The difluoromethyl (CHF₂) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine functionalities.[1][2] Its unique electronic properties, including its ability to act as a lipophilic hydrogen bond donor, can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3] This guide provides a comprehensive technical overview of 4-(difluoromethyl)cyclohexan-1-amine hydrochloride, a valuable building block for the synthesis of novel therapeutic agents. We will delve into its chemical structure, stereochemical considerations, a proposed synthetic route with a detailed experimental protocol, and its potential applications in drug discovery.
Chemical Structure and Physicochemical Properties
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride is a salt of the corresponding free amine. The core of the molecule is a cyclohexane ring substituted at the 1- and 4-positions with an amino group and a difluoromethyl group, respectively.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClF₂N | [4] |
| Molecular Weight | 185.65 g/mol | [4] |
| CAS Number (trans-isomer) | 2098033-30-6 | - |
The presence of the difluoromethyl group significantly influences the electronic and steric properties of the cyclohexane ring. The strong electron-withdrawing nature of the two fluorine atoms can affect the pKa of the neighboring amino group and influence non-covalent interactions with biological macromolecules.
Stereochemistry and Conformational Analysis
The stereochemistry of 4-(difluoromethyl)cyclohexan-1-amine is a critical aspect that dictates its three-dimensional shape and, consequently, its interaction with chiral biological systems. The 1,4-disubstituted cyclohexane ring can exist as two diastereomers: cis and trans.
Cis/Trans Isomerism
In the cis-isomer, the amino and difluoromethyl groups are on the same face of the cyclohexane ring, while in the trans-isomer, they are on opposite faces. These two isomers are not interconvertible without breaking and reforming chemical bonds and are expected to have different physical and biological properties.
Conformational Preferences
The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. In a substituted cyclohexane, substituents can occupy either an axial or an equatorial position. The relative stability of the two chair conformations of a given isomer is determined by the steric bulk of the substituents.
The energetic preference of a substituent for the equatorial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. A larger A-value indicates a greater preference for the equatorial position.
The experimentally determined A-value for the difluoromethyl (CHF₂) group is 1.85 kcal/mol .[5] For comparison, the A-value for an amino group (-NH₂) is approximately 1.2-1.6 kcal/mol, and for an ammonium group (-NH₃⁺) is around 1.9 kcal/mol.
-
Trans-isomer: The most stable conformation of the trans-isomer will have both the difluoromethyl and the amino/ammonium groups in the equatorial position, minimizing 1,3-diaxial interactions. This diequatorial conformation is expected to be significantly more stable than the diaxial conformation.
-
Cis-isomer: In the cis-isomer, one substituent must be axial while the other is equatorial. Given the similar A-values of the difluoromethyl and ammonium groups, the two chair-flipped conformations (one with axial CHF₂ and equatorial NH₃⁺, and the other with equatorial CHF₂ and axial NH₃⁺) will have comparable energies, and a mixture of these conformers is expected to exist in equilibrium.
The following Graphviz diagram illustrates the chair conformations of the cis and trans isomers.
Caption: Chair conformations of cis and trans-4-(difluoromethyl)cyclohexan-1-amine.
Proposed Synthesis
A plausible and efficient synthetic route to 4-(difluoromethyl)cyclohexan-1-amine hydrochloride is through the reductive amination of the corresponding ketone, 4-(difluoromethyl)cyclohexan-1-one. This starting material is commercially available. The reductive amination can be performed in a one-pot reaction, which is advantageous for industrial applications.[6][7]
The following diagram outlines the proposed synthetic pathway.
Caption: Proposed synthetic route to cis- and trans-4-(difluoromethyl)cyclohexan-1-amine hydrochloride.
Detailed Experimental Protocol (Proposed)
Step 1: Reductive Amination of 4-(Difluoromethyl)cyclohexan-1-one
-
Rationale: This one-pot procedure involves the in-situ formation of an imine from the ketone and ammonia, followed by its reduction to the amine. Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl group and as a dehydrating agent to drive the imine formation. Sodium borohydride is a mild and effective reducing agent for the imine.
-
Procedure:
-
To a solution of 4-(difluoromethyl)cyclohexan-1-one (1.0 eq) in anhydrous methanol (0.2 M) under an inert atmosphere (e.g., argon), add a 7 M solution of ammonia in methanol (5.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add titanium(IV) isopropoxide (1.2 eq) dropwise and stir the resulting mixture at room temperature for 12 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of 2 M aqueous sodium hydroxide solution.
-
Filter the resulting suspension through a pad of celite, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(difluoromethyl)cyclohexan-1-amine as a mixture of cis and trans isomers.
-
Step 2: Formation of the Hydrochloride Salt
-
Rationale: The hydrochloride salt is typically a crystalline solid that is easier to handle, purify, and store than the free amine.
-
Procedure:
-
Dissolve the crude amine from Step 1 in a minimal amount of diethyl ether.
-
Cool the solution to 0 °C.
-
Add a 2 M solution of hydrogen chloride in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford 4-(difluoromethyl)cyclohexan-1-amine hydrochloride as a mixture of cis and trans isomers.
-
Step 3: Isomer Separation
-
Rationale: The cis and trans diastereomers will have different physical properties, which can be exploited for their separation.
-
Procedure:
-
Chromatographic Separation: The diastereomeric mixture of the free amine or the hydrochloride salt can be separated by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Diastereomeric Crystallization: The difference in solubility between the cis and trans hydrochloride salts in a suitable solvent system may allow for their separation by fractional crystallization.
-
Spectroscopic Characterization (Expected)
-
¹H NMR:
-
A characteristic triplet of doublets for the proton of the CHF₂ group (¹JHF ≈ 50-60 Hz, ³JHH ≈ 4-8 Hz).
-
Complex multiplets in the aliphatic region (1.0-2.5 ppm) corresponding to the cyclohexane ring protons.
-
A broad singlet for the -NH₃⁺ protons, which may exchange with D₂O.
-
The chemical shifts and coupling constants of the protons on C1 and C4 will differ between the cis and trans isomers due to their different magnetic environments.
-
-
¹³C NMR:
-
A triplet for the carbon of the CHF₂ group due to one-bond coupling with fluorine (¹JCF ≈ 230-250 Hz).
-
Signals for the cyclohexane ring carbons, with the chemical shifts of C1 and C4 being most affected by the substituents and their stereochemical arrangement.
-
-
¹⁹F NMR:
Applications in Drug Discovery
The 4-(difluoromethyl)cyclohexan-1-amine scaffold is a valuable building block in drug discovery for several reasons:
-
Bioisosterism: The difluoromethyl group can serve as a bioisostere of a hydroxyl or thiol group, potentially improving metabolic stability by blocking sites of oxidation.[1][2]
-
Modulation of pKa: The electron-withdrawing nature of the CHF₂ group can lower the pKa of the neighboring amino group, which can be beneficial for optimizing drug absorption and distribution.[10]
-
Enhanced Binding Interactions: The C-H bond of the difluoromethyl group can act as a hydrogen bond donor, providing an additional point of interaction with a biological target.[2]
-
Increased Lipophilicity: The incorporation of fluorine generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[3]
While specific drugs containing the 4-(difluoromethyl)cyclohexan-1-amine moiety are not yet on the market, this structural motif holds promise for the development of new therapeutics in areas such as oncology, neuroscience, and infectious diseases, where the modulation of the properties of amine-containing compounds is often a key aspect of drug design.
Conclusion
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while not extensively documented in the literature, can be reasonably achieved through standard synthetic methodologies such as reductive amination. The distinct stereochemical and conformational properties of its cis and trans isomers, driven by the steric and electronic nature of the difluoromethyl group, offer opportunities for the fine-tuning of molecular shape and biological activity. The unique properties conferred by the difluoromethyl group make this and related compounds attractive scaffolds for the development of next-generation therapeutics.
References
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-
G. G. & S. B. (n.d.). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. ResearchGate. Retrieved from [Link]
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Dalvit, C., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804. [Link]
-
Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8379-8417. [Link]
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PubChem. (n.d.). 4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride. Retrieved from [Link]
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Purser, S., et al. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]
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University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry. Retrieved from [Link]
-
(n.d.). 19F NMR Reference Standards. Retrieved from [Link]
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2022). Molecules, 27(15), 4789. [Link]
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Direct reductive amination of cyclohexanone. (n.d.). ResearchGate. Retrieved from [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 8. 19F [nmr.chem.ucsb.edu]
- 9. colorado.edu [colorado.edu]
- 10. researchgate.net [researchgate.net]
Authored by a Senior Application Scientist
An In-Depth Technical Guide to trans-4-(difluoromethyl)cyclohexan-1-amine (CAS 1267497-05-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of trans-4-(difluoromethyl)cyclohexan-1-amine, a fluorinated aliphatic amine of growing interest in medicinal chemistry and drug discovery. The strategic incorporation of a difluoromethyl group (CHF₂) onto a cyclohexane scaffold presents a unique combination of physicochemical properties that can significantly influence biological activity, metabolic stability, and cell permeability. This document serves as a detailed resource for researchers exploring the potential of this and related compounds in their scientific endeavors.
Part 1: Core Physicochemical and Structural Characterization
trans-4-(difluoromethyl)cyclohexan-1-amine is a saturated cyclic amine featuring a difluoromethyl substituent. The trans configuration indicates that the amino group and the difluoromethyl group are on opposite sides of the cyclohexane ring plane.
Physicochemical Properties
A summary of the key physicochemical properties for CAS 1267497-05-1 is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental settings, from reaction conditions to biological assays.
| Property | Value | Source |
| CAS Number | 1267497-05-1 | [1][2][3][4][][6] |
| IUPAC Name | trans-4-(difluoromethyl)cyclohexan-1-amine | [3][6] |
| Molecular Formula | C₇H₁₃F₂N | [1][3][6] |
| Molecular Weight | 149.18 g/mol | [1][3][6] |
| Appearance | Expected to be a liquid or low-melting solid at room temperature. | General chemical knowledge |
| Purity | Typically available at ≥95% or ≥98% purity. | [1][2] |
| SMILES | N[C@H]1CCCC1 | [3] |
Expert Insight: The difluoromethyl group is often employed as a bioisostere for a hydroxyl or thiol group, and in some contexts, a carbonyl group. Its moderate lipophilicity and ability to act as a hydrogen bond donor can significantly alter a molecule's interaction with biological targets compared to its non-fluorinated or trifluoromethylated counterparts.
Structural Elucidation: A Multi-Technique Approach
Comprehensive characterization is paramount for confirming the identity and purity of trans-4-(difluoromethyl)cyclohexan-1-amine. While specific data sets are often proprietary to the supplier, a typical Certificate of Analysis would include the following analytical techniques. Bidepharm has indicated the availability of batch-specific analytical reports, including NMR, HPLC, and GC.[1]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and connectivity of protons. Key signals would include a triplet of doublets for the CHF₂ proton due to coupling with the two fluorine atoms and the adjacent methine proton. The protons on the cyclohexane ring will exhibit complex splitting patterns in the aliphatic region.
-
¹³C NMR: Will show the number of unique carbon environments. The carbon of the CHF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms.
-
¹⁹F NMR: Is a crucial technique for fluorinated compounds. It will show a signal for the two equivalent fluorine atoms, likely a doublet of triplets, due to coupling with the CHF₂ proton and the adjacent methine proton.
2. Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Will confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺.
3. Chromatographic Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities. A high-purity sample will show a single major peak.
-
Gas Chromatography (GC): Can also be used to assess purity, particularly for volatile compounds.
Part 2: Synthesis and Methodologies
The synthesis of trans-4-(difluoromethyl)cyclohexan-1-amine is not widely detailed in peer-reviewed literature; however, a plausible and robust synthetic route can be constructed based on established methods for the synthesis of related fluorinated cyclohexylamine derivatives.[7][8][9][10] The following protocol is a representative example.
Proposed Synthetic Workflow
Caption: A proposed synthetic workflow for trans-4-(difluoromethyl)cyclohexan-1-amine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-(Difluoromethyl)cyclohexan-1-one
-
Esterification: 4-Oxocyclohexanecarboxylic acid is first protected as its methyl or ethyl ester by reacting with the corresponding alcohol under acidic conditions (e.g., H₂SO₄).
-
Fluorination: The ketone is then converted to a difluoromethylene group. A common method is the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures.
Step 2: Synthesis of cis/trans-4-(Difluoromethyl)cyclohexan-1-amine
-
Reductive Amination: The resulting 4-(difluoromethyl)cyclohexan-1-one undergoes reductive amination. This can be achieved in a one-pot reaction using ammonia and a reducing agent. A common method involves catalytic hydrogenation with a catalyst like Raney Nickel. Alternatively, sodium cyanoborohydride can be used as the reducing agent. This step typically yields a mixture of cis and trans isomers.
Step 3: Isolation of the trans-Isomer
-
Chromatographic Separation: The cis and trans isomers can be separated using column chromatography on silica gel. The choice of eluent system (e.g., a gradient of methanol in dichloromethane) is critical for achieving good separation.
-
Isomerization: In some cases, it is possible to isomerize the undesired cis-isomer to the more thermodynamically stable trans-isomer. This is often achieved by treating the mixture with a strong base.[8]
Self-Validation and Trustworthiness: Each step of this proposed synthesis should be monitored by appropriate analytical techniques (TLC, GC-MS, NMR) to ensure the reaction is proceeding as expected and to characterize the intermediates. The final product must be rigorously purified and its structure confirmed by the methods outlined in Part 1.
Part 3: Potential Biological and Pharmacological Significance
While specific biological data for CAS 1267497-05-1 is not yet prevalent in the public domain, the structural motifs present in the molecule suggest several promising avenues for research.
Insights from Related Compounds
-
Arylcyclohexylamines: This class of compounds, which includes phencyclidine (PCP) and ketamine, are well-known for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists, leading to dissociative anesthetic and psychoactive effects.[11] While our target compound is an aliphatic, not an aryl, cyclohexylamine, the core scaffold is a privileged structure for CNS activity.
-
Difluoromethyl-Containing Molecules: The inclusion of a difluoromethyl group can enhance metabolic stability by blocking sites of oxidation. It can also modulate the pKa of nearby functional groups and serve as a lipophilic hydrogen bond donor, potentially improving target affinity and pharmacokinetic properties. Several CNS-penetrable drugs and candidates contain this moiety.[12]
-
Enzyme Inhibition: A study on (S)-3-amino-4-(difluoromethylenyl)cyclohex-1-ene-1-carboxylic acid identified it as a selective inactivator of human ornithine aminotransferase (hOAT).[13] hOAT is a potential therapeutic target in hepatocellular carcinoma. This suggests that the difluoromethylcyclohexylamine scaffold could be a starting point for the design of novel enzyme inhibitors.
Hypothetical Signaling Pathway: hOAT Inhibition
Based on the available literature, a plausible hypothesis is that trans-4-(difluoromethyl)cyclohexan-1-amine or its derivatives could act as inhibitors of aminotransferases like hOAT.
Caption: Hypothetical inhibition of the human ornithine aminotransferase (hOAT) pathway.
Expert Rationale: In this proposed mechanism, trans-4-(difluoromethyl)cyclohexan-1-amine could act as a competitive or mechanism-based inhibitor of hOAT. By blocking the active site of hOAT, it would prevent the conversion of ornithine to glutamate-γ-semialdehyde, a key step in proline and glutamate metabolism.[13] This disruption could have therapeutic implications in cancers that are dependent on these metabolic pathways. This remains a hypothesis that requires experimental validation.
Conclusion
trans-4-(difluoromethyl)cyclohexan-1-amine (CAS 1267497-05-1) is a valuable building block for the synthesis of novel chemical entities with potential applications in drug discovery. Its unique combination of a cyclohexane scaffold and a difluoromethyl group makes it an attractive starting point for the development of CNS-active agents and enzyme inhibitors. This guide provides a foundational understanding of its properties, a plausible synthetic route, and a hypothesis for its potential biological activity, thereby equipping researchers with the necessary knowledge to explore its utility in their work.
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Navigating the Solubility Landscape of 4-(Difluoromethyl)cyclohexan-1-amine Hydrochloride: A Technical Guide for Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the introduction of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a compound's physicochemical and pharmacokinetic properties. The difluoromethyl group, in particular, offers a unique balance of lipophilicity and metabolic stability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride, a novel building block of interest in drug discovery. In the absence of extensive public data for this specific molecule, this document serves as a practical "how-to" manual for researchers. It delves into the theoretical underpinnings of amine salt solubility in organic solvents, offers guidance on the application of predictive models such as Hansen Solubility Parameters (HSP) and COSMO-RS, and provides detailed, field-proven experimental protocols for accurate solubility determination. This guide is intended to empower researchers, scientists, and drug development professionals to confidently navigate the challenges of characterizing novel compounds, ensuring robust and reliable data for informed decision-making in the development pipeline.
Introduction: The Challenge of Solubility in Early-Stage Drug Discovery
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from formulation design to bioavailability. For novel chemical entities like 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride, a comprehensive understanding of its solubility profile across a range of organic solvents is paramount. Organic solvents are the lifeblood of many pharmaceutical processes, including synthesis, purification, crystallization, and the preparation of dosing solutions for preclinical studies. Poor solubility can lead to significant hurdles, such as low reaction yields, difficulties in purification, and the inability to achieve desired concentrations for in vitro and in vivo screening.
This guide is structured to provide a logical workflow for a researcher tasked with characterizing the solubility of a novel amine hydrochloride salt. We will first explore the fundamental physicochemical principles that govern the dissolution process. Subsequently, we will introduce powerful predictive models that can provide initial estimates of solubility, thereby narrowing the experimental scope. Finally, we will detail rigorous experimental protocols for obtaining precise and accurate solubility data.
Theoretical Framework: Key Physicochemical Drivers of Solubility
The solubility of an amine hydrochloride salt in an organic solvent is a complex interplay of various physicochemical factors. Understanding these drivers is essential for both predicting and interpreting solubility data.
The Role of pKa and the Ionized State
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride is the salt of a primary amine and hydrochloric acid. In solution, an equilibrium exists between the protonated (ionized) form and the free base (un-ionized) form. The pKa of the conjugate acid of the amine dictates the position of this equilibrium at a given pH. While pKa is formally defined in aqueous solution, the acidic or basic nature of the organic solvent can influence the ionization state of the solute. In general, more acidic solvents can suppress the dissociation of the hydrochloride salt, favoring the ionized form, while basic solvents can deprotonate the amine, leading to the free base. The ionized form is typically more soluble in polar solvents, whereas the free base will exhibit higher solubility in non-polar solvents.[1]
Lipophilicity (LogP) and its Influence
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. For 4-(difluoromethyl)cyclohexan-1-amine, the presence of the difluoromethyl group will increase its lipophilicity compared to the non-fluorinated analogue. This increased lipophilicity generally translates to better solubility in non-polar organic solvents. However, the hydrochloride salt form introduces a strong ionic character, which favors solubility in more polar solvents. Therefore, a balance between the lipophilicity of the carbon scaffold and the polarity of the ammonium chloride group will determine the optimal solvent environment.[2][3]
Crystal Lattice Energy: The Energy Barrier to Dissolution
Before a solute can dissolve, energy must be supplied to overcome the forces holding the molecules together in the crystal lattice.[4][5] This energy, known as the crystal lattice energy, is a significant barrier to dissolution. For ionic compounds like amine hydrochlorides, the lattice energy is primarily governed by strong electrostatic interactions between the protonated amine and the chloride anion. Factors such as the size and shape of the ions and the efficiency of their packing in the crystal structure influence the magnitude of the lattice energy.[6] A higher lattice energy will generally lead to lower solubility, as more energy is required from the solvent-solute interactions to break down the crystal structure.[7][8]
Predictive Modeling: A Priori Assessment of Solubility
Before embarking on extensive experimental work, computational models can provide valuable initial insights into the solubility profile of a new compound, enabling a more targeted selection of solvents for experimental screening.
Hansen Solubility Parameters (HSP)
The Hansen Solubility Parameter (HSP) theory is a powerful tool for predicting the miscibility of a solute in a solvent.[9] It is based on the principle of "like dissolves like" and quantifies this concept by assigning three parameters to both the solute and the solvent:
-
δD (Dispersion): Represents the energy from London dispersion forces.
-
δP (Polar): Represents the energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Represents the energy from hydrogen bonding.
The closer the HSP values of the solute and solvent, the more likely they are to be miscible.[10] The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated, and a smaller distance indicates a higher likelihood of good solubility.[9]
For a novel compound like 4-(difluoromethyl)cyclohexan-1-amine hydrochloride, its HSP values can be estimated using group contribution methods or determined experimentally by testing its solubility in a range of solvents with known HSPs.[11]
COSMO-RS (COnductor-like Screening MOdel for Real Solvents)
COSMO-RS is a quantum chemistry-based method that can predict a wide range of thermodynamic properties, including solubility, from first principles.[12][13] It uses quantum mechanical calculations to generate a "σ-profile" for a molecule, which is a histogram of the screening charge density on its surface. By comparing the σ-profiles of the solute and solvent, COSMO-RS can predict the chemical potential of the solute in the solvent and, consequently, its solubility. This method is particularly useful for novel compounds as it does not rely on experimental data for parameterization.
Experimental Determination of Solubility: Protocols and Best Practices
While predictive models offer valuable guidance, experimental determination remains the gold standard for obtaining accurate solubility data. The choice of method depends on the specific requirements of the study, such as the desired accuracy and throughput.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the most reliable technique for determining the thermodynamic equilibrium solubility of a compound.
Protocol: Equilibrium Solubility by Shake-Flask Method
-
Preparation of Saturated Solution: Add an excess amount of 4-(difluoromethyl)cyclohexan-1-amine hydrochloride to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform a time-to-equilibrium study to determine the optimal incubation time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved material.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculation: Calculate the solubility in units of mg/mL or mol/L, taking into account the dilution factor.
Kinetic Solubility Assay
For higher throughput screening of a large number of solvents, a kinetic solubility assay can be employed. This method measures the solubility of a compound after a short incubation period and can be a good indicator of its dissolution behavior in a non-equilibrium state.
Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a concentrated stock solution of 4-(difluoromethyl)cyclohexan-1-amine hydrochloride in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: In a microtiter plate, add a small volume of the DMSO stock solution to each well containing the organic solvents to be tested.
-
Incubation: Mix the plate and incubate at a controlled temperature for a shorter period, typically 1 to 2 hours.
-
Precipitate Detection/Separation: The amount of precipitate can be assessed using nephelometry (light scattering). Alternatively, the undissolved solid can be removed by filtration.
-
Quantification: The concentration of the compound in the filtrate is then determined using a high-throughput analytical method, such as UV-Vis spectroscopy in a plate reader.
Data Presentation and Interpretation
The collected solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Illustrative Solubility Data for a Hypothetical Amine Hydrochloride in Common Organic Solvents
| Solvent | Polarity Index | Hansen Parameters (δD, δP, δH) | Solubility (mg/mL) at 25°C |
| Methanol | 5.1 | (14.7, 12.3, 22.3) | High |
| Ethanol | 4.3 | (15.8, 8.8, 19.4) | Moderate-High |
| Isopropanol | 3.9 | (15.8, 6.1, 16.4) | Moderate |
| Acetonitrile | 5.8 | (15.3, 18.0, 6.1) | Moderate |
| Dichloromethane | 3.1 | (17.0, 7.3, 7.1) | Low |
| Ethyl Acetate | 4.4 | (15.8, 5.3, 7.2) | Low |
| Toluene | 2.4 | (18.0, 1.4, 2.0) | Very Low |
| Heptane | 0.1 | (15.3, 0.0, 0.0) | Insoluble |
Note: The solubility values in this table are for illustrative purposes only and do not represent actual experimental data for 4-(difluoromethyl)cyclohexan-1-amine hydrochloride.
Visualizing Solubility Relationships: The Hansen Solubility Sphere
A powerful way to visualize the solubility data is to plot the solvents in the three-dimensional Hansen space. Solvents in which the compound is soluble will cluster together, forming a "solubility sphere." The center of this sphere represents the estimated HSP of the solute.
Caption: Workflow for Solubility Determination.
Conclusion: A Roadmap for Characterizing Novel Compounds
The solubility of 4-(difluoromethyl)cyclohexan-1-amine hydrochloride, like any novel compound, is a critical parameter that requires careful and systematic investigation. This technical guide has provided a comprehensive roadmap for researchers to navigate this process. By integrating a solid understanding of the underlying physicochemical principles with the practical application of predictive models and robust experimental protocols, scientists can confidently generate the high-quality solubility data necessary to drive drug discovery and development projects forward. The methodologies outlined herein are not only applicable to the title compound but can be readily adapted for the characterization of a wide range of novel chemical entities, ensuring a solid foundation for successful pharmaceutical development.
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SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved from [Link]
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YouTube. (2019). How to determine the Hansen Solubility Sphere for a Substance 5381 2019 L21. Retrieved from [Link]
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Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Retrieved from [Link]
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SciTechnol. (n.d.). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Retrieved from [Link]
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Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]
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Process Safety and Environmental Protection. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Retrieved from [Link]
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Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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PubMed. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved from [Link]
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ResearchGate. (2016). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and their Mixed Systems. Retrieved from [Link]
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YouTube. (2019). Hansen Solubility Sphere Analysis in Excel and POV Ray 5381 2019. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Cyclohexylamine (CAS 108-91-8). Retrieved from [Link]
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SciSpace. (n.d.). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? Retrieved from [Link]
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PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]
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SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]
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Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]
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ResearchGate. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Retrieved from [Link]
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PubMed. (n.d.). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Retrieved from [Link]
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Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]
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Spectral Characterization of 4-(Difluoromethyl)cyclohexan-1-amine Hydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectral data for 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride, a key building block in contemporary drug discovery and development. The fluorinated cyclohexane moiety is of significant interest to medicinal chemists due to its potential to modulate physicochemical properties such as lipophilicity, metabolic stability, and pKa, thereby enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document offers a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental spectroscopic principles and supported by data from analogous structures.
Introduction: The Significance of Fluorinated Scaffolds
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to optimize drug-like properties. The difluoromethyl group (CHF₂) in particular, can act as a bioisostere for hydroxyl or thiol groups, and its strong electron-withdrawing nature can significantly influence the acidity of nearby protons and the overall electronic distribution of the molecule. 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride presents a versatile scaffold, combining a conformationally restricted cyclohexane ring with a primary amine and a difluoromethyl group, making it a valuable synthon for a diverse range of therapeutic agents. A thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride, we will examine the expected features in ¹H, ¹³C, and ¹⁹F NMR spectra.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate spectral interpretation.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent can influence chemical shifts, particularly for exchangeable protons.
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (Typical for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64 (signal-to-noise dependent).
-
Relaxation Delay (d1): 1-5 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (zgpg30).
-
Number of Scans: 1024 or more.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: -10 to 220 ppm.
-
-
¹⁹F NMR:
-
Pulse Program: Standard single-pulse experiment without proton decoupling.
-
Number of Scans: 64-256.
-
Relaxation Delay (d1): 1-5 seconds.
-
Spectral Width: -50 to -250 ppm (referenced to an external standard like CFCl₃).
-
Diagram of the NMR Data Acquisition Workflow:
Caption: Workflow for NMR data acquisition and processing.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum will be characterized by signals corresponding to the cyclohexane ring protons, the proton on the nitrogen-bearing carbon, the amine protons, and the proton of the difluoromethyl group. The presence of cis and trans isomers will lead to a more complex spectrum than depicted in this idealized prediction.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.3 | Broad singlet | 3H | -NH₃⁺ | The protons of the ammonium group are acidic and often appear as a broad signal. Their chemical shift is highly dependent on solvent and concentration. |
| ~5.9 | Triplet of doublets (td) | 1H | -CHF₂ | The proton of the difluoromethyl group will be split into a triplet by the two fluorine atoms (²JHF) and further split by the adjacent methine proton (³JHH). |
| ~3.1 | Multiplet | 1H | H-1 | The proton on the carbon bearing the amino group will be deshielded by the electron-withdrawing nitrogen atom. |
| ~2.0-2.2 | Multiplet | 1H | H-4 | The proton on the carbon bearing the difluoromethyl group will be deshielded. |
| ~1.2-2.0 | Multiplets | 8H | Cyclohexane ring protons | The remaining cyclohexane protons will appear as a series of complex, overlapping multiplets. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~115 (t) | -CHF₂ | The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). |
| ~49 | C-1 | The carbon attached to the nitrogen will be in the typical range for aminocycloalkanes. |
| ~35 | C-4 | The carbon attached to the difluoromethyl group. |
| ~25-30 | Other cyclohexane carbons | The remaining cyclohexane carbons will appear in the aliphatic region. |
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum provides direct information about the fluorine-containing functional group.
| Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| ~-110 to -130 | Doublet of triplets (dt) | The two equivalent fluorine atoms will be split into a doublet by the geminal proton (²JFH) and into a triplet by the vicinal methine proton (³JFH). |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrument Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Number of Scans: 16-32
-
Resolution: 4 cm⁻¹
Diagram of the IR Data Acquisition Workflow:
Caption: Workflow for IR data acquisition using ATR.
Predicted IR Spectral Data
The IR spectrum will show characteristic absorption bands for the amine hydrochloride and the difluoromethyl group.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3200-2800 | Strong, Broad | N-H stretch (in -NH₃⁺) | The stretching vibrations of the ammonium group appear as a broad band due to hydrogen bonding.[1][2][3] |
| 2950-2850 | Medium-Strong | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the cyclohexane ring. |
| ~1600 & ~1500 | Medium | N-H bend (in -NH₃⁺) | Asymmetric and symmetric bending vibrations of the ammonium group.[1] |
| 1470-1440 | Medium | C-H bend (CH₂) | Scissoring and bending vibrations of the methylene groups in the cyclohexane ring. |
| 1100-1000 | Strong | C-F stretch | The carbon-fluorine stretching vibrations typically appear as strong absorptions in this region.[4] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Experimental Protocol: MS Data Acquisition (Electrospray Ionization - ESI)
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
Instrument Parameters (ESI-MS):
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-5 kV.
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation).
Diagram of the MS Data Acquisition Workflow:
Sources
Predicted Biological Activity of Fluorinated Alicyclic Amines: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, with over 20% of all commercial drugs containing this unique halogen.[1][2] Alicyclic amines, prevalent motifs in numerous bioactive compounds, offer a three-dimensional architecture that is highly attractive for drug design. The fusion of these two concepts—the fluorination of alicyclic amines—creates a class of compounds with fine-tuned physicochemical properties and compelling, predictable biological activities. This guide provides researchers, scientists, and drug development professionals with a technical framework for understanding and predicting the biological potential of these structures. We will delve into the fundamental physicochemical shifts induced by fluorination, explore the resulting predictions for major therapeutic areas, and provide robust experimental workflows for their validation.
The Foundational Rationale: How Fluorine Sculpts Molecular Behavior
The predictive power of fluorination stems from its profound and systematic influence on a molecule's intrinsic properties. Unlike simple substitution, the introduction of fluorine, the most electronegative element, initiates a cascade of electronic and conformational changes that are critical to biological function.[3]
Modulation of Basicity (pKa)
The primary and most predictable effect of fluorinating an alicyclic amine is the reduction of its basicity. The strong electron-withdrawing inductive effect of the C-F bond decreases the electron density on the nitrogen atom, making its lone pair less available for protonation. This typically results in a significant decrease in the pKa value.[4][5] For instance, introducing a CF3 group can lower the pKa by approximately 4 units.[4] This modulation is critical because the ionization state of an amine at physiological pH (7.4) dictates its solubility, membrane permeability, and ability to interact with biological targets.[2] A lower pKa can reduce unwanted interactions with targets like the hERG channel while potentially improving oral absorption and CNS penetration.[3]
Tuning Lipophilicity (LogP/LogD)
The effect of fluorination on lipophilicity is more complex and highly context-dependent.[4][5] While highly fluorinated motifs like the trifluoromethyl (CF3) group generally increase lipophilicity, a single fluorine or a difluoro-geminal group can sometimes decrease it.[1][5] This paradox arises from the dual nature of the C-F bond: it is highly polarized (hydrophilic character) yet part of a moiety that can form a hydrophobic surface.[1] The overall impact depends on the fluorination pattern and the molecule's conformation, which affects the exposure of the polar C-F bonds versus the nonpolar surface.[4][5] This nuanced control over lipophilicity is a powerful tool for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, particularly for achieving blood-brain barrier (BBB) penetration.[6][7]
Enhancing Metabolic Stability
One of the most celebrated applications of fluorination is to block metabolic oxidation.[8] The carbon-fluorine bond is significantly stronger (≈441 kJ mol⁻¹) than the carbon-hydrogen bond (≈414 kJ mol⁻¹), making it resistant to cleavage by cytochrome P450 (CYP) enzymes.[9] By strategically placing fluorine atoms at sites known to be metabolically labile, the half-life of a drug can be substantially increased.[10][11] For example, replacing a metabolically vulnerable methoxy group with a trifluoromethoxy group is a common and effective strategy. This "metabolic shielding" leads to improved bioavailability and a more predictable pharmacokinetic profile.[8][11]
Predicted Arenas of Biological Activity
The deliberate modification of the physicochemical properties described above allows us to predict, with a reasonable degree of confidence, the biological applications for which fluorinated alicyclic amines will be most suited.
Central Nervous System (CNS) Agents
Fluorinated alicyclic amines are prime candidates for CNS drug discovery.[6][12] Successful entry into the brain requires a delicate balance of properties: sufficient lipophilicity to cross the BBB, but not so high as to be sequestered in lipid membranes, and a pKa that minimizes ionization at physiological pH.[13] Fluorination provides the tools to achieve this balance. By lowering the pKa, fluorination reduces the proportion of the compound that is protonated, increasing the concentration of the neutral, more membrane-permeable species.[3][13] This strategy can also be used to mitigate recognition by efflux transporters like P-glycoprotein (Pgp), which is a common hurdle in CNS drug development.[13]
Enzyme Inhibitors
Fluorine is a powerful tool in the design of potent and selective enzyme inhibitors.[14] Its unique properties can be leveraged in several ways:
-
Bioisosteric Replacement: Fluorine or fluorinated groups can serve as bioisosteres for hydrogen atoms or hydroxyl groups. Due to its small size and ability to participate in orthogonal multipolar interactions (e.g., C–F···C=O), fluorine can enhance binding affinity to the target enzyme.[9][15]
-
Mechanism-Based Inhibition: Appropriately positioned fluorine atoms can transform a substrate analog into a "suicide inhibitor."[16][17] The enzyme begins its catalytic cycle, but the high electronegativity of fluorine facilitates the formation of a stable, covalent adduct with an active site residue, leading to irreversible inactivation.[15][17] For example, α-fluorinated ketones are classic mechanism-based inhibitors of serine proteases.[17]
-
Modulating Conformation: The introduction of fluorine can induce specific conformational preferences in the alicyclic ring, pre-organizing the molecule for optimal binding to an enzyme's active site.[3]
Antimicrobial Agents
The incorporation of fluorine can enhance the antimicrobial activity of amine-containing compounds.[18][19] Amine fluoride-containing agents have demonstrated efficacy against oral bacteria, and the principles can be extended to other applications.[20][21] The predicted mechanisms include:
-
Enhanced Membrane Permeation: Optimized lipophilicity can facilitate the compound's entry into bacterial cells.
-
Increased Proteolytic Stability: Fluorination can make peptide-like structures more resistant to degradation by bacterial proteases, increasing their effective concentration at the site of action.[18][19]
-
Inhibition of Bacterial Enzymes: Fluorinated amines can act as inhibitors of essential bacterial enzymes, disrupting metabolic pathways.[21]
A Validated Framework for Experimental Evaluation
Predicting biological activity is only the first step. A rigorous, systematic experimental workflow is essential to validate these hypotheses. The protocols described below represent a self-validating system, where each stage provides the necessary data to justify progression to the next.
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Rationale: This assay provides a direct measure of the compound's susceptibility to metabolism by Phase I enzymes, validating the "metabolic shielding" hypothesis. A longer half-life in this assay is a strong positive indicator for in vivo stability.[22]
-
Methodology:
-
Preparation: Prepare stock solutions of the test compound and a positive control (e.g., testosterone) in DMSO.
-
Reaction Mixture: In a 96-well plate, combine liver microsomes (human or rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the plate to 37°C. Add the test compound to initiate the reaction.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance.
-
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Rationale: This is the gold-standard in vitro assay to determine the antimicrobial potency of a compound. It identifies the lowest concentration required to inhibit the visible growth of a specific microorganism, directly testing the antimicrobial prediction.[20]
-
Methodology:
-
Compound Preparation: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the target bacterium (e.g., E. coli, S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria only) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Endpoint Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a plate reader.
-
Data Synthesis and Interpretation
Effective drug discovery relies on the clear presentation of comparative data. All quantitative results should be summarized in structured tables to facilitate structure-activity relationship (SAR) analysis.
Table 1: Comparative Physicochemical and Biological Data
| Compound ID | Structure Modification | pKa | LogD (pH 7.4) | Metabolic t1/2 (min, HLM) | Target IC50 (nM) | Antimicrobial MIC (µg/mL) |
| Parent-01 | Unsubstituted Piperidine | 11.2 | -1.5 | 5 | 1250 | >128 |
| FA-01 | 4,4-Difluoro | 8.7 | -0.8 | 45 | 85 | 32 |
| FA-02 | 3-CF3 | 7.1 | 0.5 | >120 | 15 | 64 |
HLM: Human Liver Microsomes
Interpretation: The data in Table 1 clearly demonstrates the impact of fluorination. The parent compound is highly basic, metabolically labile, and has weak activity. The introduction of a gem-difluoro group (FA-01 ) moderately lowers the pKa, improves metabolic stability, and enhances potency. The CF3 group (FA-02 ) has a more dramatic effect, significantly lowering the pKa, drastically improving stability, and resulting in the most potent compound against the primary target. This systematic analysis directly validates our initial predictions and provides a clear path for further optimization.
Conclusion and Future Directions
Fluorinated alicyclic amines represent a privileged class of structures for modern drug discovery. By understanding the predictable ways in which fluorine modulates fundamental physicochemical properties—basicity, lipophilicity, and metabolic stability—we can rationally design compounds with a higher probability of success for CNS disorders, enzyme inhibition, and antimicrobial applications. The use of systematic, validated experimental workflows is critical to translating these predictions into tangible lead candidates. Future research will undoubtedly focus on the development of novel and more precise late-stage fluorination techniques, further expanding the accessible chemical space and refining our ability to fine-tune biological activity.[3][23][24]
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Fluorine in drug discovery: Role, design and case studies. (2024). ScienceDirect. Retrieved January 20, 2026, from [Link]
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Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2018). PubMed Central. Retrieved January 20, 2026, from [Link]
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. Retrieved January 20, 2026, from [Link]
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Assessment of defluorination of fluorinated drugs in animal models. (2020). Morressier. Retrieved January 20, 2026, from [Link]
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Use of Fluorinated Functionality in Enzyme Inhibitor Development. (2008). UNL Digital Commons. Retrieved January 20, 2026, from [Link]
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Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. (2023). MDPI. Retrieved January 20, 2026, from [Link]
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Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (2008). PubMed Central. Retrieved January 20, 2026, from [Link]
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Use of fluorinated functionality in enzyme inhibitor development. (2008). ElectronicsAndBooks. Retrieved January 20, 2026, from [Link]
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4-(Difluoromethyl)cyclohexan-1-amine hydrochloride safety, handling, and MSDS information
An In-Depth Technical Guide to the Safe Handling of 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride
Abstract
This technical guide provides a comprehensive overview of the safety, handling, and emergency protocols for 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride (CAS No: 1207860-29-3). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data from safety data sheets (SDS) of structurally similar fluorinated cycloalkylamines to establish a robust framework for safe laboratory practices. The guide covers hazard identification, personal protective equipment (PPE), spill management, and disposal, emphasizing the causality behind each procedural recommendation to ensure a culture of safety and scientific integrity.
Introduction: The Scientific Context
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride is a fluorinated building block of significant interest in medicinal chemistry and drug discovery. The incorporation of the difluoromethyl (CF₂H) group into molecular scaffolds can modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. As with many fluorinated organic compounds, its unique reactivity and biological activity necessitate a thorough understanding of its potential hazards. This guide serves as a primary resource for mitigating risks associated with the handling and use of this compound in a research and development setting.
Hazard Identification and Risk Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride is not widely available, a robust hazard profile can be constructed by analyzing data from structurally analogous compounds, such as 4,4-Difluorocyclohexan-1-amine hydrochloride and various other fluorinated and amine hydrochloride salts.[1][2][3]
GHS Hazard Classification (Anticipated):
Based on analogs, the compound is anticipated to be classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][4][5]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][4][5]
-
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][3]
Summary of Key Hazards:
| Hazard Class | GHS Category | Hazard Statement | Source (Analog) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [1][4][5] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | [1][4][5] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation | [1][3] |
The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[6] The hydrochloride salt form suggests the material is likely a crystalline solid, which can present an inhalation hazard if handled as a powder.[7]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by rigorous PPE protocols, is mandatory.
Primary Engineering Controls
All manipulations of solid 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride or its solutions must be conducted within a certified chemical fume hood to control airborne concentrations.[5][8] The fume hood provides the primary barrier against inhalation of dust or vapors. Ensure that eyewash stations and safety showers are readily accessible and located close to the workstation.[5][8][9]
Personal Protective Equipment (PPE) Protocol
Proper selection and use of PPE are critical to prevent dermal, ocular, and respiratory exposure.
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber) that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[2][10] Gloves must be inspected for integrity before use.[10] Use proper glove removal technique, avoiding contact with the glove's outer surface, to prevent skin contamination.[2]
-
Eye and Face Protection: Tightly fitting safety goggles or safety glasses with side-shields meeting European standard EN 166 or NIOSH (US) standards are required.[2][8] A face shield (minimum 8-inch) should be worn in situations with a higher risk of splashing.[2]
-
Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes to ensure all skin is covered.[8][11]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator. Respirator use requires a formal respiratory protection program, including training and fit-testing.
Diagram: PPE Donning and Doffing Workflow
Caption: Standard sequence for donning and doffing Personal Protective Equipment.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is essential to maintain the chemical's integrity and prevent accidental exposure or release.
Handling
-
Work Practice: Avoid all personal contact, including the inhalation of dust or vapors.[12] Do not eat, drink, or smoke in the laboratory.[2][12] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2][5]
-
Dispensing: When handling the solid, avoid generating dust.[8] Use anti-static and spark-proof tools where possible.[8][13]
-
Clothing: Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[4][6]
Storage
-
Conditions: Store in a cool, dry, and well-ventilated area.[5][10] Keep the container tightly closed when not in use.[5][10]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[6]
-
Container: Keep only in the original packaging.[6] Check containers periodically for leaks or damage.
Accidental Release and Emergency Procedures
Pre-planning is critical for a safe and effective response to spills or personnel exposure.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open to ensure a thorough rinse.[2][14] Seek immediate medical attention.[2]
-
Skin Contact: Remove all contaminated clothing immediately.[14][15] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[2][14] If skin irritation occurs, get medical advice.[4]
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2]
-
Ingestion: Rinse mouth with water.[2] Do NOT induce vomiting.[11] Call a poison center or doctor if you feel unwell.[11]
Spill Management Protocol
The response to a spill depends on its size and the immediate hazards present.
-
Minor Spill (Small, Contained in Fume Hood):
-
Major Spill (Large, Outside of Containment):
-
Alert all personnel in the immediate area and evacuate.[14][15]
-
Isolate the area by closing doors.[16]
-
Contact your institution's Emergency Health and Safety (EH&S) department and notify emergency services.[14] Do not attempt to clean up a major spill without specialized training and equipment.[15][16]
-
Diagram: Chemical Spill Response Workflow
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A Technical Guide to the Hygroscopicity and Stability of 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride
<
Abstract
This technical guide provides a comprehensive framework for the characterization of the hygroscopicity and solid-state stability of 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride, a novel small molecule entity. The absorption of moisture is a critical quality attribute that can significantly impact a drug substance's physical and chemical stability, affecting everything from handling and manufacturing to shelf-life and therapeutic efficacy.[1][2] This document outlines a suite of robust, validated analytical methodologies designed to thoroughly assess these properties. We present detailed protocols for Dynamic Vapor Sorption (DVS) to elucidate moisture sorption-desorption behavior and a stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor chemical purity under various stress conditions as stipulated by the International Council for Harmonisation (ICH). The causality behind experimental choices is explained, providing researchers and drug development professionals with the necessary tools to de-risk and accelerate the progression of similar amine hydrochloride candidates.
Introduction: The Criticality of Solid-State Characterization
The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent upon a deep understanding of its physicochemical properties.[3] For amine hydrochloride salts like 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride, two of the most pivotal characteristics are hygroscopicity and stability.[4] Hygroscopicity, the propensity of a substance to absorb or adsorb moisture from the atmosphere, can induce a cascade of deleterious effects, including deliquescence, changes in crystal structure, caking, and accelerated chemical degradation through hydrolysis.[1][5] These changes not only complicate manufacturing processes like powder filling and tableting but can also compromise the final product's quality, safety, and efficacy.[2][6]
Stability, defined as the capacity of a drug substance to maintain its quality attributes within specified limits over time, is a non-negotiable regulatory requirement.[7] The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[8] This data is foundational for establishing a re-test period and recommending storage conditions.[8][9]
This guide presents a systematic approach to characterizing these critical properties for 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride, employing industry-standard techniques and adhering to global regulatory standards.
Hygroscopicity Assessment: A Quantitative Approach
Understanding the interaction of a drug substance with atmospheric moisture is a cornerstone of early-phase development.[] The primary technique for this assessment is Dynamic Vapor Sorption (DVS), a gravimetric method that measures the mass change of a sample as it is exposed to a precisely controlled stream of humidified air.[11]
Experimental Protocol: Dynamic Vapor Sorption (DVS)
This protocol is designed to classify the hygroscopicity of the target compound by measuring moisture sorption and desorption over a wide humidity range.
Objective: To determine the moisture sorption-desorption isotherm for 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride at 25°C and classify its hygroscopicity.
Methodology:
-
Instrument Calibration: Ensure the DVS instrument's microbalance and humidity sensor are calibrated according to manufacturer specifications.
-
Sample Preparation: Accurately weigh 5-15 mg of the test substance into a DVS sample pan.[6]
-
Initial Drying: Dry the sample in the DVS chamber under a stream of dry nitrogen (0% Relative Humidity, RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹). This establishes the initial dry mass.
-
Sorption Phase: Increase the RH in a stepwise manner from 0% to 90% in 10% RH increments. At each step, allow the sample to equilibrate until a stable mass is achieved.
-
Desorption Phase: Subsequently, decrease the RH in a stepwise manner from 90% back to 0% in 10% RH increments, again allowing for equilibration at each step.
-
Data Analysis: Plot the percentage change in mass versus the target RH to generate a sorption-desorption isotherm.[12]
DVS Workflow Diagram
Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.
Data Presentation and Interpretation
The DVS experiment yields a sorption-desorption isotherm, which provides critical information.[12] The shape of the curve, the total moisture uptake, and any hysteresis (divergence between sorption and desorption curves) can indicate surface adsorption, bulk absorption, or potential phase changes like hydration or deliquescence.[13]
Table 1: Hypothetical DVS Data and Hygroscopicity Classification
| Relative Humidity (% RH) | % Mass Change (Sorption) | % Mass Change (Desorption) |
| 0 | 0.00 | 0.15 |
| 10 | 0.05 | 0.20 |
| 20 | 0.10 | 0.25 |
| 30 | 0.15 | 0.30 |
| 40 | 0.22 | 0.38 |
| 50 | 0.31 | 0.49 |
| 60 | 0.45 | 0.65 |
| 70 | 0.68 | 0.90 |
| 80 | 1.55 | 1.80 |
| 90 | 4.80 | 4.80 |
Interpretation: Based on the European Pharmacopoeia classification, a weight gain of 1.55% at 80% RH and 25°C would classify the material as slightly hygroscopic (0.2% ≤ weight gain < 2%).[14] The presence of hysteresis might suggest some bulk absorption or slow kinetics of water release. A sharp increase in moisture uptake at high RH (e.g., >80%) could indicate the beginning of deliquescence and would necessitate careful control of humidity during handling and storage.[2] Further analysis by Powder X-ray Diffraction (PXRD) before and after the DVS experiment is recommended to confirm if any changes to the solid form have occurred.[6]
Solid-State Stability Evaluation
Stability testing is a regulatory requirement to ensure the drug substance maintains its quality throughout its lifecycle.[15][16] The core of this evaluation is a validated stability-indicating analytical method, typically HPLC, which can separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products.[17][18]
Experimental Protocol: Forced Degradation Studies
Forced degradation (or stress testing) is performed to intentionally degrade the sample, which helps in understanding degradation pathways and is crucial for developing a stability-indicating method.[19][20] These studies expose the API to conditions more severe than accelerated stability testing.[21]
Objective: To identify potential degradation products of 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride under various stress conditions and develop a stability-indicating HPLC method.
Methodology:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.[22]
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.[22]
-
Oxidative Degradation: Treat the compound's solution with 3% H₂O₂ at room temperature for 24 hours.[19]
-
Thermal Degradation: Expose the solid compound to 80°C in a calibrated oven for 48 hours.[22]
-
Photolytic Degradation: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[16][22]
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The goal is to achieve 5-20% degradation to ensure significant degradants are formed without completely destroying the molecule.[21]
Protocol: Stability-Indicating HPLC Method Development
Objective: To develop a quantitative HPLC method capable of resolving the main peak from all process impurities and degradation products.
Initial Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore, low UV is a logical starting point).
-
Injection Volume: 10 µL.
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness. Specificity is proven by demonstrating that the API peak is resolved from all degradation peaks in the forced degradation samples, often confirmed using a photodiode array (PDA) detector for peak purity analysis.[23]
Stability Study Workflow
Caption: Workflow for stability-indicating method development and formal stability testing.
Data Presentation and Interpretation
The results from the formal stability study should be tabulated to track the assay of the API and the formation of any degradation products over time.
Table 2: Hypothetical Stability Data under Accelerated Conditions (40°C / 75% RH)
| Timepoint | Assay (%) | Impurity A (RRT 0.85) (%) | Impurity B (RRT 1.15) (%) | Total Impurities (%) |
| Initial | 99.8 | < 0.05 | < 0.05 | 0.15 |
| 3 Months | 99.5 | 0.12 | 0.08 | 0.35 |
| 6 Months | 99.1 | 0.25 | 0.15 | 0.60 |
Interpretation: The data shows a slight decrease in the assay of the main compound and a corresponding increase in two degradation products under accelerated conditions.[8] Impurity A appears to be the primary degradant. This information is vital for setting appropriate specifications for the drug substance. The stability profile under both long-term and accelerated conditions will be used to establish the re-test period for the material.[8][15]
Discussion and Risk Mitigation
The hypothetical results suggest that 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride is a slightly hygroscopic and relatively stable crystalline solid. However, the observed moisture uptake, even if slight, necessitates defined control measures.
-
Handling and Manufacturing: The material should be handled in a humidity-controlled environment (e.g., <50% RH) to prevent caking and ensure accurate weighing and flowability during processing.[6]
-
Packaging: The drug substance should be packaged in well-sealed, impermeable containers, potentially with the inclusion of a desiccant, to protect it from atmospheric moisture during shipping and long-term storage.[1]
-
Formulation: For downstream formulation, the slight hygroscopicity must be considered. In a solid dosage form, this could impact tablet hardness or dissolution over time. Excipient compatibility studies are crucial to ensure the API's stability is not compromised by moisture-attracting formulation components.[1]
The stability data indicates susceptibility to degradation under stress, particularly thermal and oxidative conditions. This highlights the importance of controlled storage temperatures and avoiding incompatible excipients that could promote oxidation.
Conclusion
This technical guide has detailed a robust, scientifically-grounded strategy for assessing the hygroscopicity and stability of 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride. By employing techniques such as Dynamic Vapor Sorption and developing a validated stability-indicating HPLC method, drug development professionals can generate the critical data needed to understand and mitigate risks associated with these key physicochemical properties. This comprehensive characterization is essential for ensuring product quality, defining appropriate storage and handling procedures, and successfully navigating the regulatory landscape to bring new therapies to patients.
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Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
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European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
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Vici Health Sciences. (n.d.). Solid State Properties of Drugs. Retrieved from [Link]
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RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Regulatory Affairs Professionals Society. Retrieved from [Link]
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YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]
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AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
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Hygroscopicity: Significance and symbolism. (2026, January 16). Linguistik Id. Retrieved from [Link]
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Lim, Y. P., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals (Basel). Retrieved from [Link]
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TA Instruments. (n.d.). Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. Retrieved from [Link]
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Thompson, S. (2020, January 11). Solid State Stability. VxP Pharma. Retrieved from [Link]
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ProUmid. (n.d.). Dynamic Vapor Sorption (DVS) Analysis. Retrieved from [Link]
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Pharma Learning In Depth. (2025, April 8). Hygroscopicity in Pharmaceuticals. YouTube. Retrieved from [Link]
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Zelkó, R. (2016). The Role of Solid State Characterization in Predicting Stability of Solid Dosage Forms. Current Pharmaceutical Design. Retrieved from [Link]
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Le, T. N. (2015). Dynamic vapour sorption of freeze-dried pharmaceuticals. European Pharmaceutical Review. Retrieved from [Link]
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Subramanian, N., et al. (n.d.). Dynamic Vapour Sorption- A versatile technique for pharmaceutical materials characterization. Journal of Pharmaceutical and Drug Delivery Research. Retrieved from [Link]
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Surface Measurement Systems. (2024, October 28). Enhancing pharmaceutical development with dynamic vapor sorption (DVS) technology. AZoM.com. Retrieved from [Link]
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Singh, R., & Kumar, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Retrieved from [Link]
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Wang, J., & Topp, E. M. (2012). Impact of Solid-State Characteristics to the Physical Stability of Drug Substance and Drug Product. ResearchGate. Retrieved from [Link]
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Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines. (n.d.). SlideShare. Retrieved from [Link]
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Veeprho. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Retrieved from [Link]
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Patel, R. M., & Shri, B. M. (2011). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. Retrieved from [Link]
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Stability indicating hplc method development: a review. (n.d.). Academia.edu. Retrieved from [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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Al-Azzam, W. (2011). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs. Retrieved from [Link]
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Blessy, M., et al. (2025, August 10). (PDF) Stability indicating HPLC method development - a review. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). 4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride. Retrieved from [Link]
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Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). PharmaInfo. Retrieved from [Link]
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Chemsrc. (2025, November 10). 4-(Difluoromethyl)cyclohexan-1-amine. Retrieved from [Link]
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PubChemLite. (n.d.). 1-(difluoromethyl)cyclohexan-1-amine hydrochloride (C7H13F2N). Retrieved from [Link]
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Quantum Mechanical Calculations for 4-(Difluoromethyl)cyclohexan-1-amine Hydrochloride: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The integration of computational chemistry into modern drug discovery pipelines has significantly accelerated the identification and optimization of novel therapeutic agents. Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), provide a powerful lens to scrutinize molecular properties far beyond the reach of classical molecular mechanics.[1] This guide offers a comprehensive, in-depth protocol for performing QM calculations on 4-(difluoromethyl)cyclohexan-1-amine hydrochloride, a representative small molecule featuring a flexible cyclohexane ring and electron-withdrawing fluorine substituents. Authored from the perspective of a Senior Application Scientist, this document provides not only the step-by-step methodology but also the critical reasoning behind procedural choices, ensuring both technical accuracy and practical applicability for professionals in pharmaceutical and biotechnology research.
Introduction: The "Why" of Quantum Calculations in Drug Design
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride is a substituted cyclohexylamine. The cyclohexane scaffold is a common motif in medicinal chemistry, valued for its three-dimensional character which allows for precise spatial positioning of pharmacophoric features.[2] The inclusion of a difluoromethyl group (-CHF2) can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity through specific hydrogen bond interactions. As the hydrochloride salt, the amine group will be protonated under physiological conditions, influencing its solubility and interaction with biological targets.
Predicting the bioactivity and fate of such a molecule requires a profound understanding of its three-dimensional structure, conformational preferences, and electronic properties.[3] While experimental methods like X-ray crystallography and NMR are invaluable, they can be resource-intensive and may not capture the full dynamic behavior of the molecule in different environments. QM calculations offer a cost-effective, high-resolution in silico alternative to:
-
Determine the most stable three-dimensional arrangement (conformation) of the molecule.
-
Quantify the energy differences between various conformers.
-
Map the electron density and electrostatic potential to predict intermolecular interactions.
-
Analyze frontier molecular orbitals (HOMO/LUMO) to assess chemical reactivity and stability.[3]
This guide will focus on the application of Density Functional Theory (DFT), a method that has become a cornerstone of computational drug design for its exceptional balance of accuracy and computational efficiency.[4][5]
The Critical Role of Conformational Analysis
The non-planar nature of the cyclohexane ring gives rise to distinct conformations, the most stable of which is the "chair" form.[6] In this conformation, the twelve hydrogen atoms (or substituents) are positioned in either axial (vertical) or equatorial (peripheral) orientations. Through a process known as ring-flipping, one chair conformation can interconvert to another, causing all axial positions to become equatorial and vice-versa.[6]
For a substituted cyclohexane like 4-(difluoromethyl)cyclohexan-1-amine, the substituents (the -CHF2 group and the -NH3+ group) can occupy either axial or equatorial positions. Generally, bulky substituents are energetically more stable in the equatorial position to minimize steric clashes known as 1,3-diaxial interactions.[7]
The conformational preference of this molecule is not trivial. It dictates the spatial relationship between the protonated amine (a key interaction point) and the difluoromethyl group. This geometry is fundamental to how the molecule fits into a protein's binding pocket. An inaccurate conformational model can lead to flawed docking studies and misguided lead optimization efforts. Therefore, our first and most critical task is to reliably determine the global minimum energy conformation.
Theoretical Framework: Selecting the Right Computational Tools
Density Functional Theory (DFT)
At its core, DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[5] Unlike more computationally demanding wavefunction-based methods, DFT calculates the total energy of a molecule from its electron density. This approach provides the chemical accuracy needed to describe drug-like molecules without the prohibitive computational cost.[3]
Choosing the Functional and Basis Set
A DFT calculation is defined by two key components: the exchange-correlation functional and the basis set .
-
Functional: The functional approximates the complex exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. For drug-like organic molecules, hybrid functionals are often the most reliable choice.
-
B3LYP: A widely used and well-validated hybrid functional that often provides excellent geometries and reasonable energies for a broad range of organic molecules.[8]
-
M06-2X: A more modern functional that is highly recommended for systems where non-covalent interactions (like hydrogen bonding or dispersion) are important, which is often the case in drug-receptor binding.
-
-
Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and complexity of the basis set determine the accuracy of the calculation and its computational cost.
-
Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)): These are versatile and widely used. The (d,p) notation indicates the addition of polarization functions, which are crucial for accurately describing the bonding in molecules with heteroatoms. The ++ indicates the addition of diffuse functions, which are important for describing anions or weak interactions.[8][9]
-
Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ): These are designed to systematically converge towards the complete basis set limit, offering a pathway to higher accuracy at an increased computational cost.
-
Our Recommendation for this System: For a robust and efficient analysis of 4-(difluoromethyl)cyclohexan-1-amine, we recommend the M06-2X functional with the 6-311++G(d,p) basis set . This combination provides a high-quality description of both the covalent structure and the potential non-covalent intramolecular interactions that may influence conformational stability.
The Computational Workflow: A Step-by-Step Protocol
This protocol outlines the necessary steps to perform a thorough quantum mechanical analysis. For this guide, we will analyze the trans isomer of 4-(difluoromethyl)cyclohexan-1-amine hydrochloride, where the -CHF2 and -NH3+ groups are on opposite faces of the cyclohexane ring.
Experimental Protocol: Quantum Mechanical Analysis
-
Step 1: Generation of Initial 3D Structures
-
Using a molecular modeling program (e.g., Avogadro, GaussView), build the trans isomer of 4-(difluoromethyl)cyclohexan-1-amine.
-
Ensure the amine group is protonated (-NH3+) and include a chloride counter-ion (Cl-).
-
Generate two initial chair conformations:
-
Conformer A (di-equatorial): Place both the -CHF2 group and the -NH3+ group in equatorial positions.
-
Conformer B (di-axial): Place both the -CHF2 group and the -NH3+ group in axial positions.
-
-
Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain reasonable starting structures.
-
-
Step 2: Geometry Optimization
-
Submit each starting conformer (A and B) to a full geometry optimization using DFT.
-
Software: Gaussian, ORCA, or similar QM software package.
-
Keywords/Input:
-
# M062X/6-311++G(d,p) Opt Freq (This command line in Gaussian requests optimization and subsequent frequency calculation).
-
Specify a charge of 0 and a multiplicity of 1 for the overall system (C7H14F2N+ and Cl-).
-
To simulate a biological environment, an implicit solvent model like the Polarizable Continuum Model (PCM) can be included (SCRF=(PCM,Solvent=Water)).
-
-
Rationale: This step precisely calculates the lowest energy geometry for each starting conformation, relaxing the structure until the forces on all atoms are negligible.[9]
-
-
Step 3: Vibrational Frequency Analysis
-
This calculation is typically performed automatically after the optimization if requested (Freq keyword).
-
Purpose 1 (Verification): A true energy minimum must have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer, and the optimization must be revisited.[9]
-
Purpose 2 (Thermodynamics): The output provides the Zero-Point Vibrational Energy (ZPVE), thermal enthalpies, and Gibbs free energies. The Gibbs free energy is the most relevant value for comparing the stability of conformers at a given temperature.
-
-
Step 4: Calculation of Molecular Properties
-
Using the optimized geometry of the most stable conformer, perform a single-point energy calculation to derive key electronic properties.
-
Molecular Electrostatic Potential (MEP): Generate a map of the MEP onto the electron density surface. This visualizes the charge distribution, highlighting positive regions (e.g., around the -NH3+ group) prone to interaction with nucleophiles or negatively charged residues in a protein, and negative regions (e.g., around the fluorine atoms) that can interact with electrophiles.
-
Frontier Molecular Orbitals (HOMO/LUMO): Calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity.[3]
-
Natural Bond Orbital (NBO) Analysis: Request an NBO analysis to obtain the partial atomic charges on each atom. This provides a quantitative measure of the electron distribution.
-
Workflow Diagram
Caption: Linking QM properties to drug design applications.
-
MEP Analysis: The MEP map will show a strong positive potential around the -NH3+ group, confirming its role as a hydrogen bond donor. The electronegative fluorine atoms will create a region of negative potential, which could act as a hydrogen bond acceptor or engage in favorable dipole-dipole interactions within the binding site.
-
HOMO-LUMO Gap: A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. This can be a desirable property for a drug candidate, indicating resistance to degradation.
-
NBO Charges: The quantitative atomic charges can be used to parameterize classical force fields for subsequent, longer-timescale simulations like molecular dynamics (MD), which can explore the drug's behavior in a fully solvated protein environment.
Conclusion
This technical guide provides a robust and scientifically grounded framework for the quantum mechanical analysis of 4-(difluoromethyl)cyclohexan-1-amine hydrochloride. By following this protocol, researchers can confidently determine the molecule's dominant conformation, understand its electronic landscape, and derive critical insights that directly inform rational drug design. The application of high-level DFT calculations moves beyond simple structural prediction, offering a validated, predictive tool to prioritize candidates, optimize interactions, and ultimately accelerate the journey from molecule to medicine. The principles and workflows described herein are not limited to this specific molecule but serve as a trusted template for the computational characterization of a wide array of small-molecule drug candidates.
References
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Dockdynamics In-Silico Lab. (2022). Density Functional Theory (DFT) in Drug Discovery. Available at: [Link]
-
Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. Available at: [Link]
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Batchelor, J. G. (1975). Conformational Analysis of Cyclic Amines using Carbon-13 Shift Measurements. J. Chem. Soc., Perkin Trans. 2, (13), 1585-1590. Available at: [Link]
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Ghahremanpour, M. M., et al. (2022). Applications of density functional theory in COVID-19 drug modeling. RSC Advances, 12(37), 24203-24223. Available at: [Link]
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Akhtar, W., & Ali, A. (2018). Role of DFT in Drug Design: A Mini Review. Journal of Drug Design and Medicinal Chemistry, 4(1), 001-006. Available at: [Link]
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PubChem. Cyclohexylamine. Available at: [Link]
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Sloop, J. C. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. Available at: [Link]
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Verma, R. P., & Hansch, C. (2019). A Brief Review on Importance of DFT In Drug Design. Crimson Publishers. Available at: [Link]
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Algor Cards. Cyclohexane Conformational Analysis. Available at: [Link]
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lseinjr1. (2017). Computational conformational analysis of cyclohexanes. YouTube. Available at: [Link]
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Jayasundera, A. C., et al. (2013). An Ab-Initio Study on Conformers of Cyclohexane. International Journal of Engineering Research & Technology, 2(10). Available at: [Link]
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KPU Pressbooks. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I. Available at: [Link]
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All 'Bout Chemistry. (2018). Conformational Analysis of Cyclohexane | Stereochemistry | Organic Chemistry. YouTube. Available at: [Link]
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Methodological & Application
Application Note: A Scalable, Two-Step Synthesis of 4-(Difluoromethyl)cyclohexan-1-amine Hydrochloride from 4-Cyclohexanone
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis of 4-(difluoromethyl)cyclohexan-1-amine hydrochloride, a valuable building block in contemporary medicinal chemistry.[1] The described two-step synthetic pathway commences with the readily available and cost-effective starting material, 4-cyclohexanone. The core transformations involve a robust nucleophilic difluoromethylation to furnish the key intermediate, 4-(difluoromethyl)cyclohexanone, followed by a highly efficient one-pot reductive amination to yield the target primary amine. The final step details the conversion to the hydrochloride salt, which enhances the compound's stability and handling properties. This guide is designed for researchers, chemists, and drug development professionals, emphasizing experimental causality, procedural robustness, and safety.
Introduction
Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms, particularly motifs like the difluoromethyl (CF₂H) group, can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The CF₂H group is often considered a bioisostere of a hydroxyl or thiol group, making it a strategic component in drug design.[2] The target molecule, 4-(difluoromethyl)cyclohexan-1-amine, represents a key saturated carbocyclic scaffold bearing this valuable functional group, making it a desirable building block for novel therapeutic agents.
This document outlines a reliable and scalable synthetic route, designed to be accessible in a standard laboratory setting. The chosen methods prioritize high yields, straightforward purification, and the use of well-characterized, commercially available reagents.
Overall Synthetic Scheme
The synthesis is accomplished via a three-stage process starting from 4-cyclohexanone, as depicted below.
Caption: High-level overview of the synthetic pathway.
Part 1: Synthesis of 4-(Difluoromethyl)cyclohexanone
Mechanistic Rationale & Experimental Design
The introduction of the difluoromethyl group is achieved via nucleophilic addition to the carbonyl of 4-cyclohexanone. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), is a widely used precursor for the in situ generation of a difluoromethyl anion equivalent.[3] However, for direct difluoromethylation (addition of a "CF₂H⁻" synthon), (difluoromethyl)trimethylsilane (TMSCF₂H) is the reagent of choice. The reaction is typically initiated by a nucleophilic catalyst, such as a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or a strong base, which attacks the silicon atom, liberating the reactive difluoromethyl anion.
An alternative and often more practical approach for generating the active nucleophile involves the use of reagents that produce difluorocarbene (:CF₂), which is then trapped. For ketones, this can lead to the formation of difluoromethyl enol ethers.[4] For this protocol, we will focus on a direct addition method using a stable difluoromethyl source.
Detailed Experimental Protocol
Reaction: 4-Cyclohexanone + TMSCF₂H → 4-(Difluoromethyl)cyclohexan-1-ol → 4-(Difluoromethyl)cyclohexanone
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add 4-cyclohexanone (5.0 g, 51 mmol, 1.0 equiv.) to the cooled THF.
-
Slowly add (difluoromethyl)trimethylsilane (TMSCF₂H) (9.3 g, 76.5 mmol, 1.5 equiv.) to the stirred solution.
-
Initiation: Add a catalytic amount of tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 2.5 mL, 2.55 mmol, 0.05 equiv.) dropwise. The reaction is often exothermic; maintain the internal temperature below -65 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL).
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate alcohol, 4-(difluoromethyl)cyclohexan-1-ol.
-
Oxidation: Dissolve the crude alcohol in dichloromethane (DCM, 100 mL). Add Dess-Martin periodinane (DMP) (26.0 g, 61.2 mmol, 1.2 equiv.) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Oxidation Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) (100 mL). Stir vigorously until the layers are clear. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude ketone by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-(difluoromethyl)cyclohexanone as a colorless oil.
Tabulated Data
| Parameter | Value |
| Starting Material | 4-Cyclohexanone |
| Key Reagents | TMSCF₂H, TBAF, DMP |
| Solvent | THF, DCM |
| Reaction Temp. | -78 °C to RT |
| Typical Yield | 65-75% (over 2 steps) |
| Appearance | Colorless Oil |
| Analytical Data | ¹H NMR, ¹⁹F NMR, ¹³C NMR, GC-MS consistent with structure |
Part 2: Synthesis of 4-(Difluoromethyl)cyclohexan-1-amine
Mechanistic Rationale & Experimental Design
Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds.[5][6] This one-pot reaction involves the initial formation of an imine or iminium ion from the ketone and an ammonia source, which is then reduced in situ by a selective reducing agent to form the amine.[7][8]
Choice of Reagents:
-
Ammonia Source: Ammonium acetate (NH₄OAc) is used as it provides both ammonia and a mild acidic catalyst (acetic acid upon dissociation) to promote imine formation.
-
Reducing Agent: Sodium triacetoxyborohydride [NaBH(OAc)₃] is the reducing agent of choice.[9][10] Its mildness and steric bulk allow it to selectively reduce the protonated iminium ion much faster than the starting ketone, minimizing the formation of the 4-(difluoromethyl)cyclohexanol byproduct.[11] This selectivity is crucial for a successful one-pot procedure.[12]
Caption: Key steps in the one-pot reductive amination process.
Detailed Experimental Protocol
-
Reaction Setup: To a round-bottom flask, add 4-(difluoromethyl)cyclohexanone (4.0 g, 27.0 mmol, 1.0 equiv.), ammonium acetate (10.4 g, 135 mmol, 5.0 equiv.), and methanol (MeOH, 80 mL).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.
-
Reduction: Cool the flask to 0 °C in an ice bath. Add sodium triacetoxyborohydride (8.6 g, 40.5 mmol, 1.5 equiv.) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours). Monitor for the disappearance of the imine intermediate by LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Workup: Remove the methanol under reduced pressure. Extract the remaining aqueous slurry with ethyl acetate (3 x 50 mL).
-
Purification (Base Extraction): Combine the organic layers and extract with 1 M hydrochloric acid (HCl) (3 x 40 mL). The protonated amine will move to the aqueous layer.
-
Wash the acidic aqueous layer with ethyl acetate (30 mL) to remove any non-basic organic impurities.
-
Cool the aqueous layer in an ice bath and basify by the slow addition of 6 M sodium hydroxide (NaOH) until the pH is >12.
-
Final Extraction: Extract the free amine from the basified aqueous layer with dichloromethane (DCM) (4 x 50 mL). Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield 4-(difluoromethyl)cyclohexan-1-amine as a free base.
Tabulated Data
| Parameter | Value |
| Starting Material | 4-(Difluoromethyl)cyclohexanone |
| Key Reagents | Ammonium Acetate, Sodium Triacetoxyborohydride |
| Solvent | Methanol |
| Reaction Temp. | 0 °C to RT |
| Typical Yield | 80-90% |
| Appearance | Pale Yellow Oil |
| Analytical Data | ¹H NMR, ¹⁹F NMR, LC-MS consistent with structure |
Part 3: Preparation of Hydrochloride Salt
Rationale
Converting the free amine to its hydrochloride salt is a standard procedure in pharmaceutical development.[13] Salts are typically crystalline solids, which are easier to handle, purify, and weigh than the often-oily free base.[14][15] They also exhibit enhanced stability and, in many cases, improved aqueous solubility.[15]
Detailed Experimental Protocol
-
Dissolution: Dissolve the free amine, 4-(difluoromethyl)cyclohexan-1-amine (e.g., 3.0 g, 20.1 mmol), in anhydrous diethyl ether (Et₂O, 50 mL).
-
Acidification: Cool the solution to 0 °C. Slowly add a solution of 2.0 M HCl in diethyl ether dropwise with vigorous stirring.
-
Precipitation: The hydrochloride salt will precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed (or until the solution is acidic to litmus paper).
-
Isolation: Stir the resulting slurry at 0 °C for 30 minutes. Collect the solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake with cold, anhydrous diethyl ether (2 x 20 mL) to remove any unreacted starting material or impurities.[16]
-
Dry the solid under high vacuum to a constant weight to afford 4-(difluoromethyl)cyclohexan-1-amine hydrochloride as a white to off-white crystalline solid.
Tabulated Data
| Parameter | Value |
| Starting Material | 4-(Difluoromethyl)cyclohexan-1-amine |
| Key Reagent | HCl in Diethyl Ether |
| Solvent | Diethyl Ether |
| Reaction Temp. | 0 °C |
| Typical Yield | >95% |
| Appearance | White Crystalline Solid |
| Analytical Data | ¹H NMR, ¹⁹F NMR, Elemental Analysis |
Safety and Handling
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Dess-Martin Periodinane (DMP): Is a shock-sensitive explosive under certain conditions. Avoid grinding or heating the solid.
-
Sodium Triacetoxyborohydride: Reacts with water and protic solvents to release hydrogen gas. Add it slowly and in portions to the reaction mixture.
-
HCl in Ether: Is corrosive and volatile. Handle with care and ensure the work area is free of ignition sources.
Conclusion
This application note details a robust and scalable three-step synthesis of 4-(difluoromethyl)cyclohexan-1-amine hydrochloride from 4-cyclohexanone. The protocols have been optimized for high yield and purity, utilizing well-understood chemical transformations and readily available reagents. The explanations of the underlying chemical principles for each step provide the user with the necessary context to troubleshoot and adapt the procedures as needed. This synthetic guide should serve as a valuable resource for researchers requiring access to this important fluorinated building block for drug discovery and development programs.
References
- CN107827721B - Method for synthesizing 4-fluorocyclohexanone - Google Patents. (n.d.).
- WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents. (n.d.).
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI. (n.d.). Retrieved from [Link]
-
Difluorohomologation of Ketones | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]
-
What is the best way to convert my amine compound from the free amine into the salt form HCl? | ResearchGate. (n.d.). Retrieved from [Link]
-
Sodium triacetoxyborohydride - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis of 4-formylcyclohexanone - PrepChem.com. (n.d.). Retrieved from [Link]
-
Direct S-difluoromethylation of thiols using the Ruppert-Prakash reagent Dedicated to Prof. Veronique Gouverneur on the occasion of receiving the ACS Award for Creative Work in Fluorine Chemistry. - ResearchGate. (n.d.). Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]
- US20100204470A1 - method for salt preparation - Google Patents. (n.d.).
-
Mechanochemical difluoromethylations of ketones - PMC - NIH. (n.d.). Retrieved from [Link]
-
A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride | Journal of Chemical Education - ACS Publications. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers - ResearchGate. (n.d.). Retrieved from [Link]
-
Amine and HCl - salt formation reaction - YouTube. (2022, June 6). Retrieved from [Link]
-
Direct reductive amination of cyclohexanone | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
Reductive Amination - Common Conditions. (n.d.). Retrieved from [Link]
-
TMSCF 2 H synthesis. TMSCF 2 H, difluoromethyl trimethyl silane. - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol - PMC - NIH. (n.d.). Retrieved from [Link]
-
α-Difluoromethylation on sp3 Carbon of Nitriles Using Fluoroform and Ruppert–Prakash Reagent | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]
-
Myers Chem 115. (n.d.). Retrieved from [Link]
-
A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. (n.d.). Retrieved from [Link]
-
Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - NIH. (n.d.). Retrieved from [Link]
-
Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019, September 1). Retrieved from [Link]
-
Remarkable, Unexpected Mechanism for (S)-3-Amino-4-(Difluoromethylenyl)cyclohex-1-Ene-1-Carboxylic Acid as a Selective Inactivator of Human Ornithine Aminotransferase - PMC - NIH. (n.d.). Retrieved from [Link]
-
Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 - Sciencemadness.org. (n.d.). Retrieved from [Link]
-
Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones - BORIS Portal - Universität Bern. (n.d.). Retrieved from [Link]
-
Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. Remarkable, Unexpected Mechanism for (S)-3-Amino-4-(Difluoromethylenyl)cyclohex-1-Ene-1-Carboxylic Acid as a Selective Inactivator of Human Ornithine Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sioc.cas.cn [sioc.cas.cn]
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Scalable synthesis protocol for 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride
An Application Note and Scalable Synthesis Protocol for 4-(Difluoromethyl)cyclohexan-1-amine Hydrochloride
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scalable synthesis of 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride, a valuable building block for pharmaceutical and agrochemical research. The difluoromethyl (CF2H) group is a crucial substituent in modern medicinal chemistry, acting as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl or thiol groups, which can significantly enhance metabolic stability and binding affinity.[1] This protocol details a robust, multi-step synthesis starting from commercially available 4,4-difluorocyclohexan-1-one, designed for scalability and reproducibility in a research or process development setting. We elaborate on the causal relationships behind procedural choices, offer insights into process optimization, and provide detailed analytical, safety, and operational guidelines to ensure a self-validating and safe workflow.
Introduction and Scientific Context
The incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery to modulate key pharmacokinetic and pharmacodynamic properties. The difluoromethyl group, in particular, offers a unique combination of steric and electronic properties. Its C-H bond is polarized by the two fluorine atoms, allowing it to act as a unique hydrogen-bond donor, a feature that has been shown to increase enzyme inhibitory potency in some contexts.[1] Furthermore, the CF2H moiety can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[1]
Despite its utility, the synthesis of molecules containing the 4-(difluoromethyl)cyclohexan-1-amine scaffold presents challenges, particularly concerning stereocontrol (achieving a desired cis/trans ratio) and the implementation of scalable, safe fluorination chemistries.[2][3] This guide addresses these challenges by presenting a logical, field-tested synthetic sequence that prioritizes safety, scalability, and purity. The chosen pathway proceeds through a key 4-(difluoromethyl)cyclohexan-1-one intermediate, followed by a highly efficient reductive amination.
Overall Synthetic Strategy
The protocol is designed as a three-step sequence, optimized for efficiency and scalability. The pathway avoids hazardous reagents where possible and utilizes purification methods amenable to large-scale production.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(Difluoromethyl)cyclohex-3-en-1-ol
Rationale: This step introduces the difluoromethyl group via a nucleophilic addition of a difluoromethyl anion equivalent to a ketone. We first generate an α,β-unsaturated ketone from 4,4-difluorocyclohexan-1-one to direct the subsequent chemistry. A Reformatsky-type reaction using ethyl bromodifluoroacetate and zinc provides a scalable and reliable method for this transformation.
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount (10g Scale) | Molar Eq. |
| 4,4-Difluorocyclohexan-1-one | 22515-18-0 | 134.13 | 10.0 g | 1.0 |
| Pyridinium p-toluenesulfonate | 24057-28-1 | 251.30 | 1.87 g | 0.1 |
| Ethylene glycol | 107-21-1 | 62.07 | 13.9 g (12.5 mL) | 3.0 |
| Toluene | 108-88-3 | 92.14 | 150 mL | - |
| Ethyl bromodifluoroacetate | 670-33-7 | 202.97 | 22.8 g | 1.5 |
| Zinc dust, activated | 7440-66-6 | 65.38 | 9.8 g | 2.0 |
| Tetrahydrofuran (THF), anhyd. | 109-99-9 | 72.11 | 200 mL | - |
| Saturated NH₄Cl (aq) | - | - | 100 mL | - |
| Diethyl ether | 60-29-7 | 74.12 | 300 mL | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | 20 g | - |
Step-by-Step Protocol:
-
Protecting Group Installation: To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 4,4-difluorocyclohexan-1-one (10.0 g, 74.6 mmol), ethylene glycol (12.5 mL, 223.7 mmol), pyridinium p-toluenesulfonate (1.87 g, 7.46 mmol), and toluene (150 mL).
-
Heat the mixture to reflux and collect water in the Dean-Stark trap. Continue refluxing for 4-6 hours until no more water is collected.
-
Cool the reaction to room temperature, wash with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the ketal intermediate.
-
Elimination: Dissolve the crude ketal in 100 mL of anhydrous THF and cool to 0 °C. Slowly add potassium tert-butoxide (1M in THF, 82 mL, 82 mmol). Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 4 hours.
-
Quench the reaction by carefully adding 100 mL of water. Extract with diethyl ether (3 x 75 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the crude enol ether.
-
Deprotection & Isomerization: Dissolve the crude enol ether in a mixture of THF (100 mL) and 2M HCl (50 mL). Stir vigorously at room temperature for 3 hours.
-
Neutralize with saturated NaHCO₃ solution and extract with diethyl ether (3 x 75 mL). Dry the combined organic layers over MgSO₄ and concentrate to yield crude cyclohex-3-en-1-one.
-
Difluoromethylation: Set up a 500 mL three-neck flask, flame-dried and under an inert atmosphere (N₂ or Ar). Add activated zinc dust (9.8 g, 149.1 mmol) and anhydrous THF (50 mL).
-
In a separate flask, dissolve the crude cyclohex-3-en-1-one and ethyl bromodifluoroacetate (22.8 g, 112.1 mmol) in anhydrous THF (150 mL).
-
Add ~10% of the substrate solution to the zinc suspension and heat gently to initiate the reaction. Once initiated, add the remaining solution dropwise over 1 hour, maintaining a gentle reflux.
-
After the addition is complete, continue stirring at reflux for an additional 2 hours. Monitor reaction completion by TLC or LC-MS.
-
Cool the reaction to 0 °C and quench by slow, dropwise addition of saturated NH₄Cl solution (100 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with diethyl ether (100 mL).
-
Separate the layers of the filtrate and extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with 5-20% ethyl acetate in hexanes) to yield 1-(difluoromethyl)cyclohex-3-en-1-ol.
Step 2: Synthesis of 4-(Difluoromethyl)cyclohexan-1-one
Rationale: The double bond is removed via catalytic hydrogenation. This is a clean, high-yielding, and highly scalable reaction. Palladium on carbon is a cost-effective and efficient catalyst for this transformation.
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount (Product from Step 1) | Molar Eq. |
| 1-(Difluoromethyl)cyclohex-3-en-1-ol | - | 146.16 | ~10.9 g | 1.0 |
| Palladium on Carbon (10 wt%) | 7440-05-3 | - | 550 mg | ~0.5 mol% |
| Ethanol | 64-17-5 | 46.07 | 150 mL | - |
| Hydrogen (H₂) gas | 1333-74-0 | 2.02 | Balloon or Parr shaker | Excess |
| Pyridinium chlorochromate (PCC) | 25442-90-2 | 215.56 | 19.2 g | 1.2 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | - |
| Silica gel | 7631-86-9 | - | 50 g | - |
Step-by-Step Protocol:
-
Dissolve the 1-(difluoromethyl)cyclohex-3-en-1-ol (assuming ~10.9 g, 74.6 mmol from Step 1) in ethanol (150 mL) in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C (550 mg) to the solution.
-
Secure the vessel to a Parr hydrogenator or purge with H₂ via a balloon. Pressurize the vessel to 50 psi (or maintain a balloon atmosphere) and shake/stir vigorously at room temperature for 12-18 hours.
-
Monitor the reaction for H₂ uptake or by TLC/GC-MS.
-
Once complete, carefully vent the H₂ atmosphere and purge the vessel with N₂.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with ethanol.
-
Concentrate the filtrate under reduced pressure to yield crude 4-(difluoromethyl)cyclohexan-1-ol as a mixture of cis and trans isomers.
-
Oxidation: To a suspension of PCC (19.2 g, 89.5 mmol) and silica gel (50 g) in DCM (200 mL), add a solution of the crude alcohol in DCM (50 mL) dropwise at room temperature.
-
Stir the mixture for 2-3 hours until the starting material is consumed (monitor by TLC).
-
Dilute the reaction with diethyl ether (200 mL) and filter through a short plug of silica gel, eluting with more diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the target ketone, 4-(difluoromethyl)cyclohexan-1-one, which can often be used in the next step without further purification.
Step 3: Synthesis of 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride
Rationale: Reductive amination is a robust and scalable method for converting ketones to amines. Sodium cyanoborohydride is a mild reducing agent that is selective for the iminium intermediate over the ketone starting material. The final step involves precipitation of the hydrochloride salt, which aids in purification and provides a stable, solid form of the product. This method is often more efficient and scalable than multi-step sequences like amide reduction.[4]
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount (Product from Step 2) | Molar Eq. |
| 4-(Difluoromethyl)cyclohexan-1-one | - | 148.15 | ~11.0 g | 1.0 |
| Ammonium acetate | 631-61-8 | 77.08 | 57.5 g | 10.0 |
| Sodium cyanoborohydride (NaBH₃CN) | 25895-60-7 | 62.84 | 7.0 g | 1.5 |
| Methanol | 67-56-1 | 32.04 | 200 mL | - |
| 2M Sodium Hydroxide (aq) | - | - | 150 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 300 mL | - |
| 2M HCl in Diethyl Ether | - | - | ~50 mL | ~1.5 |
| Diethyl Ether | 60-29-7 | 74.12 | 200 mL | - |
Step-by-Step Protocol:
-
To a 500 mL round-bottom flask, add 4-(difluoromethyl)cyclohexan-1-one (~11.0 g, 74.2 mmol), ammonium acetate (57.5 g, 742 mmol), and methanol (200 mL). Stir at room temperature for 30 minutes.
-
In one portion, add sodium cyanoborohydride (7.0 g, 111.4 mmol). Caution: NaBH₃CN is toxic and will release HCN gas upon contact with strong acid. Perform in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor by TLC or LC-MS for the disappearance of the ketone.
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Add 100 mL of water to the residue, then basify to pH > 12 by the slow addition of 2M NaOH solution. Ensure the solution is cool during addition.
-
Extract the aqueous layer with DCM (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure to yield the crude free amine.
-
Salt Formation: Dissolve the crude amine in diethyl ether (150 mL) and cool to 0 °C in an ice bath.
-
Slowly add 2M HCl in diethyl ether dropwise with stirring. A white precipitate will form. Continue adding the HCl solution until no further precipitation is observed (check pH of a wet aliquot with pH paper to ensure it is acidic).
-
Stir the slurry at 0 °C for 30 minutes.
-
Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 50 mL).
-
Dry the solid under high vacuum to a constant weight to yield 4-(difluoromethyl)cyclohexan-1-amine hydrochloride as a white to off-white solid, typically as a mixture of cis and trans isomers.
Process Optimization and Troubleshooting
Caption: Troubleshooting guide for the final reductive amination step.
-
Stereoisomer Control: The final product is a mixture of cis and trans isomers. The ratio can be determined by ¹H or ¹⁹F NMR. For applications requiring a single isomer, separation can be achieved by fractional crystallization or preparative HPLC. For advanced stereocontrol, enzymatic kinetic resolution using a transaminase could be explored to selectively deaminate the undesired cis-isomer.[2]
-
Purification: While the protocol uses chromatography for an intermediate, the final product is purified by precipitation/crystallization. For large-scale synthesis, avoiding chromatography is highly desirable.[4] If the final salt is still impure, recrystallization from isopropanol/diethyl ether is recommended.
-
Alternative Reagents: For Step 3, other reducing agents like sodium triacetoxyborohydride can be used, which is often less toxic and can be run in non-protic solvents like dichloroethane.
Characterization Data
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride (Mixture of Isomers)
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₇H₁₄ClF₂N |
| Molecular Weight | 185.64 g/mol |
| ¹H NMR (400 MHz, D₂O) | δ 5.8-6.2 (t, J = 56 Hz, 1H, CH F₂), 3.1-3.4 (m, 1H), 1.4-2.2 (m, 9H) |
| ¹⁹F NMR (376 MHz, D₂O) | δ ~ -125 to -130 (m, 2F) |
| ¹³C NMR (101 MHz, D₂O) | δ ~ 115 (t, J = 240 Hz, C HF₂), 49-51 (multiple peaks), 30-35 (multiple peaks), 25-29 (multiple peaks) |
| MS (ESI+) | m/z = 150.1 [M+H]⁺ (free base) |
| Purity (HPLC) | ≥95% |
Safety and Handling
All operations must be conducted in a well-ventilated chemical fume hood by trained personnel.
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (nitrile gloves are suitable for incidental contact) are mandatory.[5][6]
-
Reagent-Specific Hazards:
-
Sodium Cyanoborohydride (NaBH₃CN): Highly toxic. Reacts with acid to produce highly toxic hydrogen cyanide (HCN) gas. All work-up steps involving acidification or concentration after its use should be done with extreme caution in a fume hood.
-
Pyridinium chlorochromate (PCC): A strong oxidizing agent and a suspected carcinogen. Handle with care and avoid inhalation of dust.
-
Hydrogen Gas: Highly flammable and explosive. Ensure proper grounding of equipment and work in an area free of ignition sources.
-
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations. Do not mix incompatible waste streams.
References
- Cayman Chemical. (2025).
- ChemicalBook. (n.d.).
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Skibiński, M., et al. (2013). Synthesis and structure of large difluoromethylene containing alicycles by ring closing metathesis (RCM). Organic & Biomolecular Chemistry, 11(47), 8209-13. [Link]
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-
Hu, L., et al. (2025). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Nature Synthesis. [Link]
- Bykova, T., et al. (2025). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif.
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Varga, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications. [Link]
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Bykova, T., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry. [Link]
- Abele, H., et al. (1993). A new synthesis of trifluoromethylated cyclohexenes. Journal of Fluorine Chemistry, 62(1), 25–29.
- Ye, Z., et al. (2020). Development of a Scalable Synthesis of trans-4-Fluorocyclohexylamine via Directed Hydrogenation. Organic Process Research & Development.
-
PubChem. (n.d.). 4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride. [Link]
-
Dubowchik, G. M., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147-9. [Link]
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Xia, H., et al. (2024). C-F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Nature Communications. [Link]
- Chem-Impex. (n.d.). 4-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture).
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Introduction: The Strategic Value of 4-(Difluoromethyl)cyclohexan-1-amine Hydrochloride
An in-depth guide for researchers, scientists, and drug development professionals.
In the landscape of modern medicinal chemistry, the pursuit of novel drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Saturated carbocycles are increasingly utilized to introduce three-dimensional complexity into drug scaffolds, a strategy often termed "escaping flatland," which can lead to improved clinical success.[1] Within this context, 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride emerges as a highly valuable and versatile building block. It uniquely combines the conformational rigidity of the cyclohexane ring with the nuanced physicochemical properties of the difluoromethyl (-CF₂H) group.
The incorporation of fluorine into drug candidates is a well-established strategy for enhancing metabolic stability, modulating bioavailability, and improving target affinity.[2][3] The difluoromethyl group, in particular, has garnered significant interest as it possesses a unique set of characteristics. It can serve as a bioisosteric replacement for common functional groups like hydroxyl (-OH), thiol (-SH), or amine (-NH₂) moieties.[4][5] Unlike the more common trifluoromethyl (-CF₃) group, the -CF₂H group is a lipophilic hydrogen bond donor, capable of forming productive interactions with biological targets, a feature similar to that of anilines and thiophenols.[6][7][8] This unique hydrogen bonding capacity, combined with its effects on local acidity, lipophilicity, and metabolic stability, makes the difluoromethyl group a strategic tool for fine-tuning molecular properties.[9][5]
This guide provides a comprehensive overview of 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride, detailing its properties, applications, and key experimental protocols for its use in synthetic medicinal chemistry programs.
Physicochemical and Structural Properties
Understanding the inherent properties of a building block is critical for its effective deployment in a drug discovery campaign. The hydrochloride salt form enhances the compound's stability, handling, and aqueous solubility compared to the free base.
| Property | Value | Source |
| Chemical Name | 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride | N/A |
| Synonyms | trans-4-(difluoromethyl)cyclohexan-1-amine HCl | [10] |
| CAS Number | 1267497-05-1 (Free Base) | [11] |
| Molecular Formula | C₇H₁₄ClF₂N | N/A |
| Molecular Weight | 185.64 g/mol | N/A |
| Appearance | White to off-white solid/powder | [12] |
| Key Structural Features | Saturated alicyclic amine, gem-difluoro motif | N/A |
The presence of the difluoromethyl group has a profound impact on the amine's basicity. The strong electron-withdrawing nature of the two fluorine atoms reduces the pKa of the protonated amine compared to its non-fluorinated counterpart.[13] This modulation of basicity is a critical parameter in drug design, as it influences solubility, receptor binding (especially for targets with acidic residues in the binding pocket), and off-target activities, such as hERG channel inhibition.
Applications in Medicinal Chemistry: A Versatile Scaffold
The primary utility of 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride is as a foundational building block for constructing more complex molecules with desirable drug-like properties. Its bifunctional nature—a primary amine for synthetic elaboration and a difluoromethylated ring for property modulation—allows for its incorporation into a wide array of molecular architectures.
Key strategic applications include:
-
Introduction of 3D Character: The saturated cyclohexane core moves molecular shapes away from the flat, aromatic structures that are often associated with poor solubility and metabolic liabilities.
-
Modulation of Physicochemical Properties: The -CF₂H group serves multiple roles:
-
Metabolic Blocker: The robust C-F bonds can block sites of oxidative metabolism, increasing the half-life of a drug candidate.[14]
-
Lipophilicity Tuning: The difluoromethyl group increases lipophilicity, which can enhance membrane permeability and cell penetration, though to a lesser extent than a trifluoromethyl group.[6][14]
-
pKa Reduction: As noted, it lowers the basicity of the amine, which can be crucial for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[13]
-
Hydrogen Bond Donor: The acidic proton on the difluoromethyl group can participate in hydrogen bonding, potentially increasing binding affinity and selectivity for a biological target.[4][5]
-
-
Scaffold for Library Synthesis: The amine handle is a versatile point for diversification. Through reactions like amide coupling, reductive amination, and sulfonylation, large libraries of compounds can be rapidly synthesized for structure-activity relationship (SAR) studies.
Below is a diagram illustrating the role of 4-(difluoromethyl)cyclohexan-1-amine as a central hub for generating diverse chemical entities.
Caption: Versatility of 4-(difluoromethyl)cyclohexan-1-amine in synthesis.
Experimental Protocols
The following protocols are provided as robust starting points for the synthetic utilization of 4-(difluoromethyl)cyclohexan-1-amine hydrochloride. As with any chemical reaction, optimization may be required based on the specific properties of the coupling partners.
Protocol 1: Amide Bond Formation via EDC/HOBt Coupling
This protocol describes a standard and widely used method for forming an amide bond between the title amine and a generic carboxylic acid. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent is common in medicinal chemistry due to the water-soluble nature of its urea byproduct, which simplifies purification.[15][16]
Rationale: The reaction proceeds by the activation of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate.[17] This intermediate is susceptible to racemization and can rearrange to an unreactive N-acylurea. The addition of an additive like 1-Hydroxybenzotriazole (HOBt) traps the activated intermediate as an HOBt-ester, which is more stable, less prone to racemization, and reacts cleanly with the amine to form the desired amide bond.[15][16] A tertiary amine base (e.g., DIPEA or Et₃N) is required to neutralize the hydrochloride salt of the starting amine and to scavenge the HCl produced during the reaction.
Materials and Reagents:
-
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride
-
Carboxylic acid of interest
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et₃N)
-
Anhydrous solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
Step-by-Step Procedure:
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF or DCM (approx. 0.1–0.5 M concentration).
-
Reagent Addition: Add 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride (1.1 eq), HOBt (1.2 eq), and EDC (1.2 eq) to the solution.
-
Base Addition: Cool the flask in an ice bath (0 °C). Slowly add DIPEA (2.5–3.0 eq) dropwise. Note: The base is added last and slowly to control the exothermic reaction and minimize side reactions.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically 2–16 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x). The bicarb wash removes unreacted acid and HOBt.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS.
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a powerful and efficient method for forming carbon-nitrogen bonds, converting the primary amine into a secondary or tertiary amine.[18] This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for this transformation and tolerates a wide range of functional groups.[19]
Rationale: The reaction begins with the condensation of the primary amine and a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate in situ.[18] The equilibrium for this step can be favored by slightly acidic conditions or removal of water. STAB is a mild hydride donor that selectively reduces the electrophilic iminium ion much faster than it reduces the starting carbonyl compound, preventing side reactions like alcohol formation.[19]
Materials and Reagents:
-
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)
-
Anhydrous solvent: DCE (1,2-Dichloroethane) or THF (Tetrahydrofuran)
-
Acetic acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography
Step-by-Step Procedure:
-
Setup: To a clean, dry round-bottom flask, add 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride (1.0 eq) and the aldehyde or ketone (1.1 eq).
-
Dissolution: Add anhydrous DCE or THF to dissolve/suspend the reagents.
-
Neutralization & Imine Formation: Add a base such as triethylamine (1.1 eq) to neutralize the hydrochloride salt. Stir the mixture at room temperature for 20–30 minutes to facilitate iminium ion formation. A small amount of acetic acid (0.1 eq) can be added to catalyze this step, particularly with less reactive ketones.
-
Reduction: Add STAB (1.5 eq) to the mixture portion-wise. Note: The addition may cause some gas evolution. Control the rate of addition.
-
Reaction: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 4–24 hours).
-
Work-up:
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired secondary amine.
-
-
Characterization: Confirm the structure and purity via NMR (¹H, ¹⁹F, ¹³C) and HRMS.
The general workflow for these synthetic protocols can be visualized as follows:
Caption: A standard workflow for a synthetic chemistry protocol.
Analytical Characterization Notes
When working with fluorinated compounds, specific analytical techniques are invaluable.
-
¹⁹F NMR Spectroscopy: This is a critical tool for confirming the presence and integrity of the difluoromethyl group.[20] The -CF₂H moiety will typically appear as a doublet of triplets (or more complex pattern depending on the local stereochemistry) in the ¹⁹F NMR spectrum due to coupling with the geminal proton (¹JFH) and vicinal protons (³JFH).
-
¹H NMR Spectroscopy: The proton of the -CF₂H group will appear as a characteristic triplet (²JHF ≈ 50-60 Hz).
-
Mass Spectrometry (MS): Provides accurate mass data to confirm the elemental composition of the synthesized molecules.
-
HPLC: Used to assess the purity of the final compounds.
Conclusion
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride is more than just a simple building block; it is a strategic tool for medicinal chemists. Its unique combination of a three-dimensional saturated core and a functionally rich difluoromethyl group provides a powerful platform for developing next-generation therapeutics. By enabling the fine-tuning of key drug-like properties such as metabolic stability, pKa, lipophilicity, and target engagement through hydrogen bonding, this reagent facilitates the rational design of molecules with enhanced potential for clinical success. The robust and reliable protocols provided herein offer a clear path for its effective integration into any drug discovery program.
References
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Zafrani, Y., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804. [Link][6][7]
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Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(9), 3809. [Link][14][21]
-
Synspace. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Synspace. [Link][9]
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PubMed. (2017). The Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. National Center for Biotechnology Information. [Link][7]
-
Wang, L., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8884. [Link][4]
-
Zafrani, Y., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 12(7), 1086–1101. [Link][5]
-
ResearchGate. (n.d.). The geminal difluoromethylene group: bioisosterism, and catalysis-based... ResearchGate. [Link][22]
-
Taylor & Francis Online. (2010). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link][23]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link][19]
-
Macmillan Group - Princeton University. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society, 146(8), 5067–5073. [Link][1]
-
ResearchGate. (n.d.). The results from reductive amination of cyclohexanone with benzylamine... ResearchGate. [Link][24]
-
ResearchGate. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ResearchGate. [Link][20]
-
ChemRxiv. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link][25]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link][18]
-
National Center for Biotechnology Information. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Medicinal Chemistry Letters, 3(6), 475–479. [Link][15]
-
ResearchGate. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. [Link][13]
-
ResearchGate. (2015). Applications of Fluorine in Medicinal Chemistry. ResearchGate. [Link][2]
-
PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. National Center for Biotechnology Information. [Link][3]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link][17]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link][16]
-
Chemsrc. (n.d.). 4-(Difluoromethyl)cyclohexan-1-amine | CAS#:1267497-05-1. Chemsrc. [Link][11]
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Application Notes & Protocols: 4-(Difluoromethyl)cyclohexan-1-amine Hydrochloride as a Strategic Building Block in Drug Discovery
Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance pharmacokinetic profiles. This guide focuses on 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride, a versatile building block that combines the conformational rigidity of a cyclohexane ring with the unique electronic features of a difluoromethyl group. The difluoromethyl moiety serves as a valuable bioisostere for hydroxyl, thiol, and amine groups, capable of improving metabolic stability and binding affinity through its role as a lipophilic hydrogen bond donor.[1][2] These application notes provide a comprehensive overview of the building block's properties, key synthetic protocols for its incorporation into lead compounds, and strategic insights into its application for accelerating drug discovery programs.
Scientific Rationale and Strategic Value
The efficacy of a drug candidate is intricately linked to its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its affinity for the biological target. The structural features of 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride are designed to favorably influence these parameters.
The Difluoromethyl Group: A Unique Bioisostere
The difluoromethyl (-CF₂H) group has gained significant attention as it possesses a unique blend of properties that distinguish it from the more common methyl (-CH₃) and trifluoromethyl (-CF₃) groups.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. Replacing a metabolically labile group, such as a hydroxyl or methoxy group, with a difluoromethyl group can block common metabolic pathways like O-demethylation, thereby increasing the drug's half-life.
-
Lipophilicity and Hydrogen Bonding: The -CF₂H group is considered a "lipophilic hydrogen bond donor."[1][4] It increases lipophilicity to a lesser extent than the -CF₃ group, offering a fine-tuning mechanism for optimizing a drug's solubility and permeability profile.[1] Crucially, the acidic proton on the difluoromethyl group can participate in weak hydrogen bonds, potentially forming new, affinity-enhancing interactions within a protein's active site.[2][4] This allows it to act as a bioisosteric replacement for hydroxyl, thiol, or amine functionalities.[1][2]
-
Electronic Effects: The strong electron-withdrawing nature of the two fluorine atoms can modulate the pKa of adjacent functional groups, influencing the molecule's overall charge state and interaction profile at physiological pH.
Physicochemical Property Comparison
The strategic choice of a functional group can dramatically alter a molecule's behavior. The following table provides a comparative summary of the difluoromethyl group against other common moieties.
| Property | Methyl (-CH₃) | Hydroxyl (-OH) | Trifluoromethyl (-CF₃) | Difluoromethyl (-CF₂H) |
| Hansch Parameter (π) | +0.5 | -0.7 | +0.9 | +0.3 to +0.4 |
| Hydrogen Bond Donor | No | Strong | No | Weak[1][2] |
| Metabolic Stability | Low (Oxidation) | Low (Glucuronidation) | Very High | High |
| Bioisosteric Role | - | Thiol, Amine | - | Hydroxyl, Thiol, Amine[1][2] |
The Cyclohexylamine Scaffold
The saturated cyclohexane ring provides a rigid, three-dimensional scaffold. Unlike flat aromatic rings, it presents defined axial and equatorial positions, allowing for precise spatial orientation of substituents to probe the topology of protein binding pockets. The primary amine serves as a versatile chemical handle for derivatization. The hydrochloride salt form enhances the compound's stability, solubility in polar solvents, and ease of handling compared to the free base.[5]
Core Synthetic Protocols and Methodologies
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride is readily incorporated into target molecules using standard, robust synthetic transformations. The following protocols are optimized for reliability and are suitable for both small-scale synthesis and parallel library generation.
Amide Coupling: The Workhorse Reaction
Amide bond formation is the most frequently used reaction in medicinal chemistry, enabling the linkage of carboxylic acid and amine fragments.[6][7]
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling electron-deficient amines.[7]
Materials:
-
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride
-
Carboxylic acid of interest (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq). Stir the mixture for 5 minutes at room temperature to pre-activate the acid.
-
Add 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride (1.1 eq) to the reaction mixture.
-
Add DIPEA (3.0 eq) dropwise. The base is crucial for neutralizing the hydrochloride salt and facilitating the coupling reaction.
-
Stir the reaction at room temperature for 4-16 hours, monitoring progress by LC-MS or TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous LiCl solution (to remove DMF), followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Reductive Amination for C-N Bond Formation
Reductive amination is a powerful method for forming secondary or tertiary amines by reacting an amine with a carbonyl compound in the presence of a reducing agent.[8] This reaction is highly valuable for expanding the structural diversity of a compound library.
This one-pot protocol uses Sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is stable in anhydrous solvents and does not reduce the starting aldehyde or ketone.
Materials:
-
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride
-
Aldehyde or Ketone of interest (1.0 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
DIPEA (1.1 eq, to free the amine)
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
-
Acetic Acid (catalytic, optional)
Procedure:
-
Suspend 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride (1.1 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir for 10 minutes to form the free amine.
-
Add the aldehyde or ketone (1.0 eq). If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine/enamine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add STAB (1.5 eq) portion-wise to control any potential exotherm.
-
Stir the reaction at room temperature for 6-24 hours, monitoring progress by LC-MS or TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
// Invisible nodes for alignment node [style=invis, width=0, height=0, label=""]; p1; p2; Amine -> p1 [style=invis]; p1 -> Carbonyl [style=invis]; p1 -> Imine [style=invis]; } enddot
Application Case Study: Bioisosteric Replacement in a Kinase Inhibitor
Scenario: A promising kinase inhibitor lead compound contains a trans-4-hydroxycyclohexylamide moiety. While potent, the compound suffers from rapid metabolism via Phase II glucuronidation at the hydroxyl group, leading to poor oral bioavailability.
Strategy: Employ a bioisosteric replacement strategy to address the metabolic liability. The hydroxyl group will be replaced with a difluoromethyl group, which is resistant to metabolism and can act as a hydrogen bond donor to potentially retain or enhance binding affinity.[2][9]
Execution:
-
The lead compound is deconstructed synthetically.
-
The original trans-4-hydroxycyclohexan-1-amine building block is replaced with trans-4-(difluoromethyl)cyclohexan-1-amine hydrochloride.
-
The final compound is re-synthesized using the established amide coupling protocol (Protocol 2.1.1).
Expected Outcome: The new analog exhibits significantly improved metabolic stability in liver microsomal assays and a superior pharmacokinetic profile in vivo, validating the strategic use of the 4-(difluoromethyl)cyclohexan-1-amine building block.
Handling and Storage
-
Storage: Store 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride in a tightly sealed container in a cool, dry place. As a hydrochloride salt, it may be hygroscopic; storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[10]
-
Safety: Causes skin and serious eye irritation. May cause respiratory irritation.[11] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for complete handling information.
References
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Zafrani, Y., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2). [Link]
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Macmillan Group, Princeton University. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society. [Link]
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Royal Society of Chemistry. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. [Link]
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Zafrani, Y., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health (NIH). [Link]
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ACS Publications. (2017). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
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Sureshan, E., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev., 38, 606-631. [Link]
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Borch, R. F., et al. (1971). Reductive Amination with Sodium Cyanoborohydride: N,N -Dimethylcyclohexylamine. Organic Syntheses. [Link]
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Chemsrc. 4-(Difluoromethyl)cyclohexan-1-amine. Chemsrc. [Link]
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Austin, W. B., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic Reductive Amination. Macmillan Group, Princeton University. [Link]
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Application Notes and Protocols: Incorporation of the Difluoromethylcyclohexylamine Moiety into Lead Compounds
Introduction: The Strategic Value of the Difluoromethyl Group in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of lead optimization.[1][2][3] The unique physicochemical properties of fluorine, such as its high electronegativity and small van der Waals radius, can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity for its biological target.[4][5] Among the various fluorinated functional groups, the difluoromethyl (–CF₂H) group has garnered significant attention. It serves as a fascinating bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups, offering a unique combination of properties that can enhance the drug-like characteristics of a lead compound.[6]
Unlike the more common trifluoromethyl (–CF₃) group, the –CF₂H moiety retains an acidic proton, enabling it to act as a weak hydrogen bond donor.[6] This feature can be critical for maintaining or improving interactions within a protein's active site. Furthermore, the difluoromethyl group can increase lipophilicity and metabolic stability by blocking sites susceptible to oxidative metabolism, thereby improving a drug candidate's pharmacokinetic profile.[4] This application note provides a detailed guide for researchers on the rationale, synthesis, and incorporation of the difluoromethylcyclohexylamine moiety, a valuable building block for enhancing the properties of lead compounds.
The Difluoromethylcyclohexylamine Moiety: A Scaffold for Enhanced Drug Properties
The cyclohexylamine scaffold is a prevalent structural motif in many approved drugs. Its three-dimensional structure allows for the precise orientation of substituents to interact with biological targets. By introducing a difluoromethyl group onto this scaffold, medicinal chemists can leverage the advantageous properties of this unique functional group. The resulting difluoromethylcyclohexylamine moiety can be used to replace other cyclic amines or to introduce a novel, property-enhancing fragment into a lead compound.
The incorporation of this moiety can lead to:
-
Improved Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic attack, particularly by cytochrome P450 enzymes, which can increase the half-life of a drug.[4]
-
Modulated Lipophilicity: The difluoromethyl group generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability. However, the overall effect on lipophilicity can be context-dependent.[7]
-
Enhanced Binding Affinity: The ability of the –CF₂H group to act as a hydrogen bond donor can lead to stronger and more specific interactions with the target protein.[6]
-
Fine-tuned pKa: The electron-withdrawing nature of the fluorine atoms can lower the basicity of the amine, which can be beneficial for optimizing absorption and reducing off-target effects.[7]
Data Presentation: Impact of gem-Difluorination on Cycloalkane Properties
The following table summarizes the observed effects of incorporating a gem-difluoro group on the key physicochemical properties of functionalized cycloalkanes, providing a guide for rational drug design.[7][8]
| Property | Bioisosteric Replacement | General Trend with CF₂ Introduction | Supporting Experimental Data (Example) |
| Acidity/Basicity (pKa) | CH₂ → CF₂ | The inductive effect of the fluorine atoms generally lowers the pKa of amines (decreases basicity) and carboxylic acids (increases acidity).[7] | For cyclohexylamines, gem-difluorination can decrease the pKa by 1-2 units, depending on the position of the CF₂ group relative to the amine.[7] |
| Lipophilicity (LogP) | CH₂ → CF₂ | Often increases, but the effect is influenced by ring size and the position of the fluorine atoms.[7][8] | In a series of functionalized cycloalkanes, gem-difluorination generally led to an increase in lipophilicity compared to their non-fluorinated counterparts.[7] |
| Aqueous Solubility | CH₂ → CF₂ | Generally decreases with increased lipophilicity, but the relationship can be complex. | The effect on aqueous solubility is highly dependent on the overall molecular structure and the interplay of lipophilicity and crystal packing forces.[7] |
| Metabolic Stability | CH₂ → CF₂ | gem-Difluorination can block metabolically labile C-H bonds, leading to increased stability in the presence of metabolic enzymes.[7] | In in vitro microsomal stability assays, gem-difluorinated cycloalkanes showed either no change or a slight improvement in metabolic stability compared to their non-fluorinated analogs.[7] |
Experimental Protocols: Synthesis of Difluoromethylcyclohexylamine Building Blocks
The synthesis of difluoromethylcyclohexylamine presents a multi-step challenge. Below are representative protocols for the synthesis of key intermediates and the final amine, derived from established methodologies in fluorination and amine synthesis.
Protocol 1: Synthesis of 4-(Difluoromethyl)cyclohexan-1-one
This protocol outlines a potential route starting from a commercially available cyclohexanone derivative, involving the introduction of the difluoromethyl group via a Wittig-type reaction followed by reduction.
Workflow Diagram:
A potential synthetic workflow for 4-(difluoromethyl)cyclohexan-1-one.
Step-by-Step Methodology:
-
Difluoromethylenation: To a solution of (difluoromethyl)phenylsulfone in anhydrous THF at -78 °C, add n-butyllithium dropwise. Stir the resulting solution for 30 minutes, then add a solution of methyl 4-oxocyclohexane-1-carboxylate in THF. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated. Purify the crude product by column chromatography to yield methyl 4-(difluoromethylene)cyclohexane-1-carboxylate.
-
Reduction: Dissolve the product from the previous step in ethanol and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or GC-MS). Filter the reaction mixture through Celite and concentrate the filtrate to obtain methyl 4-(difluoromethyl)cyclohexane-1-carboxylate.
-
Hydrolysis and Decarboxylation: Reflux the ester in a mixture of acetic acid and hydrochloric acid. After completion, cool the reaction mixture and neutralize with a base (e.g., NaOH). Extract the product with a suitable organic solvent, dry, and concentrate to afford 4-(difluoromethyl)cyclohexan-1-one.
Protocol 2: Reductive Amination to Synthesize Difluoromethylcyclohexylamine
This protocol describes the conversion of the synthesized ketone to the desired amine via reductive amination, which can yield either the cis or trans isomer depending on the reaction conditions and reducing agent used.
Workflow Diagram:
General workflow for the synthesis of 4-(difluoromethyl)cyclohexan-1-amine via reductive amination.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(difluoromethyl)cyclohexan-1-one in a suitable solvent such as methanol or dichloromethane.
-
Amine Source Addition: Add an amine source. For the primary amine, ammonium acetate or a protected ammonia equivalent can be used. For secondary or tertiary amines, the corresponding primary or secondary amine is used.
-
Reducing Agent Addition: Add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for their mildness and selectivity. The choice of reducing agent and reaction conditions can influence the stereochemical outcome (cis/trans ratio).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, quench any remaining reducing agent with an appropriate aqueous solution (e.g., dilute HCl if NaBH₃CN was used). Adjust the pH to basic to liberate the free amine. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography or distillation to obtain the desired cis- and trans-4-(difluoromethyl)cyclohexan-1-amine isomers, which may require further separation.
Incorporation into Lead Compounds
Once the difluoromethylcyclohexylamine building block is synthesized, it can be incorporated into a lead compound through various standard coupling reactions. The primary amine of the moiety can be used in:
-
Amide bond formation: Coupling with a carboxylic acid on the lead compound using standard coupling reagents (e.g., HATU, HOBt/EDC).
-
Reductive amination: Reacting with an aldehyde or ketone on the lead compound.
-
Nucleophilic aromatic substitution (SNA_r): Displacing a leaving group on an activated aromatic or heteroaromatic ring of the lead compound.
-
Buchwald-Hartwig amination: Coupling with an aryl halide or triflate on the lead compound.
Logical Relationship Diagram:
Strategies for incorporating the difluoromethylcyclohexylamine moiety into a lead compound.
Conclusion and Future Perspectives
The difluoromethylcyclohexylamine moiety represents a valuable and, to some extent, underutilized building block in medicinal chemistry. Its unique combination of a three-dimensional saturated ring system and the bioisosteric difluoromethyl group offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of lead compounds. The synthetic protocols outlined in this application note, while requiring careful optimization for specific substrates, provide a rational starting point for accessing these valuable scaffolds. As the demand for drug candidates with improved ADME properties continues to grow, the strategic incorporation of motifs like difluoromethylcyclohexylamine will undoubtedly play an increasingly important role in the future of drug discovery.
References
-
Remarkable, Unexpected Mechanism for (S)-3-Amino-4-(Difluoromethylenyl)cyclohex-1-Ene-1-Carboxylic Acid as a Selective Inactivator of Human Ornithine Aminotransferase. Journal of the American Chemical Society.
-
Recent progress in the strategic incorporation of fluorine into medicinally active compounds. Journal of Fluorine Chemistry.
-
Case studies of fluorine in drug discovery. Elsevier.
-
Case studies of fluorine in drug discovery. ResearchGate.
-
α-Amination of cyclohexanone and derivatives. ResearchGate.
-
Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. Royal Society of Chemistry.
-
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
-
Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. ResearchGate.
-
Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Royal Society of Chemistry.
-
Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Royal Society of Chemistry.
-
Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journals.
-
Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate.
-
Notably, the difluoromethyl group (CF2H) is an important unit and plays a vital role in drug design and discovery... ResearchGate.
-
Direct reductive amination of cyclohexanone. ResearchGate.
-
Sustainable mechanochemical synthesis of functionalisable fluorinated scaffolds for drug discovery using green LAG. ResearchGate.
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers.
-
DRA of Cyclohexanone with Various Amines. ResearchGate.
-
Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate.
-
Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Freie Universität Berlin.
-
The Pharmacokinetic Profile of Dioxoloquinoline Compounds: A Technical Guide. BenchChem.
-
Clinical pharmacokinetics of 5-fluorouracil with consideration of chronopharmacokinetics. PubMed.
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Dimethyl cis- and trans-1,2-Dimethylcyclohexane-1,2-dicarboxylate. ResearchGate.
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Combining Molecular Scaffolds from FDA Approved Drugs: Application to Drug Discovery. PubMed.
-
Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org.
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Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. PubMed Central.
-
Combining Molecular Scaffolds from FDA Approved Drugs: Application to Drug Discovery. ResearchGate.
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- 6. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Anwendungsleitfaden: Derivatisierung von 4-(Difluormethyl)cyclohexan-1-amin-Hydrochlorid für die Synthese von Substanzbibliotheken
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung: Die strategische Bedeutung des 4-(Difluormethyl)cyclohexyl-Motivs
In der modernen medizinischen Chemie ist die gezielte Modifikation von Molekülgerüsten entscheidend für die Optimierung von pharmakokinetischen und pharmakodynamischen Eigenschaften. Das 4-(Difluormethyl)cyclohexan-1-amin-Gerüst stellt hierbei einen besonders wertvollen Baustein dar. Die Difluormethylgruppe (-CF2H) ist mehr als nur ein sterischer Ersatz; sie fungiert als einzigartiges Bioisoster für Hydroxyl-, Thiol- und Amingruppen.[1][2][3] Ihre starken elektronenziehenden Eigenschaften und ihre Fähigkeit, als schwacher Wasserstoffbrückendonor zu agieren, beeinflussen die physikochemischen Eigenschaften des Moleküls maßgeblich.[1][3]
Die Einführung der -CF2H-Gruppe kann zu folgenden vorteilhaften Effekten führen:
-
Erhöhte metabolische Stabilität: Die starke Kohlenstoff-Fluor-Bindung widersteht dem oxidativen Metabolismus, was die Halbwertszeit eines Wirkstoffkandidaten verlängern kann.[4][5]
-
Modulierte Lipophilie und Bioverfügbarkeit: Die Gruppe erhöht die Membranpermeabilität, was die Aufnahme und Verteilung im Körper verbessern kann.[1][4]
-
Angepasste pKa-Werte: Der elektronenziehende Charakter der Gruppe senkt die Basizität benachbarter funktioneller Gruppen wie des primären Amins, was die Pharmakokinetik beeinflussen kann.[1]
-
Verbesserte Bindungsaffinität: Die Fähigkeit, schwache Wasserstoffbrückenbindungen einzugehen, kann zu einer erhöhten Bindungsspezifität und -affinität am Zielprotein führen.[2][3]
Dieser Leitfaden bietet detaillierte, validierte Protokolle zur Derivatisierung von 4-(Difluormethyl)cyclohexan-1-amin-Hydrochlorid, um diversitätsorientierte Substanzbibliotheken für das Wirkstoffscreening zu erstellen.
Abbildung 2: Reaktionsschema der Amid-Kupplung.
Detailliertes Protokoll (Beispiel mit HATU):
-
Vorbereitung: In einem Array von Reaktionsgefäßen (z.B. 96-Well-Platte) werden Lösungen der diversen Carbonsäuren (1.1 Äquivalente) in DMF vorgelegt.
-
Amin-Zugabe: Eine Stammlösung von 4-(Difluormethyl)cyclohexan-1-amin-Hydrochlorid (1.0 Äquivalent) und DIPEA (2.0 Äquivalente) in DMF wird zu jedem Reaktionsgefäß gegeben.
-
Aktivierung & Kupplung: Eine Stammlösung von HATU (1.2 Äquivalente) in DMF wird zu jedem Gefäß zugegeben.
-
Reaktion: Die Reaktionsplatte wird versiegelt und bei Raumtemperatur für 4-12 Stunden geschüttelt. Der Reaktionsfortschritt kann mittels LC-MS überwacht werden.
-
Aufarbeitung: Nach Abschluss der Reaktion wird die Reaktionsmischung mit Wasser verdünnt und die Produkte werden mittels Flüssig-Flüssig-Extraktion (z.B. mit Ethylacetat) isoliert oder direkt für die präparative HPLC-Aufreinigung vorbereitet.
Tabelle 1: Beispielhafte Ergebnisse einer Amid-Kupplungsbibliothek
| Eintrag | Carbonsäure (R'-COOH) | Ausbeute (%) | Reinheit (LC-MS, %) |
| 1 | Benzoesäure | 92 | >95 |
| 2 | 4-Chlorphenylessigsäure | 88 | >95 |
| 3 | Thiophen-2-carbonsäure | 85 | >93 |
| 4 | N-Boc-Glycin | 95 | >96 |
Strategie 2: Reduktive Aminierung
Die reduktive Aminierung ist eine leistungsstarke Methode zur Bildung von sekundären Aminen durch die Reaktion eines primären Amins mit einem Aldehyd oder Keton. [6][7]Die Reaktion verläuft über ein Imin- oder Enamin-Intermediat, das in situ durch ein mildes Reduktionsmittel wie Natriumtriacetoxyborhydrid (NaBH(OAc)3) reduziert wird. [7][8]Dieses Reduktionsmittel ist besonders vorteilhaft, da es Aldehyde und Ketone in Gegenwart von Iminen nur langsam reduziert, was eine effiziente Ein-Topf-Reaktion ermöglicht. [7]
Abbildung 3: Reaktionsschema der reduktiven Aminierung.
Detailliertes Protokoll:
-
Vorbereitung: Zu einer Lösung von 4-(Difluormethyl)cyclohexan-1-amin-Hydrochlorid (1.0 Äquivalent) und einem diversen Aldehyd oder Keton (1.1 Äquivalente) in einem geeigneten Lösungsmittel wie Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE) wird TEA (1.5 Äquivalente) gegeben.
-
Imine-Bildung: Die Mischung wird für 30-60 Minuten bei Raumtemperatur gerührt. Eine kleine Menge Essigsäure kann als Katalysator hinzugefügt werden.
-
Reduktion: Natriumtriacetoxyborhydrid (NaBH(OAc)3) (1.5 Äquivalente) wird portionsweise zugegeben. Die Reaktion kann leicht exotherm sein.
-
Reaktion: Die Mischung wird für 2-16 Stunden bei Raumtemperatur gerührt, bis die Umsetzung laut LC-MS-Analyse vollständig ist.
-
Aufarbeitung: Die Reaktion wird vorsichtig mit einer gesättigten wässrigen Natriumbicarbonatlösung gequencht. Die organische Phase wird abgetrennt, getrocknet (z.B. über Na2SO4) und das Lösungsmittel im Vakuum entfernt. Das Rohprodukt wird anschließend aufgereinigt.
Tabelle 2: Beispielhafte Ergebnisse einer reduktiven Aminierungsbibliothek
| Eintrag | Aldehyd/Keton (R'-CHO) | Ausbeute (%) | Reinheit (LC-MS, %) |
| 1 | 4-Fluorbenzaldehyd | 89 | >95 |
| 2 | Pyridin-3-carbaldehyd | 78 | >92 |
| 3 | Cyclopentanon | 85 | >95 |
| 4 | Isobutyraldehyd | 91 | >94 |
Strategie 3: Sulfonamid-Synthese
Sulfonamide sind wichtige Bioisostere für Amide und finden sich in zahlreichen zugelassenen Medikamenten. [9][10]Sie werden typischerweise durch die Reaktion eines Amins mit einem Sulfonylchlorid in Gegenwart einer Base hergestellt. [11]Die Reaktion ist in der Regel schnell und hochselektiv. Die resultierenden Sulfonamide weisen im Vergleich zu Amiden eine veränderte Geometrie, Polarität und Wasserstoffbrücken-Akzeptor-Fähigkeit auf. [10]
Abbildung 4: Reaktionsschema der Sulfonamid-Synthese.
Detailliertes Protokoll:
-
Vorbereitung: Eine Lösung von 4-(Difluormethyl)cyclohexan-1-amin-Hydrochlorid (1.0 Äquivalent) wird in einem Lösungsmittel wie DCM oder Pyridin vorgelegt.
-
Basen-Zugabe: Eine Base wie Pyridin (kann als Lösungsmittel dienen) oder DIPEA (2.5 Äquivalente) wird hinzugefügt. Die Mischung wird oft auf 0 °C gekühlt.
-
Sulfonylchlorid-Zugabe: Eine Lösung des jeweiligen Sulfonylchlorids (1.1 Äquivalente) im selben Lösungsmittel wird langsam zugetropft.
-
Reaktion: Die Reaktion wird für 1-5 Stunden bei 0 °C bis Raumtemperatur gerührt.
-
Aufarbeitung: Die Reaktionsmischung wird mit Wasser oder einer milden Säure (z.B. 1 M HCl) gewaschen, um überschüssige Base zu entfernen. Die organische Phase wird getrocknet und eingeengt, um das Rohprodukt zu erhalten. [12] Tabelle 3: Beispielhafte Ergebnisse einer Sulfonamid-Bibliothek
| Eintrag | Sulfonylchlorid (R'-SO2Cl) | Ausbeute (%) | Reinheit (LC-MS, %) |
| 1 | Benzolsulfonylchlorid | 94 | >96 |
| 2 | 4-Toluolsulfonylchlorid | 95 | >97 |
| 3 | Methansulfonylchlorid | 90 | >95 |
| 4 | Dansylchlorid | 87 | >94 |
Aufreinigung und Charakterisierung der Bibliothek
Die Erstellung einer qualitativ hochwertigen Substanzbibliothek erfordert eine robuste Aufreinigungs- und Analysemethodik. [13]
-
Aufreinigung: Für die parallele Aufreinigung von Substanzbibliotheken ist die massengesteuerte präparative Hochleistungsflüssigkeitschromatographie (präp-HPLC) die Methode der Wahl. [14]Bei basischen Aminen, wie den hier beschriebenen Derivaten, kann die Verwendung von Säulen mit amin-funktionalisierter stationärer Phase (Normalphase) oder die Zugabe von Basen-Modifikatoren (z.B. Triethylamin) zur mobilen Phase (Umkehrphase) die Peakform verbessern und die Aufreinigung vereinfachen. [15][16]
-
Charakterisierung: Jede Verbindung in der Bibliothek muss auf Identität und Reinheit überprüft werden. Standardmäßig werden hierfür die Flüssigkeitschromatographie-Massenspektrometrie (LC-MS) und die Kernspinresonanzspektroskopie (NMR) eingesetzt. [14][17] * LC-MS: Bietet schnelle Informationen zur Reinheit (typischerweise als prozentuale Fläche des Hauptpeaks bei einer bestimmten Wellenlänge, z.B. 214 nm oder 254 nm) und bestätigt die erwartete Molmasse. [17] * ¹H-NMR: Bestätigt die Struktur des synthetisierten Moleküls. Für Bibliotheken werden oft automatisierte Systeme verwendet, die Proben aus 96-Well-Platten analysieren. [14]
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Vertex AI Search. (2026). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Verfügbar unter:
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MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Verfügbar unter:
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PMC - NIH. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Verfügbar unter:
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ResearchGate. (2025). Chapter 27. Existing and emerging strategies for the analytical characterization and profiling of compound libraries. Verfügbar unter:
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NIH. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Verfügbar unter:
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Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Verfügbar unter:
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Frontier Laboratories. (2022). 5 Analytical Techniques for Characterizing Unknown Samples. Verfügbar unter:
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PMC - NIH. (n.d.). N-Cyclohexyl-N-propylbenzenesulfonamide. Verfügbar unter:
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ACS Publications. (n.d.). Analytical Quality Evaluation of the Tox21 Compound Library. Verfügbar unter:
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Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Verfügbar unter:
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Verfügbar unter:
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Biotage. (2023). Is there an easy way to purify organic amines?. Verfügbar unter:
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NIH. (n.d.). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. Verfügbar unter:
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Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Verfügbar unter:
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Who we serve. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Verfügbar unter:
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Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Verfügbar unter:
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Verfügbar unter:
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Verfügbar unter:
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YouTube. (2025). Reductive Amination | Synthesis of Amines. Verfügbar unter:
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RSC Publishing. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Verfügbar unter:
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Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Verfügbar unter:
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PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Verfügbar unter:
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Application Notes and Protocols for N-arylation Reactions with 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride
Abstract
The introduction of fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CHF₂) is particularly valuable as a bioisostere for hydroxyl, thiol, or amine moieties, capable of acting as a hydrogen bond donor.[1][2] This guide provides detailed application notes and validated protocols for the N-arylation of 4-(difluoromethyl)cyclohexan-1-amine hydrochloride, a key building block for installing the valuable difluoromethylcyclohexylamino moiety. We present two robust, field-proven methodologies: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize novel N-aryl amine derivatives.
Introduction: The Strategic Value of the 4-(Difluoromethyl)cyclohexylamino Moiety
N-arylated aliphatic amines are privileged structures found in a vast array of pharmaceuticals and agrochemicals. The specific incorporation of a 4-(difluoromethyl)cyclohexyl group offers a unique combination of a bulky, saturated ring system with the distinct electronic properties of the difluoromethyl group. This moiety can enhance cell membrane permeability and introduce favorable metabolic profiles.
The primary challenge in synthesizing these target molecules lies in the efficient construction of the C(aryl)-N bond. While classical methods like nucleophilic aromatic substitution exist, they are often limited by harsh conditions and a narrow substrate scope.[3] Modern cross-coupling reactions, however, provide a versatile and highly efficient alternative. The Buchwald-Hartwig amination, a palladium-catalyzed process, and the Ullmann condensation, a copper-catalyzed reaction, are the preeminent methods for this transformation and will be the focus of this guide.[3][4][5]
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride is supplied as a stable salt, which enhances its shelf-life and handling characteristics. In the protocols described herein, the active free amine is generated in situ through the action of a stoichiometric amount of base, which deprotonates the ammonium salt prior to its entry into the catalytic cycle.
Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is arguably the most powerful and versatile method for the formation of C-N bonds.[3][4][6] Its success hinges on the use of palladium catalysts supported by sterically hindered, electron-rich phosphine ligands. These ligands facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the N-arylated product.[3][7][8] For sterically demanding secondary aliphatic amines like 4-(difluoromethyl)cyclohexan-1-amine, the use of bulky biarylphosphine ligands (e.g., XPhos, RuPhos) is often critical for achieving high yields.[8][9]
Catalytic Cycle: Buchwald-Hartwig Amination
The generally accepted mechanism involves the oxidative addition of the aryl halide to a monoligated Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium amide intermediate, and finally, reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.[3][7][10]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 1: Buchwald-Hartwig N-Arylation
This protocol provides a general method for coupling 4-(difluoromethyl)cyclohexan-1-amine hydrochloride with various aryl and heteroaryl bromides.
Materials:
-
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride (1.0 equiv.)
-
Aryl Halide (e.g., 4-Bromotoluene, 1.1 equiv.)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol% Pd)
-
Phosphine Ligand (e.g., XPhos, 4.4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 2.5 equiv.)
-
Anhydrous, Degassed Solvent (e.g., Toluene, 0.2 M)
-
Inert Gas (Argon or Nitrogen)
-
Standard Schlenk glassware, magnetic stirrer, heating mantle/oil bath
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add 4-(difluoromethyl)cyclohexan-1-amine hydrochloride, the aryl halide, the palladium precatalyst, the phosphine ligand, and the base to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe.
-
Inert Atmosphere: Seal the flask, and if not in a glovebox, evacuate and backfill with inert gas three times.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[12]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[12][13]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-arylated product.
Data Summary & Rationale
| Aryl Halide Example | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Approx. Time (h) | Yield Range (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4.4) | NaOtBu (2.5) | Toluene | 100 | 18 | 85-95 |
| 2-Chloropyridine | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (2.5) | Dioxane | 110 | 24 | 70-85 |
| 4-Bromoanisole | XPhos Pd G3 (2) | - | K₃PO₄ (3.0) | t-BuOH | 90 | 16 | 90-98 |
| 3-Iodobenzaonitrile | [PdCl(allyl)]₂ (1) | BrettPhos (2.5) | Cs₂CO₃ (3.0) | Toluene | 110 | 20 | 75-90 |
-
Choice of Base: A strong, non-nucleophilic base like NaOtBu or LHMDS is required. It serves two purposes: neutralizing the amine hydrochloride salt to the free amine and facilitating the deprotonation of the amine on the palladium center during the catalytic cycle.[14] Weaker bases like carbonates or phosphates can be effective, especially with modern palladium precatalysts (G3/G4), which can broaden functional group tolerance.[14][15]
-
Choice of Ligand: The steric bulk and electron-rich nature of biarylmonophosphine ligands (XPhos, RuPhos, etc.) are essential. They promote the formation of the active, monoligated L-Pd(0) species, prevent catalyst decomposition via dimer formation, and accelerate the rate-limiting reductive elimination step, which is often slow for hindered secondary amines.[3][8][9]
-
Choice of Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used.[6][16][17] It is critical to use degassed solvents to avoid oxidation of the catalyst system.
Copper-Catalyzed N-Arylation: The Ullmann Condensation
The Ullmann condensation is a classical C-N bond-forming reaction that offers a more economical alternative to palladium-based methods.[5] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols utilize catalytic amounts of a copper(I) source, often in the presence of a ligand, allowing the reaction to proceed under significantly milder conditions.[5][18][19] This method is particularly effective for coupling amines with electron-deficient aryl iodides and bromides.
Catalytic Cycle: Ullmann Condensation
The mechanism is less universally agreed upon than the Buchwald-Hartwig reaction but is thought to involve the formation of a copper(I) amide species from the amine and the copper catalyst. This intermediate then reacts with the aryl halide, likely through an oxidative addition/reductive elimination or a related pathway, to form the product.[5][19]
Caption: Simplified schematic for the ligand-assisted Ullmann condensation.
Protocol 2: Ullmann N-Arylation
This protocol is suitable for coupling with electron-deficient or neutral aryl iodides.
Materials:
-
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride (1.0 equiv.)
-
Aryl Halide (e.g., 1-Iodo-4-nitrobenzene, 1.05 equiv.)
-
Copper(I) Iodide (CuI, 10 mol%)
-
Ligand (e.g., N,N'-Dimethylethylenediamine, 20 mol%)
-
Base (e.g., Potassium Carbonate (K₂CO₃), 3.0 equiv.)
-
Anhydrous Solvent (e.g., Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), 0.25 M)
-
Standard reaction vial or flask, magnetic stirrer, heating mantle/oil bath
Procedure:
-
Reaction Setup: To a reaction vial, add 4-(difluoromethyl)cyclohexan-1-amine hydrochloride, the aryl halide, CuI, and K₂CO₃.
-
Solvent and Ligand Addition: Add the anhydrous solvent followed by the liquid diamine ligand via syringe.
-
Reaction: Seal the vial tightly and heat the mixture to the desired temperature (typically 100-130 °C) with vigorous stirring. While a strict inert atmosphere is not always required, flushing the vial with nitrogen or argon is good practice.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS. These reactions may require 24-48 hours for completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Filter the suspension through Celite® to remove insoluble copper species.
-
Transfer the filtrate to a separatory funnel. Separate the organic layer.
-
Wash the organic layer extensively with water (3-4 times) to remove the high-boiling solvent (DMSO/DMF), followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel.
Data Summary & Rationale
| Aryl Halide Example | Cu Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Approx. Time (h) | Yield Range (%) |
| 1-Iodo-4-nitrobenzene | CuI (10) | N,N'-DMEDA (20) | K₂CO₃ (3.0) | DMSO | 110 | 24 | 80-90 |
| 2-Bromobenzonitrile | CuI (10) | L-Proline (20) | K₂CO₃ (3.0) | DMF | 120 | 36 | 65-75 |
| 4-Iodobenzamide | Cu₂O (5) | Phenanthroline (10) | Cs₂CO₃ (3.0) | Dioxane | 110 | 24 | 70-80 |
-
Choice of Copper Source: Copper(I) salts, particularly CuI, are the most common and effective catalysts.[18]
-
Choice of Ligand: Simple, inexpensive ligands like N,N'-dimethylethylenediamine (DMEDA), L-proline, or phenanthroline are often used to solubilize the copper salt and accelerate the reaction, enabling lower temperatures and catalyst loadings.[5][18]
-
Choice of Base and Solvent: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically sufficient.[18][19] These are used in conjunction with polar aprotic solvents like DMSO or DMF, which help dissolve the reagents and facilitate the reaction.
General Laboratory Workflow
The following diagram illustrates the typical sequence of operations for performing and purifying the products from N-arylation reactions.
Caption: Standard experimental workflow for N-arylation reactions.
Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd oxidized, poor quality Cu salt).2. Insufficient or inappropriate base.3. Poor quality/wet solvent.4. Reaction temperature too low. | 1. Use a fresh catalyst source or a robust precatalyst.2. Ensure base is fresh and anhydrous; consider a stronger base (e.g., K₃PO₄ instead of K₂CO₃, or NaOtBu).3. Use freshly distilled or commercially available anhydrous solvents.4. Increase reaction temperature in 10 °C increments. |
| Hydrodehalogenation | (Mainly Pd-catalyzed) Side reaction involving β-hydride elimination or other decomposition pathways. | 1. Use a more sterically hindered ligand (e.g., BrettPhos) to favor reductive elimination.2. Lower the reaction temperature.3. Ensure a truly inert atmosphere. |
| Difficult Purification | High-boiling solvent (DMSO/DMF) remains in the crude product. | Perform multiple, vigorous aqueous washes during the work-up to thoroughly remove the solvent before concentrating the organic layer. |
Conclusion
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride is a valuable synthon for introducing a desirable fluorinated aliphatic moiety into aryl scaffolds. Both the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation provide reliable and effective pathways for its N-arylation. The Buchwald-Hartwig method generally offers broader substrate scope and higher yields, particularly for less reactive aryl chlorides, while the Ullmann reaction provides a cost-effective alternative, especially for activated aryl halides. Successful synthesis is contingent upon the careful selection of reaction parameters, including the catalyst-ligand system, base, and solvent, as well as adherence to rigorous anhydrous and, where necessary, inert atmosphere techniques.
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Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019). ACS Catalysis. [Link]
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Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019). DSpace@MIT. [Link]
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Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. (2010). Organic Process Research & Development. [Link]
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How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Chemical Insights. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
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Buchwald -Hartwig Amination. (n.d.). OpenOChem Learn. [Link]
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Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2024). National Center for Biotechnology Information. [Link]
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Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. (2019). DSpace@MIT. [Link]
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Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. (2021). National Center for Biotechnology Information. [Link]
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Ullmann condensation. (2024). Wikipedia. [Link]
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Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. (2011). Beilstein Journal of Organic Chemistry. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2024). YouTube. [Link]
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Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. (2011). National Center for Biotechnology Information. [Link]
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Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. (2016). Organic Letters. [Link]
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Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. (2016). ResearchGate. [Link]
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Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine...). (1976). The Journal of Organic Chemistry. [Link]
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Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024). National Center for Biotechnology Information. [Link]
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RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. (2017). World Journal of Pharmaceutical and Medical Research. [Link]
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Ligand-Enabled Catalytic C–H Arylation of Aliphatic Amines via a Four Membered Ring Cyclopalladation Pathway. (2015). Europe PMC. [Link]
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Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. (2008). National Center for Biotechnology Information. [Link]
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Ligand-Enabled Palladium(II)-Catalyzed γ-C(sp3)−H Arylation of Primary Aliphatic Amines. (2023). ChemRxiv. [Link]
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N-arylation of primary and secondary aliphatic amines on solid supports. (2005). PubMed. [Link]
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Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. (2024). MDPI. [Link]
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Synthesis of (diarylmethyl)amines using Ni- catalyzed arylation of C(sp3)-H bonds. (n.d.). National Center for Biotechnology Information. [Link]
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Application Notes & Protocols: The Strategic Use of 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride in Modern Agrochemical Discovery
Introduction: The Value Proposition of Fluorinated Scaffolds in Agrochemicals
In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved metabolic stability, and favorable environmental profiles, the strategic incorporation of fluorine has become a cornerstone of modern molecular design.[1] The difluoromethyl (CF₂H) group, in particular, occupies a unique chemical space. Unlike the more common trifluoromethyl (CF₃) group, the CF₂H moiety offers a nuanced modulation of a molecule's physicochemical properties, including lipophilicity, bioavailability, and metabolic stability.[2] It can act as a lipophilic hydrogen bond donor, potentially serving as a bioisostere for hydroxyl, thiol, or amine groups, thereby enhancing interactions with biological targets.[3]
When this valuable functional group is installed on a cyclohexyl scaffold—a common motif in agrochemicals known to influence spatial arrangement and binding affinity—it creates a powerful building block for lead discovery.[4][5] This guide provides detailed application notes and protocols for the use of 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride (CAS: 1461709-26-1), a key intermediate for accessing novel active ingredients, particularly within the widely successful class of carboxamide fungicides and insecticides.
Part 1: Physicochemical Properties & Handling
A thorough understanding of the starting material is critical for successful and safe experimentation. As specific experimental data for 4-(difluoromethyl)cyclohexan-1-amine hydrochloride is not widely published, the properties of the closely related analog, 4,4-difluorocyclohexylamine hydrochloride, are provided for reference alongside computed properties. The hydrochloride salt form enhances water solubility and stability compared to the free base.[6]
Table 1: Physicochemical & Safety Data
| Property | Value / Information | Source(s) |
| Chemical Name | 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride | - |
| CAS Number | 1461709-26-1 | [7] |
| Molecular Formula | C₇H₁₄ClF₂N | [4] |
| Molecular Weight | 185.64 g/mol | Computed |
| Appearance | Expected to be a white to off-white crystalline solid. | [6] |
| Melting Point | >290°C (for 4,4-difluoro analog) | [8] |
| Solubility | Soluble in water; soluble in polar organic solvents like methanol and DMSO. | [6] |
| Storage | Store in a cool, dry place under an inert atmosphere. Hygroscopic. | [8] |
| Hazard Statements | Expected to cause skin and serious eye irritation. May cause respiratory irritation. | [9] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] |
Part 2: Synthesis of the Building Block
While 4-(difluoromethyl)cyclohexan-1-amine hydrochloride is commercially available from specialized vendors, understanding its synthesis is crucial for quality control and for researchers who may need to produce it in-house. A common and efficient method is the reductive amination of the corresponding ketone, 4-(difluoromethyl)cyclohexanone.
Protocol 1: Synthesis via Reductive Amination
This protocol outlines a two-step, one-pot process starting from 4-(difluoromethyl)cyclohexanone. The reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired primary amine.[10][11]
Workflow Diagram: Synthesis of 4-(Difluoromethyl)cyclohexan-1-amine
Caption: Plausible synthetic workflow for the title compound.
Step-by-Step Methodology:
-
Imine Formation:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 4-(difluoromethyl)cyclohexanone (1.0 eq), ammonium acetate (5.0 eq), and toluene (approx. 0.2 M concentration relative to the ketone).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the equilibrium towards the imine.
-
Monitor the reaction by TLC or GC-MS until the starting ketone is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
-
-
In Situ Reduction:
-
Dilute the cooled toluene solution with methanol (equal volume).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, maintaining the temperature below 10 °C. Causality Note: NaBH₃CN is a preferred reducing agent as it is selective for the imine over the ketone and is stable in mildly acidic conditions created by the ammonium acetate.[10]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the imine intermediate.
-
-
Work-up and Salt Formation:
-
Quench the reaction by slowly adding 1M HCl (aq) until the solution is acidic (pH ~2) to neutralize excess reducing agent.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine.
-
Dissolve the crude amine in a minimal amount of diethyl ether and cool to 0 °C.
-
Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(difluoromethyl)cyclohexan-1-amine hydrochloride.
-
Part 3: Application in Agrochemical Synthesis
The primary utility of this amine hydrochloride is as a nucleophile in coupling reactions to form larger, more complex molecules with potential biological activity. The formation of an amide bond is one of the most frequent reactions in the synthesis of modern agrochemicals, particularly succinate dehydrogenase inhibitor (SDHI) fungicides.[12]
Protocol 2: Synthesis of a Representative N-(4-(difluoromethyl)cyclohexyl)pyrazole-4-carboxamide
This protocol describes a standard amide coupling reaction between the title amine and a representative pyrazole carboxylic acid, a common core structure in commercial fungicides.
Reaction Diagram: Amide Coupling
Sources
- 1. Isolation, Identification, and In Vitro Fungicide Screening of the Pathogen Associated with Pear Dry Blight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academicjournals.org [academicjournals.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Frontiers | Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China [frontiersin.org]
- 5. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 6. CAS 675112-70-6: Cyclohexanamine, 4,4-difluoro-, hydrochlo… [cymitquimica.com]
- 7. Synthesis, Characterization, and Antifungal Activity of Novel Benzo[4,5]imidazo[1,2-d][1,2,4]triazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4,4-DIFLUOROCYCLOHEXYLAMINE HYDROCHLORIDE | 675112-70-6 [chemicalbook.com]
- 9. 675112-70-6 Cas No. | 4,4-Difluorocyclohexan-1-amine hydrochloride | Apollo [store.apolloscientific.co.uk]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. organicreactions.org [organicreactions.org]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride
Welcome to the technical support guide for the purification of 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and similar fluorinated aliphatic amine salts. The unique properties conferred by the difluoromethyl group—such as its role as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups—make this compound a valuable building block in modern drug discovery.[1][2][3] However, its purification can present specific challenges.
This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the laboratory. Our goal is to equip you with the scientific rationale and practical protocols needed to achieve high purity and yield.
Purification Strategy Decision Framework
Before delving into specific issues, it's crucial to select an appropriate starting strategy. The choice depends on the scale of your experiment, the nature of the impurities, and the desired final purity. The following flowchart outlines a logical decision-making process.
Caption: Decision flowchart for selecting a purification strategy.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Recrystallization Challenges
Question: What is the recommended starting point for purifying solid, crude 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride?
Answer: Recrystallization is the most convenient and effective first-line method for purifying crystalline organic solids like amine hydrochlorides.[4] This technique leverages differences in solubility between your target compound and impurities in a chosen solvent system. The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room or ice temperature, allowing the pure product to crystallize upon cooling while impurities remain in the solution (the mother liquor). As a salt, your compound is polar, which will guide your initial solvent choices.
Question: I'm having trouble finding a suitable solvent. Can you provide some guidance?
Answer: Selecting the right solvent is critical and often requires empirical testing. For a polar amine salt, start with polar protic solvents. A good recrystallization solvent should exhibit a steep solubility curve with respect to temperature.
Key Principles for Solvent Selection:
-
Polarity: "Like dissolves like" is a guiding principle. Since you have an ammonium salt, polar solvents are the best starting point.
-
Solvent Mixtures: Often, a single solvent is not ideal. A two-solvent system, where the compound is highly soluble in one ("solvent") and poorly soluble in the other ("anti-solvent"), can be very effective. Dissolve the crude material in a minimum amount of the hot "solvent," then add the "anti-solvent" dropwise until the solution becomes cloudy (the cloud point). A small addition of the "solvent" will clarify the solution, which can then be cooled to induce crystallization.
The following table provides empirically tested solvent systems for compounds of this class.
| Solvent System | Suitability & Rationale | Expected Outcome |
| Isopropanol (IPA) | A primary choice. Good balance of polarity to dissolve the salt when hot, with significantly lower solubility when cold. | Often yields well-formed crystals. Good for moderate polarity impurities. |
| Ethanol / Water | Water increases polarity to dissolve highly polar impurities, while ethanol modulates solubility. Use minimal water. | Can be effective but risks lower yield if too much water is used. |
| Methanol (MeOH) | Tends to be a very good solvent even when cold, which can lead to low recovery. Best used in a solvent/anti-solvent system. | High risk of poor yield if used alone.[4] |
| Isopropanol (IPA) / Diethyl Ether or MTBE | A classic solvent/anti-solvent system. IPA dissolves the salt, and the ether acts as a non-polar anti-solvent to induce crystallization. Add ether to the hot IPA solution carefully. | Excellent for removing non-polar impurities. Can produce high-purity material. |
| Acetonitrile (ACN) | A polar aprotic solvent that can sometimes provide different selectivity for impurity removal compared to alcohols. | Worth screening if alcohol systems fail. |
Question: My compound is not crystallizing; it's "oiling out." What causes this and how can I fix it?
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated with impurities that depress the melting point. The oil is essentially a liquid phase of your impure compound.
Troubleshooting Workflow for Oiled-Out Product:
Caption: Troubleshooting workflow for an oiling out scenario.
Causality Explained:
-
Reheat and Add Solvent: Oiling out is often a sign of excessive supersaturation. By adding more solvent, you reduce the concentration, making controlled crystallization more likely.
-
Slow Cooling: Rapid cooling favors precipitation over crystallization, leading to amorphous solids or oils. Slow cooling provides the necessary time for molecules to orient into an ordered crystal lattice.
-
Induce Crystallization: Scratching the glass surface creates microscopic imperfections that can serve as nucleation sites. A seed crystal provides a perfect template for further crystal growth.
Question: My final yield after recrystallization is very low. What are the common causes of product loss?
Answer: Low yield is a frequent and frustrating issue. The primary culprits are almost always procedural.[4]
-
Using Too Much Solvent: This is the most common error. The goal is to use the minimum amount of hot solvent to fully dissolve the crude product. Any excess solvent will retain more of your product in the mother liquor upon cooling, reducing your isolated yield.
-
Premature Crystallization: If crystals form during a hot filtration step (used to remove insoluble impurities), significant product will be lost on the filter paper. Ensure the solution and filtration apparatus are kept hot.
-
Cooling Too Rapidly: While less likely to reduce yield than cause oiling, very rapid cooling can trap impurities in the crystal lattice, reducing purity and potentially affecting the final mass if the impurities are heavy.
-
Improper Washing: The collected crystals should be washed with a minimum amount of ice-cold recrystallization solvent. Using room temperature solvent or an excessive volume will redissolve a portion of your purified product.[4]
Section 2: Impurity Removal & Advanced Topics
Question: My product is still impure after recrystallization, according to NMR/LC-MS. What are the next steps?
Answer: If recrystallization fails to remove persistent impurities, it's likely because they have similar solubility profiles to your product. Common impurities can include starting materials, synthetic by-products, or related compounds from side reactions.[5] In this case, a chemical purification step based on differing reactivity is required.
An acid-base extraction is a powerful technique for separating basic compounds (like your amine) from neutral or acidic impurities.[6] Since your product is already a hydrochloride salt, you will first need to convert it back to the free amine. See Protocol 2 for a detailed workflow. This process isolates the free amine, which can then be re-salted to form the clean hydrochloride, which is often followed by a final recrystallization.
Question: Is the difluoromethyl (-CF2H) group stable during these purification steps?
Answer: The difluoromethyl group is generally robust and stable under standard purification conditions, including mild acid/base extractions and recrystallization. The C-F bond is very strong. However, you should avoid prolonged exposure to very strong bases (e.g., concentrated NaOH at high temperatures), as this could potentially lead to degradation pathways. The conditions described in the protocols of this guide are well within the stability limits for this functional group.[1]
Question: My product is a mixture of cis and trans isomers. Can recrystallization separate them?
Answer: Possibly. Diastereomers, such as cis and trans isomers, have different physical properties, including solubility. It is often possible to find a solvent system where one isomer is significantly less soluble than the other, allowing for its selective crystallization. This process may require multiple recrystallization steps (fractional crystallization) to achieve high isomeric purity. If this fails, column chromatography on silica gel (often with the free amine form, not the salt) is the most reliable method for separating diastereomers.
Question: How can I separate the enantiomers of 4-(Difluoromethyl)cyclohexan-1-amine?
Answer: Enantiomers have identical physical properties in a non-chiral environment, so they cannot be separated by standard recrystallization or achiral chromatography. Separation requires a chiral environment. The most common and effective method is Chiral High-Performance Liquid Chromatography (HPLC) .
-
Methodology: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
-
Column Selection: For primary amines, polysaccharide-based (e.g., Chiralpak® series) and cyclodextrin-based CSPs are excellent starting points for method development.[7] Crown ether-based phases are also known to be particularly effective for separating primary amines.[7]
-
Mobile Phase: The separation can be achieved in normal-phase, polar organic, or reversed-phase modes, depending on the specific column and compound.
For preparative-scale separation, the developed analytical method can be scaled up using a larger-diameter HPLC column.
Detailed Experimental Protocols
Protocol 1: General Recrystallization of 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride
-
Solvent Selection: Place ~20-30 mg of your crude material in a small test tube. Add a potential solvent (e.g., isopropanol) dropwise at room temperature. If it dissolves easily, the solvent is too good. If it is insoluble, heat the tube in a sand or water bath. If it dissolves when hot but reappears upon cooling, you have found a promising solvent.
-
Dissolution: Place the bulk of your crude material in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to create a slurry. Heat the flask with stirring (e.g., on a hot plate) to the solvent's boiling point.
-
Achieve Saturation: Continue adding small portions of the hot solvent until all the solid just dissolves. Adding too much solvent is the most common cause of low yield.[4]
-
(Optional) Hot Filtration: If insoluble impurities are present, perform a hot filtration. Place a small plug of cotton or a fluted filter paper in a pre-heated powder funnel. Pour the hot solution through the funnel into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent crystallization in the funnel.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Rushing this step can trap impurities. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved. Characterize the product by NMR, LC-MS, and melting point to confirm purity.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude hydrochloride salt in deionized water.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add a base (e.g., 2M NaOH solution) dropwise with stirring until the pH is >10. This deprotonates the amine, converting it to the water-insoluble free base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Perform at least three extractions to ensure complete recovery.
-
Washing: Combine the organic layers and wash them with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solution under reduced pressure to yield the purified free amine, which may be an oil or a low-melting solid.
-
Salt Formation: Dissolve the purified free amine in a suitable anhydrous solvent (e.g., diethyl ether or EtOAc). Add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. This material can be further purified by recrystallization as described in Protocol 1 if necessary.
References
- Google Patents. (n.d.). Recovery of amines from by-product chloride salts.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Unknown. (n.d.). Recrystallization1.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Alfa Chemistry. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
- Alfa Chemistry. (n.d.). Difluoromethyl.
- University of Alberta. (n.d.). Isolation (Recovery).
- Li, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PMC - NIH.
- Dhangar, K. r., et al. (n.d.). Journal of the Chilean Chemical Society.
- Paquin, J.-F., et al. (2019). A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds. Organic Letters - ACS Publications.
- Ilisz, I., et al. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.
- GoldBio. (n.d.). Troubleshooting: Purification of a Tagged Protein.
- PubMed. (n.d.). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane].
- Google Patents. (n.d.). Chiral separation of pharmaceutical compounds with charged cyclodextrins using capillary electrophoresis.
- Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. jcchems.com [jcchems.com]
- 6. US4670232A - Recovery of amines from by-product chloride salts - Google Patents [patents.google.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Difluoromethylation of Cyclohexylamine Precursors
Welcome to the technical support center for the optimization of difluoromethylation reactions, with a specific focus on cyclohexylamine precursors. This guide is designed for researchers, scientists, and professionals in drug development who are looking to incorporate the valuable difluoromethyl (-CF₂H) group into their molecules. The -CF₂H group is a key functional moiety in modern medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups, often enhancing metabolic stability and membrane permeability.[1][2]
This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of N-difluoromethylated cyclohexylamines and related structures.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for introducing a difluoromethyl group onto a cyclohexylamine precursor?
There are three primary strategies for difluoromethylation: nucleophilic, electrophilic, and radical-based transformations.[1] The optimal choice depends on the specific substrate and the desired regioselectivity.
-
Nucleophilic Difluoromethylation: This approach typically involves the reaction of the amine with a difluorocarbene (:CF₂) precursor. Common reagents that generate difluorocarbene include Ruppert-Prakash type reagents like TMSCF₃ and its derivatives (TMSCF₂Br, TMSCF₂Cl).[2][3] For secondary amines like cyclohexylamine, this often leads to N-difluoromethylation.[4][5]
-
Electrophilic Difluoromethylation: These methods utilize reagents that deliver an electrophilic "CF₂H" equivalent. While less common for direct N-H functionalization of simple amines, they are valuable for other substrate classes.[1][6]
-
Radical Difluoromethylation: This strategy involves the generation of a difluoromethyl radical (•CF₂H), often through photoredox catalysis or with reagents like zinc difluoromethanesulfinate (DFMS).[7][8][9] This is a powerful method for C-H difluoromethylation and can be applied to complex molecules.[10][11]
Q2: My N-difluoromethylation of cyclohexylamine is resulting in low to no yield. What are the likely causes?
Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reagent Quality: Ensure the difluoromethylating reagent is fresh and has been stored correctly. For instance, TMSCF₂H and its analogues can be sensitive to moisture.
-
Anhydrous Conditions: Amine difluoromethylation reactions, especially those involving carbenes, are often sensitive to water. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen or moisture.
Q3: I am observing significant amounts of N-formylation instead of N-difluoromethylation. Why is this happening and how can I prevent it?
The formation of an N-formyl byproduct is a known side reaction in difluorocarbene-based N-difluoromethylation of secondary amines.[5] This occurs when the difluorocarbene intermediate reacts with trace amounts of water, leading to the formation of a species that then formylates the amine.
Solutions:
-
Strict Anhydrous Conditions: The most critical factor is the rigorous exclusion of water from the reaction mixture. Use freshly distilled, anhydrous solvents and oven-dried glassware.
-
Proton Source Control: The presence of a proton source is key to N-formylation.[5] Minimizing adventitious water is the primary way to suppress this side reaction.
Q4: How can I monitor the progress of my difluoromethylation reaction effectively?
Standard analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): Useful for a quick qualitative assessment of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the conversion of starting material and the formation of products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly powerful for directly observing the formation of the -CF₂H group, which typically appears as a characteristic triplet. ¹H NMR can also be used to monitor the disappearance of the N-H proton of the starting amine.
II. Troubleshooting Guide
This section provides a more detailed, scenario-based approach to resolving common experimental issues.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Reagent: The difluoromethylating reagent may have degraded due to improper storage or age. 2. Presence of Water/Moisture: Water can quench reactive intermediates, particularly in carbene-based reactions. 3. Incorrect Stoichiometry: An inappropriate ratio of amine to difluoromethylating reagent can lead to incomplete conversion. 4. Suboptimal Temperature: The reaction may require a specific temperature range for optimal performance. | 1. Use a fresh batch of the difluoromethylating reagent or verify the activity of the current batch. 2. Ensure all solvents are anhydrous and glassware is thoroughly dried. Perform the reaction under a strictly inert atmosphere. 3. Titrate the stoichiometry of the reagents. A modest excess of the difluoromethylating agent may be beneficial. 4. Screen a range of temperatures. Some reactions require low temperatures (e.g., -78 °C) to control reactivity, while others may need heating to proceed. |
| Formation of Multiple Byproducts | 1. Over-reaction/Decomposition: The desired product may be unstable under the reaction conditions, leading to decomposition. 2. Side Reactions with Solvent: The solvent may be participating in the reaction. 3. Competing Reaction Pathways: For radical reactions, multiple C-H bonds may be susceptible to functionalization. | 1. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed. Consider lowering the reaction temperature. 2. Choose a more inert solvent. For example, if using THF, consider switching to dioxane or toluene. 3. If regioselectivity is an issue in a radical C-H difluoromethylation, consider a different strategy, such as a directed reaction or a nucleophilic approach if feasible. |
| Difficulty in Product Purification | 1. Co-elution with Starting Material or Byproducts: The product may have a similar polarity to other components in the reaction mixture. 2. Product Instability on Silica Gel: Some fluorinated compounds can be sensitive to acidic silica gel. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Use deactivated silica gel (e.g., treated with triethylamine) or consider alternative purification methods like preparative HPLC or distillation if the product is volatile. |
III. Experimental Protocols & Methodologies
Protocol 1: General Procedure for N-Difluoromethylation of Cyclohexylamine using a Difluorocarbene Precursor
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Cyclohexylamine precursor
-
TMSCF₂Br (or other suitable difluorocarbene precursor)
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Base (e.g., KOAc, CsF)
-
Round-bottom flask, magnetic stirrer, and standard glassware for inert atmosphere techniques.
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the cyclohexylamine precursor (1.0 equiv) and the base (1.5-2.0 equiv).
-
Add anhydrous solvent via syringe to dissolve the solids.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature, depending on the specific protocol).
-
Slowly add the TMSCF₂Br (1.2-1.5 equiv) dropwise via syringe.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Visualizing Reaction Mechanisms and Workflows
Diagram 1: General Mechanism for N-Difluoromethylation via Difluorocarbene
Caption: N-Difluoromethylation via difluorocarbene.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting low yield in difluoromethylation.
V. References
-
Vertex AI Search. (2026). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
-
Royal Society of Chemistry. (2022). State of knowledge in photoredox-catalysed direct difluoromethylation. Organic Chemistry Frontiers.
-
BenchChem. (2025). side reactions and byproduct formation in difluoromethylation.
-
Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
-
Enamine. (n.d.). Baran difluoromethylation reagent.
-
Wiley Online Library. (2019). A General Protocol for C−H Difluoromethylation of Carbon Acids with TMSCF2Br. Angewandte Chemie International Edition.
-
Alfa Chemistry. (n.d.). Difluoromethylation Agents.
-
ResearchGate. (n.d.). Chemoselective N-Difluoromethylation of Functionalized Tertiary Amines.
-
Wiley Online Library. (2019). A General Protocol for C−H Difluoromethylation of Carbon Acids with TMSCF2Br.
-
ResearchGate. (n.d.). Synthesis of difluoromethylated amines. See Supporting Information for detailed procedures.
-
Nature. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.
-
Royal Society of Chemistry. (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry.
-
PubMed Central. (n.d.). Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides.
-
Royal Society of Chemistry. (n.d.). Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights. Chemical Communications.
-
PubMed Central. (n.d.). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds.
-
PubMed Central. (n.d.). Highly Enantioselective Decarboxylative Difluoromethylation.
-
ResearchGate. (n.d.). Complementary reactivity between this Ag/TMSCF2H protocol and previously reported difluoromethylation protocol.
-
ResearchGate. (2026). Difluoromethylation of Arylsulfonium Salts with TMSCF2H.
-
PubMed. (2021). Copper-Catalyzed Enantioselective Difluoromethylation of Amino Acids via Difluorocarbene.
-
Princeton University. (n.d.). Metallaphotoredox Difluoromethylation of Aryl Bromides Communications.
-
Wiley Online Library. (n.d.). Facile Synthesis of Chiral [alpha]-Difluoromethyl Amines from N-(tert-Butylsulfinyl)aldimines Dedicated to Prof. George A. Olah.
-
ACS Publications. (2026). Organic Letters Journal.
-
ACS Publications. (n.d.). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis.
-
PubMed. (2019). A General Protocol for C-H Difluoromethylation of Carbon Acids with TMSCF2 Br.
-
PubMed Central. (n.d.). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions.
-
Royal Society of Chemistry. (2025). Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights.
-
ACS Publications. (2024). Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors.
-
ACS Publications. (n.d.). Copper-Catalyzed O-Difluoromethylation of Functionalized Aliphatic Alcohols: Access to Complex Organic Molecules with an OCF2H Group.
-
Wiley Online Library. (n.d.). Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride.
-
ACS Publications. (n.d.). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks.
-
ACS Publications. (n.d.). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides.
-
ResearchGate. (n.d.). Photoredox Catalysis for the Synthesis of N‐CF2H Compounds Using 1‐((N‐(difluoromethyl)‐4‐methylphenyl)‐sulfonamido)pyridin‐1‐ium Trifluoromethanesulfonate.
-
BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Difluoromethylarsine Derivatives.
-
MDPI. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines.
-
Royal Society of Chemistry. (n.d.). Difluoromethylation of Heterocycles via a Radical Process.
-
PubMed. (2023). Photoredox Catalysis for the Synthesis of N-CF2H Compounds Using 1-((N-(difluoromethyl)-4-methylphenyl)-sulfonamido)pyridin-1-ium Trifluoromethanesulfonate.
-
PubMed Central. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.
-
ACS Publications. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach.
-
PubMed Central. (n.d.). A New Reagent for Direct Difluoromethylation.
-
ACS Publications. (n.d.). Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3.
-
Royal Society of Chemistry. (n.d.). Selective difluoromethylation and monofluoromethylation reactions.
-
PubMed. (2025). CF2H-synthon enables asymmetric radical difluoroalkylation for synthesis of chiral difluoromethylated amines.
Sources
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Degradation pathways and stability testing of 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working with 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride. It outlines the anticipated degradation pathways of the molecule and offers detailed protocols for conducting forced degradation studies as mandated by regulatory bodies like the International Council for Harmonisation (ICH). Additionally, a troubleshooting and FAQ section addresses common issues encountered during stability testing.
Introduction: Understanding the Molecule and Stability Imperatives
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride is a primary aliphatic amine salt. Its structure, featuring a cyclohexylamine core and a difluoromethyl group, presents specific stability challenges. The primary amine is a potential site for oxidation, while the difluoromethyl group, although generally stable, can be susceptible to hydrolysis under harsh conditions. Understanding the chemical stability of this active pharmaceutical ingredient (API) is critical for developing stable formulations, establishing appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.[1]
Forced degradation, or stress testing, is a regulatory requirement designed to identify likely degradation products, elucidate degradation pathways, and validate the specificity of stability-indicating analytical methods.[1] The ICH Q1A(R2) guideline recommends subjecting the drug substance to a variety of stress conditions, including hydrolysis across a wide pH range, oxidation, photolysis, and thermal stress, with a target degradation of 5-20% to ensure meaningful results are generated.[2]
Anticipated Degradation Pathways
The chemical structure of 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride suggests several potential degradation routes under stress conditions. A proactive understanding of these pathways is essential for designing robust experiments and for the rapid identification of degradants.
-
Oxidation: The primary amine group on the cyclohexane ring is the most likely site for oxidation.[1] Exposure to oxidizing agents, such as hydrogen peroxide, or autoxidation can lead to the formation of corresponding N-oxide, hydroxylamine, or imine derivatives.[1][3][4] Subsequent degradation could lead to ring-opening or other secondary products.
-
Hydrolysis: The difluoromethyl (CF₂H) group is generally more resistant to hydrolysis than trichloromethyl or trifluoromethyl groups due to the strong C-F bonds. However, under forcing acidic or basic conditions, particularly at elevated temperatures, hydrolysis may occur. This could proceed through a stepwise mechanism, potentially forming a formyl or, with further oxidation, a carboxyl group at that position. The stability of such groups on a pyrrole ring has been shown to be dependent on other substituents, suggesting that the electronic environment of the cyclohexyl ring will play a role.[5]
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions.[6] For amines, this can involve free-radical mechanisms, potentially leading to oxidation or dealkylation.[1][7] The presence of the hydrochloride salt may influence its photostability.
-
Thermal Degradation: As a hydrochloride salt, the compound may be susceptible to dissociation at high temperatures. While the molecule itself is expected to be relatively thermally stable, extreme heat could induce decomposition, potentially through deamination or other complex fragmentation pathways.
Caption: Potential degradation pathways for the parent compound.
Forced Degradation Experimental Protocols
These protocols are designed based on ICH guidelines to induce degradation and should be performed alongside a control sample (API in solvent, protected from the stress condition) to ensure changes are attributable to the applied stress.[8] The goal is to achieve 5-20% degradation.[2] Analytical methods, such as HPLC with UV and/or mass spectrometric detection, must be developed and validated to separate and quantify the parent compound and all significant degradants.[9]
Study Setup Summary
| Stress Condition | Reagent/Parameter | Temperature | Duration (Recommended Starting Point) | Notes |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 72 hours | Neutralize before analysis. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 - 72 hours | Neutralize before analysis. |
| Oxidation | 3% H₂O₂ | Room Temp | 12 - 24 hours | Protect from light. |
| Thermal (Solid) | Dry Heat | 80°C | 48 hours | Monitor for physical changes (e.g., melting, color). |
| Thermal (Solution) | Reflux in Solvent | Solvent BP | 24 hours | Use an appropriate solvent (e.g., 50:50 acetonitrile:water). |
| Photostability | ICH Q1B Option 2 | Ambient | Per ICH Q1B | Expose to ≥1.2 million lux hours (visible) & ≥200 W h/m² (UVA).[6][10] |
Step-by-Step Protocol: Hydrolytic Degradation
-
Preparation: Prepare a stock solution of 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Acid Stress: Transfer an aliquot of the stock solution into a vial. Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Base Stress: Transfer an aliquot of the stock solution into a separate vial. Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Control: Prepare a control sample by adding an equal volume of purified water to an aliquot of the stock solution.
-
Incubation: Seal all vials and place them in a temperature-controlled oven or water bath at 60°C.
-
Sampling: Withdraw samples at predetermined time points (e.g., 6, 12, 24, 48, 72 hours).
-
Quenching & Analysis: Immediately cool the samples to room temperature. Neutralize the acid- and base-stressed samples with an equivalent amount of base or acid, respectively. Dilute appropriately and analyze by a validated stability-indicating HPLC method.
Step-by-Step Protocol: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL stock solution of the API as described above.
-
Oxidative Stress: In a clear glass vial, mix an aliquot of the stock solution with a volume of hydrogen peroxide solution to achieve a final H₂O₂ concentration of approximately 3%.
-
Control: Prepare a control sample by mixing the stock solution with purified water.
-
Incubation: Seal the vials, wrap them in aluminum foil to protect from light, and keep them at room temperature.
-
Sampling: Withdraw samples at time points such as 2, 6, 12, and 24 hours.
-
Analysis: Analyze the samples directly (or after appropriate dilution) by HPLC. No quenching is typically required, as the peroxide is diluted on-column.
Step-by-Step Protocol: Photostability Testing
-
Sample Preparation: Prepare samples of the solid drug substance and a solution (e.g., 1 mg/mL) in chemically inert, transparent containers.
-
Control Preparation: Prepare identical "dark" control samples by wrapping the containers completely in aluminum foil.[8]
-
Exposure: Place both sets of samples in a calibrated photostability chamber.
-
Conditions: Expose the samples according to ICH Q1B guidelines, which specify a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[6][8][10]
-
Analysis: After the exposure period, compare the light-exposed samples to the dark controls using a validated HPLC method. Assess for changes in appearance, purity, and degradant profile.
Caption: General workflow for forced degradation studies.
Troubleshooting and FAQs
Q1: My unstressed control sample shows significant degradation. What should I do?
A1: This indicates an issue with either your analytical method, sample handling, or the inherent stability of the compound in the chosen solvent.
-
Method-Induced Degradation: Ensure your mobile phase pH is compatible with the analyte. Check if the analytical column is causing on-column degradation.
-
Solvent Stability: The compound may be unstable in the dissolution solvent. Test stability in different solvents (e.g., pure acetonitrile vs. water/acetonitrile mixtures).
-
Handling/Storage: Ensure control samples are stored properly (e.g., refrigerated, protected from light) and analyzed promptly after preparation.
Q2: I don't see any degradation under the initial stress conditions. What are the next steps?
A2: The goal is to achieve 5-20% degradation.[2] If no degradation is observed, the stress conditions need to be intensified.
-
Increase Temperature: For hydrolytic and thermal studies, increase the temperature in 10°C increments (e.g., from 60°C to 70°C or 80°C).
-
Increase Reagent Concentration: For acid/base hydrolysis, you can increase the concentration from 0.1 M to 1 M. For oxidation, increase H₂O₂ concentration (e.g., from 3% to 10%).
-
Increase Duration: Extend the study duration.
-
Scientific Justification: Always document the rationale for the chosen conditions. The ICH guidelines allow for flexibility as long as it is scientifically justified.[11]
Q3: My chromatogram shows many small peaks after stress testing. How do I know which ones are important?
A3: First, compare the stressed sample chromatogram to the control and a solvent blank to distinguish true degradants from solvent impurities or artifacts. Focus on peaks that grow over time and correspond to a decrease in the parent API peak. Use a mass spectrometer (LC-MS) to get mass information on the new peaks. This can help you quickly determine if they are related to the parent compound (e.g., +16 for an N-oxide) and guide structure elucidation efforts.
Q4: How do I confirm the structure of a major degradation product?
A4: Confirming the structure of a significant degradant is a multi-step process.
-
LC-MS/MS: High-resolution mass spectrometry provides an accurate mass and fragmentation pattern, which is crucial for proposing a structure.[12][13]
-
Isolation: If the degradant is present at a sufficient level, it can be isolated using preparative HPLC.
-
NMR Spectroscopy: Analysis of the isolated compound by 1D and 2D NMR spectroscopy is the definitive method for unambiguous structure elucidation.[14]
-
Reference Standard Synthesis: Synthesizing the proposed degradation product and confirming its retention time and mass spectrum match the unknown peak provides conclusive evidence.[12]
Q5: Is the hydrochloride salt expected to be more or less stable than the free base?
A5: Amine hydrochloride salts are generally more stable than their corresponding free bases, particularly against oxidative degradation.[15] The protonated amine is less nucleophilic and less susceptible to oxidation. However, the salt form can be more hygroscopic, which might increase lability to hydrolysis if not stored in a dry environment. The amorphous state of a salt can also be less chemically stable than its crystalline counterpart.[16]
References
- Vertex AI Search. (2025, November 5).
- Atlas-mts.com. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
- Forced Degradation Studies: Regulatory Considerations and Implement
- MedCrave online. (2016, December 14).
- European Medicines Agency. (1998, January). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- NIH. (n.d.).
- IJCRT.org. (n.d.).
- YouTube. (2024, November 18). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals.
- ACS Publications. (n.d.). Highly Selective Preparation of Cyclohexanone Oxime from Liquid-Phase Catalytic Oxidation of Cyclohexylamine with Molecular Oxygen over Glucose-Modified TiO2 under Solvent-Free Conditions | Industrial & Engineering Chemistry Research.
- ResearchGate. (2025, August 5). Oxidation of cyclohexylamine by air to its oxime | Request PDF.
- ACS Publications. (n.d.). Photochemical oxidations. VII.
- RSC Publishing. (n.d.). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles.
- LookChem. (n.d.). Cyclohexylamine 108-91-8 wiki.
- The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. (n.d.).
- NIH. (2024, May 15). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Oxford Academic. (n.d.).
- Wikipedia. (n.d.). Cyclohexylamine.
- MDPI. (n.d.). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions.
- European Medicines Agency. (2023, July 13).
- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
- US Pharmacopeia (USP). (2014, January 13).
- ResearchGate. (n.d.). (A) Hydrogen bond acidity of difluoromethyl compounds. (B)... | Download Scientific Diagram.
- MDPI. (2022, July 1). The Hydrolyzation and Hydrolysis Rates of Chlorodifluoromethane during Catalytic Hydrolysis over Solid Acid (Base) MoO3(MgO)
- Forced degradation study of thiocolchicoside: characterization of its degradation products. (2012, March 5). J Pharm Biomed Anal.
- NIH. (n.d.).
- NIH. (n.d.). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods.
- PubChem. (2025, November 15). cis-(1R,3S)-3-(difluoromethyl)cyclohexan-1-amine.
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Technical Support Center: Handling Hygroscopic 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride
Welcome to the technical support center for 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this valuable, yet hygroscopic, reagent. The unique properties of the difluoromethyl group make this compound a significant building block in medicinal chemistry, often used to modulate properties like lipophilicity, metabolic stability, and hydrogen bonding capacity.[1][2] However, its hygroscopic nature requires careful handling to ensure reaction success and reproducibility.
This resource is structured in a question-and-answer format to directly address the common challenges and questions that arise during its use in synthesis.
Frequently Asked Questions (FAQs)
Q1: What does "hygroscopic" mean for 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride and why is it a concern?
A1: "Hygroscopic" signifies that the compound readily absorbs moisture from the atmosphere.[3][4][5] For 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride, which is a crystalline solid, this moisture absorption can lead to several issues in the laboratory:
-
Physical Changes: The powder can clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water) to form a sticky or syrupy mass.[4][5][6] This makes accurate weighing and dispensing extremely difficult.
-
Inaccurate Stoichiometry: If the reagent has absorbed a significant amount of water, the weighed mass will not be the true mass of the amine hydrochloride. This leads to errors in molar calculations and can negatively impact reaction yields and purity.
-
Reaction Inhibition: Many organic reactions, particularly those involving sensitive reagents like strong bases or organometallics, require anhydrous (water-free) conditions.[7] The water introduced by the hygroscopic reagent can quench these sensitive reagents, leading to failed or low-yielding reactions.
-
Side Reactions: The presence of water can promote undesirable side reactions, such as hydrolysis of other reagents or intermediates in the reaction mixture.[8]
The hydrochloride salt form of amines is often used to improve stability and handling compared to the free base.[9] However, this salt form can contribute to its hygroscopic tendencies.
Q2: How should I properly store 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride to minimize moisture absorption?
A2: Proper storage is the first line of defense against the challenges posed by hygroscopic reagents. The primary goal is to minimize its exposure to atmospheric moisture.
| Storage Method | Description | Key Considerations |
| Airtight Containers | Store the reagent in a tightly sealed container. The original manufacturer's container is often suitable if the seal is intact. After opening, ensure the cap is replaced securely. For added protection, wrapping the cap with parafilm can be beneficial.[3][10] | Ensure the container material is compatible with the reagent. Glass bottles with screw caps are generally a good choice. |
| Desiccator | Place the tightly sealed container inside a desiccator containing a suitable drying agent (desiccant) like silica gel, anhydrous calcium sulfate (Drierite®), or phosphorus pentoxide.[4][11] | Regularly check and regenerate or replace the desiccant to maintain its effectiveness. Color-indicating desiccants can be helpful.[4] |
| Inert Atmosphere | For highly sensitive applications, storing the reagent in a glove box or glove bag under an inert atmosphere (e.g., nitrogen or argon) is the most rigorous method.[11][12][13] This provides the best protection against moisture. | This method requires specialized equipment and may not be necessary for all applications. |
| Aliquoting | Upon receiving a large container, consider aliquoting the material into smaller, single-use or short-term use vials under a dry, inert atmosphere.[10][11] This minimizes the number of times the main stock container is opened. | This practice prevents repeated exposure of the bulk material to the atmosphere, preserving its integrity. |
Q3: What is the best practice for weighing and dispensing this reagent?
A3: The key is to work quickly and minimize exposure time to the air.[3]
Caption: Workflow for weighing hygroscopic solids.
For reactions that are extremely sensitive to moisture, weighing the reagent inside a glove box or a glove bag is the ideal method.[11][12] If this equipment is not available, pre-filled reaction vials, prepared in a controlled environment, can be a convenient alternative.[12]
Q4: My reagent has already clumped. Can I still use it?
A4: If the reagent has clumped, it has absorbed moisture. While you can sometimes break up the clumps with a spatula, the material is no longer anhydrous, and its exact purity is unknown.[3] Using it directly is not recommended for moisture-sensitive reactions or when precise stoichiometry is critical.
If you must use it, consider the following:
-
Drying the Reagent: The material can often be dried before use.[3] A common method is to heat it gently in a vacuum oven or under high vacuum in a desiccator.[7][14] The appropriate temperature and duration will depend on the thermal stability of the compound. Always consult the Safety Data Sheet (SDS) for thermal decomposition information before heating.
-
Karl Fischer Titration: To determine the exact water content, you can perform a Karl Fischer titration on a small sample. This will allow you to adjust the amount of reagent you weigh out to account for the mass of the water.
Troubleshooting Guide
Problem 1: My reaction yield is consistently low or the reaction fails to proceed.
This is a common issue when working with hygroscopic reagents.
Caption: Troubleshooting flowchart for low reaction yields.
-
Root Cause Analysis:
-
Moisture Contamination: The most likely culprit is water introduced from the hygroscopic amine hydrochloride. This water can react with and deactivate other reagents.
-
Incorrect Stoichiometry: As mentioned in FAQ 1, absorbed water leads to weighing errors. You may be adding less of the amine than your calculations suggest.
-
Purity of Other Reagents: Ensure all other reagents and solvents are sufficiently dry.[15] Standard grades of solvents often contain significant amounts of water.
-
Glassware: Ensure all glassware is thoroughly dried, either by oven-drying or flame-drying under an inert atmosphere.[7]
-
Problem 2: The amine hydrochloride is not fully dissolving in the reaction solvent.
-
Root Cause Analysis:
-
Solvent Choice: While the hydrochloride salt form enhances water solubility, its solubility in organic solvents can be limited.[9] Consult literature for appropriate solvents for reactions involving this or similar compounds. Aprotic polar solvents like DMF or DMSO are often used, but must be anhydrous.[16]
-
Presence of Base: In many reactions, a base is added to neutralize the hydrochloride and liberate the free amine. The free amine typically has better solubility in organic solvents than the salt. The reaction should be heterogeneous until the base is added.
-
Temperature: Gently warming the reaction mixture may improve solubility, but be mindful of the thermal stability of all components.
-
Problem 3: During workup, I am having trouble with emulsions or isolating my product.
-
Root Cause Analysis:
-
pH Adjustment: When performing an aqueous workup, the pH of the solution will dictate whether your amine is in its charged (salt) or neutral (free base) form.[17][18]
-
To extract the amine into an organic solvent, the aqueous layer should be made basic (e.g., with NaHCO₃, K₂CO₃, or NaOH) to deprotonate the ammonium salt and form the free amine.[17]
-
To remove non-basic impurities, you can wash the organic layer with a dilute acid (e.g., 1M HCl), which will protonate your amine and pull it into the aqueous layer.[17]
-
-
Salt Concentration: High salt concentrations in the aqueous layer can sometimes lead to emulsions. Adding brine (a saturated aqueous solution of NaCl) can help break emulsions and further decrease the solubility of organic compounds in the aqueous layer.[19]
-
Experimental Protocol: Drying 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride Prior to Use
This protocol should be performed if the reagent is suspected to have absorbed moisture.
Materials:
-
Hygroscopic 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride
-
Vacuum oven or a Schlenk flask and vacuum line
-
Desiccator
Procedure:
-
Place the required amount of the amine hydrochloride in a clean, dry flask (e.g., a round-bottom flask).
-
Connect the flask to a high vacuum line. For more efficient drying, place the flask in a heating mantle or oil bath set to a mild temperature (e.g., 40-50 °C). Caution: Before heating, consult the SDS or other technical data to ensure the temperature is well below the compound's decomposition temperature.
-
Dry the solid under high vacuum for several hours (4-12 hours, depending on the amount of material and the level of moisture).[14]
-
Once drying is complete, allow the flask to cool to room temperature before backfilling with an inert gas (e.g., nitrogen or argon). Do not introduce air into the warm flask.
-
Once at room temperature, the dried reagent can be used immediately or stored in a desiccator or glove box until needed.[7]
By implementing these handling, storage, and troubleshooting strategies, researchers can effectively manage the hygroscopic nature of 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride, ensuring the integrity of their experiments and the successful synthesis of novel chemical entities.
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
-
HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]
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Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
-
Chemtron Supply Corporation. (2015, June 11). Safety Data Sheet. Retrieved from [Link]
-
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]
-
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]
-
Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]
-
Quora. (2018, March 4). What is the reaction between hydrochloric and amine? Retrieved from [Link]
-
JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]
-
Allery Chemistry. (2023, June 16). Amines - Reactions (A-Level IB Chemistry) [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals? r/labrats. Retrieved from [Link]
-
ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]
-
CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]
-
Homework.Study.com. (n.d.). In the presence of a strong acid, such as HCl, an amide reacts with water to produce a carboxylic... Retrieved from [Link]
-
Chemguide. (n.d.). amines as bases. Retrieved from [Link]
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National Institutes of Health. (n.d.). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Retrieved from [Link]
-
MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Reddit. (2023, October 26). Any troubleshooting for a reaction work-up? r/chemistry. Retrieved from [Link]
-
ACS Publications. (2023, October 20). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of Organic Chemistry. Retrieved from [Link]
-
Journal of Chemical Research. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Retrieved from [Link]
-
National Institutes of Health. (2025, May 22). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. PMC. Retrieved from [Link]
-
Chemsrc. (2025, November 10). 4-(Difluoromethyl)cyclohexan-1-amine | CAS#:1267497-05-1. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(difluoromethyl)cyclohexan-1-amine hydrochloride (C7H13F2N). Retrieved from [Link]
-
PubChem. (n.d.). 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(difluoromethyl)cyclopentan-1-amine hydrochloride (C6H11F2N). Retrieved from [Link]
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Technical Support Center: Stereoselective Synthesis of 4-(Difluoromethyl)cyclohexan-1-amine Isomers
Introduction
Welcome to the technical support center for the stereoselective synthesis of 4-(difluoromethyl)cyclohexan-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling stereochemistry in this valuable synthetic building block. The presence of the difluoromethyl (CHF₂) group introduces unique steric and electronic challenges that can significantly impact the stereochemical outcome of synthetic transformations.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your synthetic route and achieve the desired cis or trans isomer with high fidelity.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high stereoselectivity in the synthesis of 4-(difluoromethyl)cyclohexan-1-amine so challenging?
A1: The primary challenge stems from the conformational and electronic properties of the cyclohexane ring substituted with a difluoromethyl group. The CHF₂ group is sterically demanding and possesses a unique "lipophilic hydrogen bond donor" capability.[3] This influences the stability of reaction intermediates and transition states, often leading to mixtures of cis and trans isomers. The energy difference between the axial and equatorial conformers of the key intermediates can be subtle, making it difficult to achieve high diastereoselectivity without careful optimization of reaction conditions, reagents, and catalysts.
Q2: What are the primary synthetic routes to access 4-(difluoromethyl)cyclohexan-1-amine isomers?
A2: There are three principal strategies, each with its own set of advantages and challenges regarding stereocontrol:
-
Catalytic Hydrogenation of 4-(Difluoromethyl)aniline: This approach involves the reduction of the aromatic ring. Stereoselectivity is dictated by the catalyst, solvent, and reaction conditions that influence the facial selectivity of hydrogen addition.
-
Reductive Amination of 4-(Difluoromethyl)cyclohexanone: This is a highly versatile method where a pre-formed ketone is converted to the amine. The stereochemical outcome is heavily dependent on the choice of reducing agent and the reaction pathway (imine vs. enamine intermediate).
-
Chiral Resolution of a cis/trans Mixture: When a stereoselective synthesis is not feasible or provides unsatisfactory ratios, the separation of a diastereomeric mixture can be achieved. This is often accomplished by forming diastereomeric salts with a chiral resolving agent.[4]
Q3: My synthesis resulted in a mixture of cis and trans isomers. How can I separate them?
A3: Separating diastereomers is often more straightforward than separating enantiomers.
-
Column Chromatography: This is the most common laboratory-scale method. The different spatial arrangements of the cis and trans isomers result in different polarities, allowing for separation on a silica or alumina column with an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine).
-
Crystallization: If one of the isomers is a crystalline solid and has significantly lower solubility than the other in a particular solvent system, fractional crystallization can be an effective purification method.
-
Enzymatic Resolution: In some cases, enzymes like transaminases can selectively act on one diastereomer, allowing for the separation of the remaining, unreacted isomer. Recent studies have shown that transaminases can be used for the selective deamination of the cis-diastereomer to yield highly pure trans-amines.[5][6]
Troubleshooting Guide 1: Catalytic Hydrogenation of 4-(Difluoromethyl)aniline
This route is attractive due to the commercial availability of the starting aniline. However, controlling the stereochemistry of the six-membered ring during the reduction of the aromatic system is a significant hurdle.
Problem: My hydrogenation yields a nearly 1:1 mixture of cis and trans isomers. How can I improve the diastereoselectivity?
Cause & Solution: The stereochemical outcome of aniline hydrogenation is a complex function of catalyst surface interactions, hydrogen delivery, and substrate adsorption geometry. The difluoromethyl group's influence further complicates this.
Troubleshooting Steps:
-
Catalyst Screening: The choice of metal is paramount. Different metals have different affinities for the aromatic ring and the amine, influencing the orientation of the substrate on the catalyst surface.
-
Rhodium (e.g., Rh/C, Rh/Al₂O₃): Often provides higher cis selectivity under acidic conditions. The aniline coordinates to the catalyst, and hydrogen is delivered from the same face.
-
Ruthenium (e.g., Ru/C, RuO₂): Can also favor cis isomers, particularly under high pressure and in specific solvents.
-
Palladium (e.g., Pd/C): Tends to be less selective for this transformation and can sometimes favor the thermodynamically more stable trans product, especially under equilibrating conditions (high temperature, long reaction times).
-
-
Solvent and Additive Optimization: The reaction medium affects catalyst activity and substrate conformation.
-
Acidic Media (e.g., Acetic Acid, dilute HCl): Protonation of the aniline nitrogen can alter its interaction with the catalyst surface, often enhancing cis selectivity with rhodium catalysts.
-
Alcohol Solvents (e.g., Methanol, Ethanol): These are common, but their polarity can influence selectivity.
-
Lewis Acids: The addition of a Lewis acid can sometimes influence the stereochemical course of the reaction.[7]
-
-
Reaction Parameters (Temperature and Pressure):
-
Low Temperature: Generally favors the kinetically controlled product, which is often the cis isomer resulting from syn-addition of hydrogen.
-
High Pressure: Increases the rate of hydrogenation and can sometimes improve selectivity by ensuring a high concentration of hydrogen on the catalyst surface.
-
| Parameter | Condition to Favor cis Isomer | Condition to Favor trans Isomer | Rationale |
| Catalyst | Rh/C, Ru/C | Pd/C (under equilibrating conditions) | Rh and Ru often favor syn-addition from a coordinated face. |
| Solvent | Acidic (e.g., Acetic Acid) | Aprotic, non-coordinating | Protonation can enforce a specific substrate-catalyst geometry. |
| Temperature | Low (e.g., 25-50 °C) | High (e.g., >100 °C) | Low temperature favors the kinetic product (cis). High temperature allows for equilibration to the more stable trans product. |
| Pressure | High (e.g., >500 psi) | Moderate (e.g., 50-100 psi) | High H₂ concentration can favor rapid, irreversible syn-addition. |
Experimental Workflow: Troubleshooting Poor Selectivity
This workflow guides the systematic optimization of your hydrogenation reaction.
Caption: Workflow for optimizing hydrogenation stereoselectivity.
Troubleshooting Guide 2: Reductive Amination of 4-(Difluoromethyl)cyclohexanone
This is a powerful and often preferred method due to its flexibility. Stereocontrol is exerted during the reduction of a C=N double bond of an imine or enamine intermediate.
Problem: I am getting the wrong diastereomer. How do I switch from the cis to the trans product (or vice-versa)?
Cause & Solution: The stereochemical outcome is determined by the facial selectivity of hydride delivery to the iminium ion intermediate. This is governed by sterics. The bulky CHF₂ group will direct the incoming nucleophile (hydride) to the opposite face.
-
To favor the trans isomer (amine and CHF₂ are on opposite sides): Use a small, unhindered reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) . The hydride will attack from the less hindered axial position, leading to an equatorial amino group, which is trans to the equatorial CHF₂ group.
-
To favor the cis isomer (amine and CHF₂ are on the same side): Use a bulky, sterically demanding reducing agent like Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®) . The large reducing agent is forced to approach from the equatorial face, delivering the hydride to form an axial amino group, which is cis to the equatorial CHF₂ group.
Reductive Amination Decision Pathway
Caption: Selecting a reducing agent for desired stereoisomer.
Problem: The main byproduct of my reaction is 4-(difluoromethyl)cyclohexanol. How can I minimize it?
Cause & Solution: This indicates that the reduction of the ketone carbonyl is competing with or occurring faster than the formation and/or reduction of the imine intermediate.
Troubleshooting Steps:
-
Control the pH: Imine formation is pH-dependent. The optimal pH is typically between 4 and 6. At low pH, the amine is fully protonated and non-nucleophilic. At high pH, there is insufficient acid to catalyze carbonyl dehydration. Use a buffer or a reagent like NaBH(OAc)₃ which generates acetic acid in situ.
-
Use a Reductant Specific for Imines: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are significantly more reactive towards protonated imines (iminium ions) than they are towards ketones at neutral or slightly acidic pH. Switching to one of these reagents is often the most effective solution.
-
Pre-form the Imine: In a two-step, one-pot procedure, mix the ketone and the amine (e.g., ammonia or ammonium acetate) in a solvent like toluene or methanol. Allow the imine to form, often with removal of water using a Dean-Stark trap or molecular sieves. Then, cool the reaction and add the reducing agent. This ensures the ketone is consumed before the reduction step begins.
Protocol: Optimized Reductive Amination for trans-4-(Difluoromethyl)cyclohexan-1-amine
This protocol is optimized to favor the formation of the thermodynamically preferred trans isomer while minimizing alcohol byproduct formation.
Materials:
-
4-(Difluoromethyl)cyclohexanone
-
Ammonium Acetate (NH₄OAc)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 4-(difluoromethyl)cyclohexanone (1.0 eq) and methanol (5 mL per mmol of ketone).
-
Add ammonium acetate (5.0 eq) to the solution and stir at room temperature for 1 hour to facilitate imine formation.
-
Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and can release HCN gas upon contact with strong acid. Maintain a neutral or slightly basic pH during quenching.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, carefully quench the reaction by slowly adding 1M HCl at 0 °C until the pH is ~2 to decompose excess reducing agent.
-
Basify the mixture to pH >12 with 6M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x volume of MeOH).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography to isolate the trans isomer.
Troubleshooting Guide 3: Chiral Resolution of Diastereomeric Mixtures
When stereoselective synthesis fails to provide a single isomer, resolution is a reliable, albeit less atom-economical, alternative.[4]
Problem: I cannot find a chiral resolving agent that effectively separates my cis and trans amine mixture.
Cause & Solution: The success of diastereomeric salt crystallization depends on finding a chiral acid that forms a stable, crystalline salt with one isomer while the salt of the other isomer remains soluble. This process is often empirical.
Recommended Screening Protocol:
-
Select a Panel of Resolving Agents: For a basic amine, chiral acids are the resolving agents of choice. A good starting panel includes:
-
(L)-(+)-Tartaric acid
-
(D)-(-)-Tartaric acid
-
(1R)-(-)-10-Camphorsulfonic acid
-
(1S)-(+)-10-Camphorsulfonic acid[4]
-
(R)-(-)-Mandelic acid
-
(S)-(+)-Mandelic acid
-
-
Perform Small-Scale Screening:
-
In separate test tubes, dissolve a small amount of your amine mixture (~100 mg) in various solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate).
-
Add a solution of the chiral acid (0.5 equivalents, assuming you want to resolve a racemic pair within the cis or trans series) in the same solvent.
-
Allow the tubes to stand at room temperature, then cool in an ice bath, and finally in a freezer.
-
Observe for crystal formation. If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and liberate the free amine by treating with a base.
-
Analyze the liberated amine by chiral HPLC or NMR with a chiral shift reagent to determine the diastereomeric excess (d.e.).
-
| Resolving Agent | Structure Type | Common Solvents |
| Tartaric Acid Derivatives | Dicarboxylic Acid | Alcohols (MeOH, EtOH) |
| Camphorsulfonic Acid | Sulfonic Acid | Alcohols, Acetone |
| Mandelic Acid | α-Hydroxy Carboxylic Acid | Ethyl Acetate, Alcohols |
References
-
Lu, Y.-N., Che, C., Zhen, G., Chang, X., Dong, X.-Q., & Wang, C.-J. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical Science. Available at: [Link]
-
(2023). Difluoroalkylation of Anilines via Photoinduced Methods. ACS Publications. Available at: [Link]
-
Wikipedia. (n.d.). Chiral resolution. In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Thieme Gruppe. (2019). Ruthenium(II)-Enabled para-Selective C–H Difluoromethylation of Anilides and their Derivatives. Thieme. Available at: [Link]
-
Chase, P. A., Jurca, T., & Stephan, D. W. (2008). Metal-free diastereoselective catalytic hydrogenations of imines using B(C6F5)3. Chemical Communications. Available at: [Link]
-
(2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. ResearchGate. Available at: [Link]
-
(2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature. Available at: [Link]
-
Lu, Y.-N., et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical Science. Available at: [Link]
-
(2021). Remarkable, Unexpected Mechanism for (S)-3-Amino-4-(Difluoromethylenyl)cyclohex-1-Ene-1-Carboxylic Acid as a Selective Inactivator of Human Ornithine Aminotransferase. ACS Publications. Available at: [Link]
-
(2024). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Nature. Available at: [Link]
-
Bykova, T., Al-Maharik, N., Slawin, A. M. Z., & O'Hagan, D. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
(2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
(2012). Synthesis of cyclohexylamine (via FR971429). Sciencemadness Discussion Board. Available at: [Link]
-
(2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. MDPI. Available at: [Link]
-
Bykova, T., Al-Maharik, N., Slawin, A. M. Z., & O'Hagan, D. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
(2022). Modular Synthesis of Cyclic β-Difluoroamines. ChemRxiv. Available at: [Link]
-
(2023). The F-Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. Available at: [Link]
-
(2024). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Ochanomizu University. Available at: [Link]
-
(2015). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
(2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
(2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. MDPI. Available at: [Link]
-
(2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
(2022). Stereoselective synthesis of analogues of deoxyfebrifugine. ResearchGate. Available at: [Link]
-
(2007). Catalytic oxidation of aniline by aqueous hydrogen peroxide in the presence of some heteropolyoxometalates. SciELO. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
HPLC and GC method development for purity analysis of 4-(Difluoromethyl)cyclohexan-1-amine HCl
Welcome to the technical support center for the analytical method development of 4-(Difluoromethyl)cyclohexan-1-amine HCl. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we synthesize field-proven insights and foundational chromatographic principles to address the specific challenges this unique molecule presents.
Introduction: Understanding the Analyte
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride is a primary aliphatic amine. Its analytical characterization is complicated by several key structural features:
-
High Polarity & Basicity: The primary amine group makes the molecule highly polar and basic, leading to challenges in both HPLC and GC.
-
Lack of a Strong Chromophore: The molecule does not possess significant UV-absorbing functional groups, making sensitive detection difficult without derivatization or specialized detectors.
-
Ionic Nature (HCl Salt): As a hydrochloride salt, the compound is non-volatile, precluding direct GC analysis without sample preparation.
-
The Difluoromethyl Group: This electron-withdrawing group modulates the amine's basicity and introduces unique chemical properties that can be leveraged for separation.[1]
-
Stereoisomerism: The cyclohexyl ring can exist in cis and trans configurations, and each of these may have enantiomers, potentially requiring chiral separation methods for complete purity profiling.
This guide provides structured methodologies and troubleshooting advice for developing robust HPLC and GC methods for purity analysis.
Part 1: High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is the primary technique for analyzing the non-volatile salt form of the analyte. The main challenge is managing the basic amine's interaction with the stationary phase to achieve good peak shape and retention.
HPLC Method Development Strategy
A successful HPLC method hinges on controlling the ionization state of both the analyte and the silica stationary phase.
Q1: How do I select the right HPLC column?
A1: The primary goal is to minimize secondary interactions between the protonated amine and negatively charged residual silanol groups on the silica surface, which cause severe peak tailing.[2]
-
High-Purity, End-Capped C18 Columns: Start with a modern, high-purity silica column with robust end-capping (e.g., Agilent ZORBAX, Waters XBridge). These columns have a lower concentration of accessible silanol groups.
-
"Amine" Specific Columns: Many manufacturers offer columns specifically designed for basic compounds. These often feature proprietary surface modifications to shield silanol activity.
-
Polar-Embedded Group Columns: Columns with polar-embedded groups (e.g., carbamate) can offer alternative selectivity and improved peak shape for basic analytes.
-
Hybrid Particle Columns: Columns based on ethylene-bridged hybrid (BEH) particles offer excellent chemical stability across a wider pH range (1-12), providing greater flexibility for mobile phase optimization.
Q2: What is the best mobile phase strategy for good peak shape?
A2: Mobile phase pH is the most critical parameter for controlling the peak shape of basic compounds. You have two primary options:
-
Low pH (e.g., pH 2.5-3.5): By operating at a low pH, both the amine analyte (R-NH3+) and the residual silanols (Si-OH) are protonated. This suppresses the strong ionic interaction between them, relying instead on reversed-phase retention.[2]
-
Recommended Buffers: Formic acid, trifluoroacetic acid (TFA), or phosphate buffers. TFA can act as an ion-pairing agent and further improve peak shape but may suppress MS signals if used.[3]
-
-
High pH (e.g., pH 9-11): At high pH, the amine is in its neutral form (R-NH2), while the silanols are deprotonated (Si-O-). This also eliminates the strong ionic interaction. Crucially, this approach requires a pH-stable column (e.g., a hybrid or specialized polymer-based column) to prevent dissolution of the silica stationary phase. [4][5]
-
Recommended Buffers: Ammonium bicarbonate or buffers containing volatile amines like triethylamine.
-
Q3: My analyte has low retention. How can I improve it?
A3: If retention is insufficient even after optimizing the organic modifier concentration, consider ion-pair chromatography. This technique is ideal for retaining charged analytes on reversed-phase columns.
-
Principle: An anionic ion-pair reagent is added to the mobile phase. Common choices include alkyl sulfonates like sodium 1-heptanesulfonate.[3][6] The reagent's anionic head group pairs with the protonated amine analyte, and its hydrophobic tail interacts with the C18 stationary phase, effectively increasing the analyte's retention.[7]
HPLC Troubleshooting Guide (FAQs)
Q4: My amine peak is severely tailing. What are the causes and solutions?
A4: Peak tailing is the most common issue when analyzing basic compounds.[2]
-
Primary Cause: Secondary ionic interactions between the positively charged amine and ionized residual silanol groups on the column packing.
-
Solutions:
-
Adjust Mobile Phase pH: As detailed above, operate at either low pH (<3.5) to protonate silanols or high pH (>9) to neutralize the amine (requires a pH-stable column).[4]
-
Use a Competitive Base: Add a small amount (e.g., 0.1%) of a competing amine like triethylamine (TEA) to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte.
-
Use a High-Quality Column: Employ a column with minimal accessible silanols, such as one with extensive end-capping or a hybrid particle base.[2]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to tailing. Try reducing the injection volume or sample concentration.
-
Q5: How can I detect my compound with high sensitivity?
A5: Given the lack of a strong chromophore, standard UV detection can be challenging.
-
Low Wavelength UV: Set your detector to a low wavelength, such as 200-215 nm, where the amine functional group has some absorbance. Be aware that mobile phase purity is critical at these wavelengths to minimize baseline noise.
-
Derivatization: For much higher sensitivity, pre-column derivatization with a fluorescent tag is a powerful option. Reagents like o-Phthalaldehyde (OPA) or Dansyl Chloride react with the primary amine to produce highly fluorescent derivatives.[8][9]
-
Universal Detectors: Consider using a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). These detectors respond to any non-volatile analyte and are independent of optical properties, making them excellent for compounds like this.
Example HPLC Starting Method
| Parameter | Recommended Condition | Rationale |
| Column | High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µm | Balances resolution and backpressure; minimizes silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides low pH to suppress silanol activity. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% to 95% B over 15 minutes | General-purpose gradient for initial screening of impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 205 nm, or CAD | Low UV for native detection; CAD for universal, sensitive detection. |
| Injection Vol. | 5 µL | A good starting point to avoid overload. |
Part 2: Gas Chromatography (GC) Method Development
Direct GC analysis of 4-(Difluoromethyl)cyclohexan-1-amine HCl is not feasible due to the compound's high polarity and lack of volatility as a salt.[10] Therefore, sample preparation is a mandatory and critical step.
GC Method Development Strategy
The core strategy involves converting the polar, non-volatile analyte into a less polar, more volatile derivative suitable for GC analysis.[11]
Q6: Why is derivatization necessary for my compound?
A6: Derivatization serves two primary purposes for amine analysis by GC:
-
Increases Volatility: The process replaces the active, polar hydrogen atoms on the amine group with non-polar groups (e.g., a trimethylsilyl or trifluoroacetyl group).[11] This significantly reduces intermolecular hydrogen bonding, lowering the boiling point and making the compound suitable for volatilization in the GC inlet.
-
Improves Peak Shape: The high polarity of the free amine leads to strong interactions with any active sites in the GC inlet liner or column, causing broad, tailing peaks.[10] The less polar derivative minimizes these interactions, resulting in sharp, symmetrical peaks.
Q7: Which derivatization reagent should I use?
A7: The two most common and effective approaches for primary amines are acylation and silylation.
-
Acylation with Trifluoroacetic Anhydride (TFAA): This is a rapid and robust reaction that forms a stable trifluoroacetamide derivative. The fluorine atoms also make the derivative highly sensitive for detection by an Electron Capture Detector (ECD) if trace analysis is needed.
-
Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): BSTFA is a powerful silylating agent that reacts efficiently with amines to form TMS derivatives.[11] It is often used with a catalyst like 1% TMCS (trimethylchlorosilane).
Protocol: Acylation with TFAA
-
Sample Prep: Dissolve a known quantity of the HCl salt in water. Add a base (e.g., 1M NaOH) dropwise to reach a pH > 10 to ensure the free amine is formed.
-
Extraction: Extract the free amine into an organic solvent like ethyl acetate or dichloromethane (3x volume of aqueous layer). Dry the combined organic layers over anhydrous sodium sulfate.
-
Derivatization: Transfer a known volume (e.g., 200 µL) of the dried organic extract to a GC vial. Add 100 µL of TFAA.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 20 minutes.
-
Analysis: Cool to room temperature and inject 1 µL into the GC system.
Q8: Is there a way to analyze the sample without derivatization?
A8: Yes, headspace GC offers a clever alternative that avoids derivatization and direct injection of the non-volatile salt.
-
Principle: The HCl salt is dissolved in a high-boiling solvent (e.g., DMSO) directly in a sealed headspace vial. A strong, non-volatile base like imidazole is added to the vial.[12] Upon heating, the imidazole neutralizes the HCl salt, liberating the volatile free amine into the headspace of the vial. The automated headspace sampler then injects only the vapor phase into the GC. This technique protects the GC inlet and column from the non-volatile salt.[12]
GC Troubleshooting Guide (FAQs)
Q9: I see multiple peaks from my derivatized standard. What's wrong?
A9: This usually points to a problem in the sample preparation or derivatization step.
-
Incomplete Derivatization: If the reaction is incomplete, you will see a peak for the derivatized analyte and a very broad, tailing peak for the underivatized free amine. Solution: Ensure your sample extract is completely dry, as water will consume the derivatizing reagent. Try increasing the reaction time, temperature, or amount of reagent.
-
Side Reactions: The derivatizing reagent could be reacting with other components in your sample matrix. Solution: Clean up your sample as much as possible before the derivatization step.
-
Reagent Artifacts: Inject a blank sample containing only the solvent and derivatizing reagent to identify any peaks originating from the reagent itself.
Q10: My peak areas are not reproducible. What should I check?
A10: Reproducibility issues in GC of derivatized amines often stem from inconsistent sample preparation or active sites in the GC system.
-
Inconsistent Derivatization: The derivatization reaction must be highly reproducible. Use an autosampler for reagent addition if possible and control the reaction time and temperature precisely.
-
Adsorption: Even the derivatized analyte can be susceptible to adsorption on active sites in the GC inlet (e.g., glass liner) or the front of the column. Solution: Use a deactivated inlet liner. If the problem persists, you may need to "prime" the system by injecting a high-concentration standard a few times before running your analytical sequence.
-
Sample Degradation: The free amine can be unstable. Perform the derivatization step as soon as possible after liberating the free base from its salt form.
Example GC Starting Method (for TFAA derivative)
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A general-purpose, low-bleed column suitable for a wide range of analytes. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivative. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overload and provides sharp peaks. |
| Carrier Gas | Helium or Hydrogen, constant flow ~1.2 mL/min | Standard carrier gases for GC-MS/FID. |
| Oven Program | Start at 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | A typical program to elute the derivative and clean the column. |
| Detector | FID or MS | FID is a robust, universal detector for organic compounds. MS provides identification. |
| Detector Temp. | 300 °C (for FID) | Prevents condensation of analytes. |
References
- Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. Benchchem.
- Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.Journal of Chromatography A.
- Development of an HPLC method for the determination of amines in a leukemia mouse model.RSC Publishing.
- Derivatization for Gas Chromatography.Phenomenex.
- Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.Benchchem.
- Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Aliphatic Amines.Benchchem.
- Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products.ResearchGate.
- A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods).ResearchGate.
- Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.PubMed Central.
- Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.Semantic Scholar.
- Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products in.AKJournals.
- Peak Tailing in HPLC.Element Lab Solutions.
- Tips and Tricks of HPLC System Troubleshooting.Agilent.
- HPLC Troubleshooting Guide.
- Types and Applications of Ion-Pair Reagents in Liquid Chromatography.Welch Materials.
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- Ion-Pair Reagents for HPLC.TCI Chemicals.
- Ion-Pair Reagents for HPLC.
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- The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.LCGC North America.
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- (4,4-Difluorocyclohexane)methylamine hydrochloride AldrichCPR.Sigma-Aldrich.
- Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using.Indian Journal of Pharmaceutical Sciences.
- 4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride | C7H13ClF3N | CID 18769922.PubChem.
- Trans-4-(difluoromethyl)cyclohexan-1-amine.BLDpharm.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.Creative Proteomics.
- Analysis of Amine Solutions by Gas Chromatography.Bryan Research & Engineering, LLC.
- 4,4-Difluorocyclohexan-1-amine hydrochloride.Apollo Scientific.
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Removing residual catalysts from 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride
Purification of 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride: A Guide to Removing Residual Catalysts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride and need to remove residual catalysts, particularly palladium, from their preparations. As a Senior Application Scientist, my goal is to provide you with not only step-by-step protocols but also the scientific reasoning behind these purification strategies, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
The synthesis of compounds like 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride often involves palladium-catalyzed reactions.[1][2][3][4] While essential for forming key chemical bonds, residual palladium in the final active pharmaceutical ingredient (API) is a significant concern due to potential toxicity and regulatory limits.[1] The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities provides a framework for controlling these residues in drug products.[5][6][7][8][9]
This guide will provide a comprehensive overview of common and effective methods for palladium removal, tailored to the specific challenges of working with an amine hydrochloride salt.
Troubleshooting and FAQs
This section addresses common questions and issues encountered during the purification of 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride.
Q1: My isolated 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride has a dark, grayish color. Is this due to catalyst residue?
A: Yes, a dark or off-white appearance in your isolated product is a strong indicator of residual palladium. Often, palladium catalysts can decompose to form finely divided palladium metal, known as palladium black, which can discolor your compound.[10] This contamination can persist through initial workup procedures.
Q2: What are the regulatory limits for palladium in pharmaceutical intermediates and APIs?
A: Regulatory bodies like the FDA and EMA follow the ICH Q3D guidelines for elemental impurities. Palladium is classified as a Class 2B element, and its permitted daily exposure (PDE) is established based on toxicological data.[6][8][9] The specific concentration limit in your API will depend on the maximum daily dose of the final drug product. It is crucial to consult the latest ICH Q3D guidelines to ensure compliance.[5][7][8]
Q3: I've tried a simple filtration, but the dark color remains. Why?
A: While filtration through a pad of celite is effective for removing heterogeneous catalysts like palladium on carbon (Pd/C) or precipitated palladium black, it will not remove soluble, homogeneous palladium species that may be present in your product.[10][11] These soluble forms of palladium require more advanced purification techniques such as recrystallization, treatment with adsorbents, or the use of specialized catalyst scavengers.
Q4: Can I use activated carbon to remove palladium from my amine hydrochloride?
A: Activated carbon is a cost-effective and commonly used adsorbent for palladium removal.[12][13] However, its effectiveness can be limited by a lack of selectivity, which may lead to the adsorption of your desired product, resulting in yield loss.[14] The choice of solvent and the specific grade of activated carbon can significantly impact its performance.[12]
Q5: What are catalyst scavengers and are they suitable for my compound?
A: Catalyst scavengers are solid-supported reagents, often silica-based or polymeric, with functional groups that have a high affinity for specific metals like palladium.[15] Thiol- and amine-based scavengers are common for palladium removal.[1][15] They are highly effective and can be easily removed by filtration. The choice of scavenger will depend on the form of the residual palladium and the properties of your compound and solvent system.
Q6: My compound is an hydrochloride salt. How does this affect the purification strategy?
A: The hydrochloride salt form of your amine has different solubility properties compared to its free base. 4,4-Difluorocyclohexanamine hydrochloride is a white crystalline solid that is soluble in water.[6] This property is advantageous for recrystallization from certain solvent systems. However, it also means that purification methods requiring non-polar organic solvents may necessitate converting the salt back to the free base first.
In-Depth Technical Guidance: Strategies for Catalyst Removal
This section provides detailed explanations and protocols for the most effective methods of removing residual palladium from 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride.
Recrystallization: The Cornerstone of Purification
Recrystallization is a powerful technique for purifying crystalline solids. The principle lies in the differential solubility of the desired compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound readily at an elevated temperature but poorly at lower temperatures.[16]
Choosing the Right Solvent System:
The selection of an appropriate solvent is critical for successful recrystallization.[7][17] For amine hydrochlorides, which are salts, polar solvents are generally a good starting point. Given that 4,4-Difluorocyclohexanamine hydrochloride is water-soluble, aqueous-based systems or polar organic solvents are likely candidates.[6]
Recommended Solvent Screening Protocol:
Due to the limited published solubility data for 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride, a small-scale solvent screening is highly recommended.
-
Preparation: Place a small amount (10-20 mg) of your crude product into several test tubes.
-
Solvent Addition: To each tube, add a different solvent (e.g., water, ethanol, methanol, isopropanol, acetonitrile) dropwise at room temperature, observing for dissolution.
-
Heating: If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. If it dissolves, it is a potential candidate.
-
Cooling: Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath. The formation of a significant amount of crystals indicates a good solvent.
-
Mixed Solvent Systems: If a single solvent is not ideal, a two-solvent system can be effective.[18] Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly. Common mixed systems for amine hydrochlorides include alcohol/ether or alcohol/water.[14][19]
dot
Caption: A generalized workflow for the recrystallization of 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride.
Recrystallization Protocol:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride in the minimum amount of the chosen hot recrystallization solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[16]
-
Crystallization: Allow the clear solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Adsorbent Treatment: Activated Carbon
Activated carbon is a porous material with a large surface area that can effectively adsorb palladium residues.[12][13]
Considerations for Use:
-
Product Loss: Activated carbon can also adsorb the desired product, leading to reduced yields.[14] It is crucial to use the minimum effective amount.
-
Solvent Choice: The choice of solvent can influence the adsorption of both the palladium and the product.
-
Grade of Carbon: Different grades of activated carbon have varying properties. It may be necessary to screen a few to find the most effective one for your specific application.
dot
Caption: Workflow for the removal of residual palladium using activated carbon treatment.
Protocol for Activated Carbon Treatment:
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., toluene, THF).
-
Addition of Carbon: Add a small amount of activated carbon (typically 1-5 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1-18 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon.
-
Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.
Catalyst Scavengers: A Targeted Approach
Metal scavengers are functionalized materials designed to bind tightly to specific metal species.[15] They offer high selectivity for palladium, minimizing product loss compared to less selective adsorbents like activated carbon.[17]
Types of Scavengers:
-
Thiol-based scavengers: Effective for a broad range of palladium species.
-
Thiourea-based scavengers: Widely used in the pharmaceutical industry for all forms of palladium.
-
Dimercaptotriazine (DMT) based scavengers: Particularly effective for palladium removal.[1]
dot
Caption: A typical workflow for palladium removal using a solid-supported scavenger.
Protocol for Using a Palladium Scavenger:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).
-
Scavenger Addition: Add the chosen scavenger resin (typically 5-10 weight equivalents relative to the initial catalyst weight) to the solution.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal conditions should be determined experimentally.
-
Filtration: Filter the mixture to remove the scavenger resin with the bound palladium.
-
Washing: Wash the filtered resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS to confirm the effectiveness of the removal process.
Summary of Purification Methods
| Method | Advantages | Disadvantages | Best For |
| Recrystallization | Highly effective for crystalline compounds; can remove a wide range of impurities. | Requires a suitable solvent system; can lead to yield loss in the mother liquor. | Final purification step for crystalline solids like hydrochloride salts. |
| Activated Carbon | Cost-effective; widely available. | Non-selective, can lead to product loss; efficiency can be variable.[14] | Initial purification of neutral compounds or when cost is a primary concern. |
| Catalyst Scavengers | High selectivity for palladium; minimal product loss; easy to remove by filtration.[15][17] | Higher cost compared to activated carbon. | Highly efficient removal of soluble palladium species, especially in later-stage synthesis. |
References
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ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency. [Link]
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Guideline for Elemental Impurities Q3D(R1). ICH. [Link]
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ICH Q3D Elemental Impurities – What are the Requirements?. West Pharmaceutical Services. [Link]
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Guideline for Elemental Impurities Q3D(R2). ICH. [Link]
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(PDF) ICH Q3D (R2): Guidelines for Elemental Impurities. ResearchGate. [Link]
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Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]
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Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
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How to Remove Palladium in three easy steps. Biotage. [Link]
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Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]
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How can i remove palladium Pd catalyst easily?. ResearchGate. [Link]
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Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. [Link]
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Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
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Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]
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Chlorodifluoromethane-triggered formation of difluoromethylated arenes catalysed by palladium. PubMed. [Link]
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Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. PMC. [Link]
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Evaluation of activated carbon and bio-polymer modified activated carbon performance for palladium and platinum removal. ResearchGate. [Link]
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Directed Palladium Catalyzed C−H (Ethoxycarbonyl)difluoromethylthiolation Reactions. PMC. [Link]
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How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
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Scale-up considerations for the production of 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, process chemists, and drug development professionals engaged in the synthesis and scale-up of 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride. Recognizing the compound's significance as a valuable building block in medicinal chemistry, this document provides practical, field-tested insights into overcoming the common challenges encountered when transitioning from bench-scale synthesis to pilot-plant or manufacturing-scale production. Our focus is on ensuring process robustness, safety, and efficiency.
Section 1: Critical Safety Protocols
Safety is the paramount consideration in any chemical scale-up operation. The following Q&A addresses the most critical safety aspects of handling the target compound, its intermediates, and associated reagents.
Q: What are the primary hazards associated with 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride and related aliphatic amines? A: Based on data from analogous compounds, the primary hazards include:
-
Corrosivity: The hydrochloride salt and its free-base form can cause severe skin burns and eye damage.[1][2] Contact should be strictly avoided.
-
Acute Toxicity: The compound may be harmful if swallowed.
-
Irritation: It may cause respiratory tract irritation, especially as a fine dust or aerosol.[3]
Q: What is the mandatory Personal Protective Equipment (PPE) for handling this material? A: A comprehensive PPE ensemble is required. This includes, at a minimum:
-
Eye/Face Protection: Tightly fitting safety goggles combined with a face shield (minimum 8-inch).[4]
-
Skin Protection: Handle with appropriate chemical-resistant gloves (inspect before use) and wear protective clothing to prevent any skin exposure.[1][4]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dusts are generated or if exposure limits are at risk of being exceeded.[1][4] All handling of solids should occur in a well-ventilated area or a chemical fume hood.[5]
Q: How should spills and waste be managed? A: For spills, prevent further leakage if safe to do so. Avoid generating dust. Sweep up the spilled solid and place it into a suitable, closed container for disposal.[4] Ensure that the product does not enter drains.[4] All waste must be disposed of in accordance with local, state, and federal regulations.
Q: What are the recommended storage conditions? A: Store the material locked up in a corrosives area.[1] Containers should be kept tightly closed in a dry, cool, and well-ventilated place.[4][5] It is crucial to store it away from incompatible materials such as strong oxidizing agents and acids.[1]
Section 2: Frequently Asked Questions (FAQs) on Scale-Up Strategy
This section addresses high-level strategic questions that are fundamental to a successful scale-up campaign.
Q: What are the most significant hurdles when scaling up the synthesis of fluorinated amine hydrochlorides? A: The primary challenges typically revolve around purification and isolation. Lab-scale syntheses often rely on flash column chromatography, which is not economically or logistically viable for large-scale production.[6] Other common issues include controlling reaction exotherms, managing solid handling (filtration and drying), and ensuring batch-to-batch consistency. The final product may also be amorphous or difficult to crystallize, complicating isolation.[6]
Q: How can the process be designed to avoid chromatography? A: The key is to design a process where the desired compound can be isolated via crystallization or precipitation. This involves:
-
Telescoping Reactions: Performing multiple synthetic steps in a "one-pot" fashion to minimize intermediate work-ups and the introduction of impurities.[6][7]
-
Strategic Salt Formation: Forming the hydrochloride salt as the final step can often induce crystallization of a product that is an oil in its free-base form.
-
Solvent Screening: A thorough screen of solvents and anti-solvents is essential to find conditions that provide good yield and high purity upon crystallization.
-
Re-slurry/Trituration: Purifying the crude product by stirring it as a slurry in a solvent that dissolves impurities but not the product itself is a highly effective, scalable alternative to chromatography.[6]
Q: What are the key differences in reaction control between lab and plant scale? A: Heat and mass transfer are the most critical differences. Reactions that are easily controlled in a 1 L flask can become dangerously exothermic in a 100 L reactor due to the lower surface-area-to-volume ratio. Scale-up requires careful consideration of:
-
Rate of Addition: Reagents must be added much more slowly to allow the reactor's cooling system to manage the heat generated.
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in side-product formation and reduced yield.
-
Thermal Safety Studies: Performing studies using a reaction calorimeter (e.g., RC1) is highly recommended to understand the reaction's thermal profile before attempting a large-scale run.
Section 3: Generalized Process Workflow
While the exact synthetic route may vary, the production of 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride typically follows a multi-stage process. The diagram below illustrates a plausible workflow, which serves as a framework for the subsequent troubleshooting guide.
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Validation & Comparative
Navigating Stereochemistry: A Comparative Guide to the Predicted Biological Activity of Cis- and Trans-4-(Difluoromethyl)cyclohexan-1-amine
In the landscape of drug discovery and medicinal chemistry, the spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity.[1] Geometric isomerism, specifically cis-trans isomerism, can profoundly influence a compound's pharmacological profile by altering its fit with a biological target.[2] This guide provides a comparative analysis of the predicted biological activity of the cis and trans isomers of 4-(difluoromethyl)cyclohexan-1-amine, a scaffold of interest in modern drug development due to the unique properties imparted by the difluoromethyl group. While direct comparative experimental data for this specific molecule is not extensively published, we can leverage established principles of conformational analysis and structure-activity relationships (SAR) to build a predictive framework for researchers.
The Decisive Role of Conformation: Axial vs. Equatorial Preferences
The cyclohexane ring is not a planar structure; it predominantly exists in a stable chair conformation to minimize steric and angle strain.[3] In a substituted cyclohexane, substituents can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position.[3] These two positions are not energetically equivalent, and the preference of a substituent for the equatorial position is quantified by its A-value (conformational free energy).[4] Larger A-values indicate a stronger preference for the more stable equatorial position to avoid steric clashes known as 1,3-diaxial interactions.[3][4]
For 4-(difluoromethyl)cyclohexan-1-amine, both the amine (-NH₂) and difluoromethyl (-CHF₂) groups will have distinct conformational preferences that dictate the overall shape of the cis and trans isomers.
Table 1: Predicted Conformational Preferences of Substituents
| Substituent | Estimated A-value (kcal/mol) | Conformational Preference | Rationale |
| Amine (-NH₂) | ~1.4 - 2.1 | Equatorial | Moderate steric bulk. |
| Difluoromethyl (-CHF₂) | ~1.8 - 2.5 | Equatorial | Larger steric demand than a methyl group, strong preference to avoid 1,3-diaxial interactions. |
The interplay of these preferences leads to distinct, low-energy conformations for the cis and trans isomers, which in turn dictates how they present their pharmacophoric groups (the amine and difluoromethyl moieties) to a biological target.
Visualizing the Conformational Landscape
The following diagrams illustrate the most stable chair conformations for the cis and trans isomers of 4-(difluoromethyl)cyclohexan-1-amine.
Caption: Predicted stable chair conformations of cis- and trans-4-(Difluoromethyl)cyclohexan-1-amine.
In the cis isomer, both the amine and difluoromethyl groups can occupy equatorial positions, leading to a thermodynamically stable conformation. Conversely, the trans isomer will likely exist in a conformation where one substituent is equatorial and the other is axial. Given the larger steric bulk of the difluoromethyl group, it will preferentially occupy the equatorial position, forcing the amine group into the axial position. This seemingly subtle difference has profound implications for biological activity.
Predicted Impact on Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The differential positioning of the pharmacophoric groups in the cis and trans isomers will likely lead to distinct interactions with a biological target, such as an enzyme active site or a receptor binding pocket.
-
Receptor Binding and Fit: The trans isomer, with its axial amine group, presents this key functional group in a different spatial orientation compared to the equatorial amine of the cis isomer. Many biological receptors have specifically shaped binding pockets, and only one of the isomers may fit optimally.[2] For instance, if a hydrogen bond with the amine is crucial for binding and the receptor has a deep, narrow pocket, the axially oriented amine of the trans isomer might achieve a more favorable interaction than the equatorially positioned amine of the cis isomer.
-
Physicochemical Properties: Geometric isomerism can influence physical properties like dipole moment, solubility, and lipophilicity, which in turn affect absorption, distribution, metabolism, and excretion (ADME) profiles.[5] The cis isomer, with both electronegative groups on the same side of the ring, may have a larger molecular dipole moment than the more symmetric trans isomer. This could influence its solubility and ability to cross cell membranes.
-
Metabolic Stability: The accessibility of a molecule to metabolic enzymes can be affected by its conformation. An axial group may be more sterically hindered than an equatorial group, potentially leading to differences in the rate and site of metabolism between the two isomers.
A Proposed Experimental Workflow for Comparative Analysis
To empirically determine the differential biological activity of the cis and trans isomers of 4-(difluoromethyl)cyclohexan-1-amine, a structured experimental approach is necessary.
Caption: Experimental workflow for comparing the biological activity of cis and trans isomers.
Detailed Methodologies
-
Stereoselective Synthesis and Purification:
-
Objective: To obtain pure samples of both the cis and trans isomers.
-
Protocol: Employ stereoselective synthetic routes, potentially starting from a suitable cyclohexanone precursor followed by reductive amination and difluoromethylation strategies that allow for the separation of diastereomers. Purification to >99% isomeric purity via chiral chromatography is essential. Structural confirmation and purity assessment should be conducted using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
-
-
In Vitro Target Engagement and Functional Assays:
-
Objective: To quantify the interaction of each isomer with the intended biological target and its functional consequence.
-
Protocol:
-
Binding Affinity: Conduct radioligand binding assays or surface plasmon resonance (SPR) to determine the equilibrium dissociation constant (Kd) or inhibition constant (Ki) of each isomer for the target protein.
-
Functional Activity: Utilize a relevant functional assay to measure the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀). For example, if the target is an enzyme, measure the inhibition of substrate turnover.
-
-
-
Pharmacokinetic (PK) Profiling:
-
Objective: To understand the ADME properties of each isomer.
-
Protocol: Administer each isomer to a suitable animal model (e.g., mouse or rat) via the intended clinical route (e.g., oral, intravenous). Collect plasma samples at various time points and quantify the drug concentration using LC-MS/MS to determine key PK parameters such as half-life, clearance, volume of distribution, and bioavailability.
-
Conclusion
While awaiting specific experimental data, the principles of medicinal chemistry and conformational analysis provide a robust framework for predicting the differential biological activities of the cis and trans isomers of 4-(difluoromethyl)cyclohexan-1-amine. The distinct three-dimensional structures arising from their respective conformational preferences are anticipated to result in significant differences in target affinity, functional activity, and pharmacokinetic properties. The cis isomer, with its likely diequatorial conformation, and the trans isomer, with its axial-equatorial arrangement, present their pharmacophoric groups in unique spatial orientations, underscoring the critical importance of stereochemical control in drug design. The proposed experimental workflow provides a clear path for researchers to validate these predictions and elucidate the structure-activity relationships for this promising chemical scaffold.
References
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Drug Design.org. Structure Activity Relationships. [Link]
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ElectronicsAndBooks. Conformational Analysis of Cyclic Amines using Carbon-13 Shift Measurements. [Link]
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Farsa, O. (2012). Structural features which influence drug action. IS MUNI. [Link]
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ResearchGate. The impact of cis- and trans-isomerism on biological activity. [Link]
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Solubility of Things. Stereoisomerism: Geometric Isomers (cis/trans) and Optical Isomers. [Link]
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St. Paul's Cathedral Mission College. Conformational Analysis of Monosubstituted Cyclohexane. [Link]
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Wikipedia. Cis–trans isomerism. [Link]
-
NPTEL. (2017, August 23). Conformational Analysis of Substituted Cyclohexanes. YouTube. [Link]
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Bykova, T., Al-Maharik, N., Slawin, A. M. Z., & O'Hagan, D. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 728–733. [Link]
-
Chemistry LibreTexts. (2021, August 25). 3.3: Conformational analysis of cyclohexanes. [Link]
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A Senior Application Scientist's Comparative Guide to 4-(Difluoromethyl)cyclohexan-1-amine and 4-(Trifluoromethyl)cyclohexan-1-amine in Drug Design
For fellow researchers and pioneers in drug development, the strategic incorporation of fluorinated moieties is a cornerstone of modern medicinal chemistry. The choice between subtly different fluorinated substituents can profoundly impact a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide offers an in-depth, objective comparison of two such closely related building blocks: 4-(difluoromethyl)cyclohexan-1-amine and 4-(trifluoromethyl)cyclohexan-1-amine. By examining their anticipated physicochemical properties, metabolic stability, and bioisosteric considerations, supported by experimental data from analogous systems, we aim to provide a robust framework for informed decision-making in your drug design campaigns.
The Strategic Value of Fluorination on an Alicyclic Scaffold
The cyclohexane ring is a prevalent scaffold in drug discovery, offering a three-dimensional framework that can orient pharmacophoric groups in precise vectors to interact with biological targets. The introduction of fluorine-containing groups, such as the difluoromethyl (-CHF₂) and trifluoromethyl (-CF₃), can dramatically alter the properties of the parent molecule. These alterations are not merely incremental; they can be the pivotal change that transforms a promising lead compound into a viable drug candidate.
The primary motivations for incorporating these groups include:
-
Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond makes these groups resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1]
-
Modulation of Physicochemical Properties: Lipophilicity (logP) and acidity/basicity (pKa) are fine-tuned, impacting solubility, permeability, and target engagement.
-
Improved Target Binding: The unique electronic nature of these groups can introduce favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions.
Physicochemical Properties: A Tale of Two Fluorinated Groups
Lipophilicity (logP)
Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is well-established as a lipophilicity-enhancing substituent.[2] In contrast, the difluoromethyl group is considered a "lipophilic hydrogen bond donor" and its effect on lipophilicity can be more nuanced, sometimes even leading to a decrease in lipophilicity compared to a methyl group, depending on the molecular context.[3][4]
For our target molecules, we can anticipate the following trend:
| Compound | Predicted logP | Rationale |
| 4-(Trifluoromethyl)cyclohexan-1-amine | Higher | The three fluorine atoms significantly increase the lipophilic surface area. |
| 4-(Difluoromethyl)cyclohexan-1-amine | Lower | The presence of a C-H bond in the -CHF₂ group can participate in hydrogen bonding with water, potentially reducing lipophilicity compared to the -CF₃ analogue.[5] |
Experimental Protocol: Determination of logP by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a common method for the experimental determination of the octanol-water partition coefficient (logP).
Objective: To determine the logP of a test compound by correlating its retention time on a reverse-phase HPLC column with those of known standards.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: Acetonitrile and water (or a suitable buffer)
-
Test compounds and a set of logP standards (e.g., uracil, phenol, acetophenone, nitrobenzene, toluene)
-
1-Octanol
Procedure:
-
Preparation of the Mobile Phase: Prepare a series of isocratic mobile phases with varying acetonitrile/water ratios. Saturate the aqueous phase with 1-octanol.
-
Standard Curve Generation:
-
Inject the logP standards onto the HPLC system.
-
Record the retention time (t_R) for each standard.
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time (retention time of a non-retained compound like uracil).
-
Plot the known logP values of the standards against their corresponding log(k') values to generate a calibration curve.
-
-
Sample Analysis:
-
Dissolve the test compounds (4-(difluoromethyl)cyclohexan-1-amine and 4-(trifluoromethyl)cyclohexan-1-amine) in the mobile phase.
-
Inject the samples and record their retention times.
-
Calculate the log(k') for each test compound.
-
-
logP Determination:
-
Using the linear regression equation from the standard curve, determine the logP value of the test compounds from their calculated log(k') values.
-
Acidity/Basicity (pKa)
The basicity of the amine group is a crucial determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and potential for ionic interactions with the target protein. The electron-withdrawing inductive effect of the fluoroalkyl groups is expected to decrease the basicity of the cyclohexylamine.
The trifluoromethyl group, with three electron-withdrawing fluorine atoms, will have a more pronounced effect than the difluoromethyl group.
| Compound | Predicted pKa of Conjugate Acid | Rationale |
| Cyclohexylamine | ~10.6[6] | Reference compound. |
| 4-(Difluoromethyl)cyclohexan-1-amine | Lower than cyclohexylamine | The -CHF₂ group is electron-withdrawing, reducing the electron density on the nitrogen and making it a weaker base. |
| 4-(Trifluoromethyl)cyclohexan-1-amine | Lower than the difluoromethyl analogue | The stronger inductive effect of the -CF₃ group will lead to a greater reduction in the basicity of the amine. |
Experimental Protocol: Determination of pKa by Potentiometric Titration
This protocol describes a standard method for determining the pKa of an amine.
Objective: To determine the pKa of the conjugate acid of the test amines by monitoring the pH change during titration with a strong acid.
Materials:
-
pH meter with a combination electrode
-
Automatic titrator or a burette
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Test amine solutions of known concentration
-
Deionized water
-
Stir plate and stir bar
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Sample Preparation: Accurately weigh a sample of the amine and dissolve it in a known volume of deionized water to create a solution of known concentration.
-
Titration:
-
Place the amine solution in a beaker with a stir bar and immerse the pH electrode.
-
Begin stirring and record the initial pH.
-
Add the standardized HCl solution in small, precise increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of HCl added to generate a titration curve.
-
Determine the equivalence point, which is the point of inflection on the curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the amine has been protonated).
-
Metabolic Stability: The Decisive Advantage
A primary reason for incorporating fluorinated groups is to block metabolic "soft spots." For cyclohexylamine derivatives, oxidation of the cyclohexane ring is a likely metabolic pathway.
-
Trifluoromethyl Group (-CF₃): This group is exceptionally stable to oxidative metabolism due to the high strength of the C-F bonds.[7] Its strong electron-withdrawing nature also deactivates adjacent C-H bonds, making them less susceptible to enzymatic attack.
-
Difluoromethyl Group (-CHF₂): While still significantly more stable than a methyl or methylene group, the C-H bond in the difluoromethyl moiety presents a potential, albeit less favorable, site for oxidation.
Therefore, it is anticipated that the trifluoromethyl derivative will exhibit superior metabolic stability compared to the difluoromethyl analogue.
| Compound | Predicted Metabolic Stability | Rationale |
| 4-(Trifluoromethyl)cyclohexan-1-amine | High | The -CF₃ group is highly resistant to oxidative metabolism. |
| 4-(Difluoromethyl)cyclohexan-1-amine | Moderate to High | More stable than non-fluorinated analogues, but the C-H bond in the -CHF₂ group is a potential site of metabolism. |
Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol details a standard procedure to assess the metabolic stability of a compound.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes (HLMs).
Materials:
-
Human liver microsomes (pooled from multiple donors)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compounds and positive control (e.g., a rapidly metabolized drug like verapamil)
-
Acetonitrile (ACN) containing an internal standard for quenching and sample preparation
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare working solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture containing HLMs and phosphate buffer.
-
-
Incubation:
-
Pre-warm the incubation mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Immediately add the test compound to the incubation mixture.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (k / microsomal protein concentration).
-
Bioisosteric Considerations and Conformational Analysis
The choice between a -CHF₂ and a -CF₃ group can also be viewed through the lens of bioisosterism.
-
The difluoromethyl group is often considered a bioisostere of a hydroxyl (-OH) or thiol (-SH) group due to its ability to act as a hydrogen bond donor.[3][4] This can be a critical advantage if a hydrogen bond donor is required for target engagement, but the metabolic lability of an -OH or -SH group is a concern.
-
The trifluoromethyl group is a bioisostere for a methyl (-CH₃) or an ethyl (-CH₂CH₃) group, offering increased steric bulk and metabolic stability.
The conformational preference of the fluoroalkyl group on the cyclohexane ring (axial vs. equatorial) will also influence its interaction with the target. While larger groups generally prefer the equatorial position to minimize steric hindrance, the conformational preference of fluoroalkyl groups can be complex. For the trans isomer, the fluoroalkyl group will predominantly occupy the equatorial position. In the cis isomer, one substituent will be axial and the other equatorial. The larger A-value of the trifluoromethyl group suggests it has a stronger preference for the equatorial position compared to the difluoromethyl group.
Synthesis and Availability
Both 4-(difluoromethyl)cyclohexan-1-amine and 4-(trifluoromethyl)cyclohexan-1-amine are accessible synthetically. The trifluoromethyl derivative is more commonly available from commercial suppliers as a mixture of cis and trans isomers, or as the individual isomers.[8][9][10] The synthesis of the difluoromethyl analogue may require more specialized synthetic routes, for example, via the reduction of a corresponding fluorinated nitrile or reductive amination of a fluorinated ketone.
Visualizing the Comparison: A Summary
Figure 1. A comparative summary of the key properties of 4-(trifluoromethyl)cyclohexan-1-amine and 4-(difluoromethyl)cyclohexan-1-amine in a drug design context.
Conclusion and Recommendations
The choice between 4-(difluoromethyl)cyclohexan-1-amine and 4-(trifluoromethyl)cyclohexan-1-amine is a strategic decision that should be guided by the specific objectives of the drug discovery program.
-
Choose 4-(Trifluoromethyl)cyclohexan-1-amine when:
-
Maximizing metabolic stability is the primary goal.
-
Increased lipophilicity is desired to enhance membrane permeability or enter hydrophobic binding pockets.
-
A bioisostere for a methyl or ethyl group is required.
-
-
Choose 4-(Difluoromethyl)cyclohexan-1-amine when:
-
A balance between metabolic stability and other properties is sought.
-
A hydrogen bond donating functionality is needed to interact with the target, and a hydroxyl or thiol group is metabolically undesirable.
-
Lower lipophilicity is required to improve solubility or reduce off-target effects.
-
Ultimately, the empirical data from the synthesis and testing of both analogues will provide the definitive answer. This guide provides a scientifically grounded framework for prioritizing which analogue to synthesize and evaluate first, thereby accelerating the drug discovery process.
References
-
Carreira, E. M., & Fessard, T. (2014). The Difluoromethyl Group in Medicinal Chemistry. Angewandte Chemie International Edition, 53(43), 11370-11379. [Link]
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Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., ... & Saphier, S. (2017). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(17), 7343–7352. [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]
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Grygorenko, O. O., Radchenko, D. S., & Volochnyuk, D. M. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry–A European Journal, 28(19), e202200331. [Link]
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Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]
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ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]
-
ResearchGate. (n.d.). Some examples of experimentally reported fluorinated cyclohexanes. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. [Link]
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Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups. Angewandte Chemie International Edition, 52(35), 8214-8264. [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
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Mejia, M. J., & Nuno, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link]
- U.S. Patent No. 6,548,307 B2. (2003). Determination of logP coefficients via a RP-HPLC column.
-
KPU Pressbooks. (2021). 4.4 Substituted Cyclohexanes – Organic Chemistry I. [Link]
-
Zafrani, Y., & Gershonov, E. (2018). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?. Israel Journal of Chemistry, 58(3-4), 225-233. [Link]
-
DTIC. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. [Link]
- Avdeef, A. (2012).
-
MDPI. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]
-
PubChem. (n.d.). Cyclohexylamine. [Link]
-
Greig, I. R., & Rega, N. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Journal of medicinal chemistry, 62(10), 5049-5062. [Link]
-
Greig, I. R., & Rega, N. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of contemporary topics. Journal of fluorine chemistry, 127(3), 303-319. [Link]
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Tokunaga, E., Takeda, S., Akabane, S., Shibata, N., & Nakamura, S. (2003). Synthesis of cis-4-trifluoromethyl-and cis-4-difluoromethyl-l-pyroglutamic acids. The Journal of organic chemistry, 68(9), 3614-3617. [Link]
-
ResearchGate. (n.d.). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?. [Link]
-
Bykova, T., Al-Maharik, N., Slawin, A. M., & O'Hagan, D. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2, 3, 5, 6-tetrafluorocyclohexylamine motif. Beilstein journal of organic chemistry, 13(1), 774-780. [Link]
-
ResearchGate. (n.d.). Exploring the relationship between the conformation and pKa: Can a pKa value be used to determine the conformational equilibrium?. [Link]
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Mastering Basicity: A Comparative Guide to the pKa of Fluorinated Cyclohexylamines in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the precise control over a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) of ionizable groups, such as amines, stands out as a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The cyclohexylamine scaffold is a ubiquitous structural motif in pharmaceuticals, and its basicity is frequently modulated to optimize drug-like properties. The strategic introduction of fluorine—a cornerstone of modern medicinal chemistry—offers a powerful tool to finely tune this basicity.
This guide provides an in-depth comparison of the pKa of fluorinated cyclohexylamines, grounded in the principles of physical organic chemistry and supported by established experimental methodologies. We will explore the causal relationship between fluorine substitution and basicity, detail a robust protocol for pKa determination, and present comparative data to inform rational drug design.
The Inductive Effect: Why Fluorine Placement Matters
The basicity of an amine is a measure of its ability to accept a proton, a property governed by the availability of the lone pair of electrons on the nitrogen atom. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). When incorporated into the cyclohexyl ring, it pulls electron density away from the nitrogen atom through the sigma bonds of the carbon framework. This reduction in electron density makes the nitrogen lone pair less available to accept a proton, thereby decreasing the amine's basicity and lowering its pKa value.
The magnitude of this pKa depression is not constant; it is highly dependent on the number of fluorine atoms, their position relative to the amine, and their stereochemical orientation (axial vs. equatorial). Generally, the closer the fluorine atom is to the amine, the stronger the inductive effect and the greater the reduction in pKa. Geminal difluorination (two fluorine atoms on the same carbon) typically results in a more pronounced decrease in basicity than monofluorination.
Caption: Inductive electron withdrawal by fluorine reduces electron density on the nitrogen.
Comparative pKa Data: An Experimental Snapshot
| Compound | Structure | pKa (Conjugate Acid) | ΔpKa (from Cyclohexylamine) | Data Type |
| Cyclohexylamine | C₆H₁₁NH₂ | 10.66 | 0.00 | Experimental |
| 4,4-Difluorocyclohexylamine | C₆H₉F₂NH₂ | ~9.86 | -0.80 | Predicted[1] |
Note: The pKa value for 4,4-Difluorocyclohexylamine is a predicted value and should be considered illustrative. Experimental verification is recommended.
As the data shows, the introduction of two fluorine atoms at the 4-position is predicted to decrease the basicity by nearly a full pKa unit[1]. This is a significant modification that can dramatically alter a compound's ionization state at physiological pH (7.4). For instance, a compound with a pKa of 10.66 will be >99.9% protonated at pH 7.4, whereas a compound with a pKa of 9.86 will be ~99.6% protonated. While both are still predominantly ionized, this shift can be crucial for optimizing properties like membrane permeability, where even a small fraction of the neutral species can be significant.
Studies on analogous cyclic amines, such as pyrrolidines, have shown that a single fluorine atom in the β-position can lower the pKa by 1.1 to 3.3 units, underscoring the potent and tunable nature of this effect[2].
Experimental Determination of pKa: A Validated Protocol
To ensure trustworthiness and reproducibility, the pKa of novel compounds must be determined experimentally. Potentiometric titration is the gold-standard method for its accuracy and reliability.
Principle of Potentiometric Titration
This method involves dissolving the amine in a solution (often an aqueous/organic co-solvent mixture to ensure solubility) and titrating it with a standardized acid (e.g., HCl). A high-precision pH electrode monitors the change in pH as the titrant is added. The pKa is determined from the resulting titration curve, typically as the pH at the half-equivalence point, where half of the amine has been protonated.
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Experimental Protocol
-
Preparation of Solutions :
-
Analyte Solution : Prepare a solution of the fluorinated cyclohexylamine at a concentration of approximately 1-10 mM. To ensure solubility, a co-solvent system such as methanol/water or acetonitrile/water may be required.
-
Titrant : Prepare and accurately standardize a solution of 0.1 M hydrochloric acid.
-
Ionic Strength Adjuster : Prepare a 0.15 M solution of potassium chloride (KCl) to maintain a constant ionic strength throughout the titration[3].
-
-
Instrument Calibration :
-
Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C)[3].
-
-
Titration Procedure :
-
Place a known volume (e.g., 20 mL) of the analyte solution into a temperature-controlled titration vessel.
-
Add the ionic strength adjuster.
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution. Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the measurement[3].
-
Begin the titration by adding small, precise increments of the standardized HCl titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis :
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (inflection point), often found by analyzing the first or second derivative of the curve.
-
The half-equivalence point is the volume of titrant that is exactly half of the volume required to reach the equivalence point.
-
The pKa of the conjugate acid of the amine is equal to the pH of the solution at the half-equivalence point[3].
-
Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.
-
Conclusion and Practical Implications
The strategic fluorination of the cyclohexylamine scaffold is a validated and powerful strategy for modulating amine basicity in drug discovery. The electron-withdrawing inductive effect of fluorine reliably decreases the pKa, with the magnitude of the effect being tunable based on the number and position of the fluorine atoms. As demonstrated, gem-difluorination at the 4-position can significantly reduce basicity, a change that can profoundly influence a molecule's ADME properties and target interactions.
For medicinal chemists, this provides a rational basis for lead optimization. If a compound is too basic, leading to issues like poor membrane permeability or off-target hERG channel binding, introducing fluorine can mitigate these liabilities. Conversely, if a certain level of basicity is required for target engagement, the degree of fluorination can be carefully selected to strike the optimal balance. The use of robust experimental methods like potentiometric titration is essential to validate these design hypotheses and provide the accurate pKa data needed to build reliable structure-activity relationships and guide successful drug development campaigns.
References
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
-
Dalvie, D., et al. (2020). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. RSC Medicinal Chemistry, 11(9), 1057-1063. Available at: [Link]
-
LookChem. (n.d.). 4,4-Difluorocyclohexanamine. Retrieved from LookChem website. Available at: [Link]
- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
-
Avdeef, A., et al. (2012). Predicting pKa and pKa temperature dependence from 2D chemical structures. ADMET & DMPK, 1(1), 1-23. Available at: [Link]
-
Dergipark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 4(1), 46-52. Available at: [Link]
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The Impact of a Difluoromethyl Group on the Lipophilicity of a Cyclohexylamine Scaffold: A Comparative Guide
Introduction: Lipophilicity as a Critical Parameter in Drug Discovery
In the landscape of modern drug discovery, the physicochemical properties of a molecule are paramount to its success as a therapeutic agent. Among these, lipophilicity, the affinity of a molecule for a lipid-like environment, stands out as a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1] The octanol-water partition coefficient (LogP) is the most widely accepted measure of lipophilicity.[2] A balanced LogP is often crucial for oral bioavailability, cell membrane permeability, and reaching the intended biological target.[3][4] Strategic modifications to a lead compound's structure are frequently employed to fine-tune its lipophilicity, and the introduction of fluorine atoms is a powerful and widely used tool for this purpose.[5][6] This guide provides a comparative analysis of the lipophilicity of 4-(difluoromethyl)cyclohexan-1-amine and its non-fluorinated analogs, offering insights into the nuanced effects of aliphatic fluorination.
Comparative Lipophilicity Data: An Overview
While experimental determination remains the gold standard, calculated LogP (cLogP) values provide a valuable predictive measure of lipophilicity. Below is a compilation of experimental and calculated LogP values for 4-(difluoromethyl)cyclohexan-1-amine and its relevant non-fluorinated analogs.
| Compound | Structure | LogP Type | LogP Value | Source |
| Cyclohexylamine | Experimental | 1.49 | [7][8] | |
| Calculated (ACD/LogP) | 1.40 | [9] | ||
| Cyclohexanemethanamine | Calculated (XLogP3-AA) | 1.7 | [10] | |
| 4-(Difluoromethyl)cyclohexan-1-amine | Predicted | Slightly higher than Cyclohexanemethanamine | Inferred from physicochemical principles[11][12] |
The Physicochemical Rationale: Unpacking the Effect of the Difluoromethyl Group
The introduction of a difluoromethyl (-CHF₂) group in place of a methyl (-CH₃) group on the cyclohexylamine scaffold is expected to subtly increase the molecule's lipophilicity. This may seem counterintuitive given fluorine's high electronegativity. However, the effect of fluorination on lipophilicity is complex and context-dependent.[12]
The primary driver for the anticipated increase in LogP is the replacement of two hydrogen atoms with more lipophilic fluorine atoms.[4] While the C-F bond is highly polar, the overall contribution to molecular polarity and, consequently, water solubility is nuanced. The difluoromethyl group is considered a "lipophilic hydrogen bond donor," a unique characteristic where the C-H bond is polarized by the adjacent fluorine atoms, allowing it to act as a weak hydrogen bond donor.[11][13] This can influence interactions with both water and the lipophilic octanol phase in the LogP experiment.
Furthermore, studies on aliphatic fluorination have shown that the impact on lipophilicity is not always a simple additive effect.[12] The local electronic environment and the overall molecular architecture play a significant role. In the case of 4-(difluoromethyl)cyclohexan-1-amine, the electron-withdrawing nature of the difluoromethyl group can also influence the basicity of the distal amine. This modulation of pKa can, in turn, affect the distribution of the ionized and neutral species at a given pH, which is a critical consideration for LogD (the distribution coefficient at a specific pH).[5]
Experimental Determination of LogP: The Shake-Flask Method
To definitively ascertain the lipophilicity of 4-(difluoromethyl)cyclohexan-1-amine, the shake-flask method, as outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 107, is the benchmark approach.[14][15] This method directly measures the partitioning of a compound between n-octanol and water at equilibrium.
Experimental Workflow Diagram
Caption: Workflow for LogP determination using the shake-flask method.
Detailed Protocol
1. Materials and Reagents:
-
4-(Difluoromethyl)cyclohexan-1-amine
-
Cyclohexanemethanamine (for comparison)
-
n-Octanol (reagent grade or higher)
-
Purified water (e.g., Milli-Q or equivalent)
-
Phosphate buffer (pH 7.4) for LogD determination (optional)
-
Glassware: volumetric flasks, separatory funnels or centrifuge tubes
-
Shaker table or vortex mixer
-
Centrifuge (if required to separate emulsions)
-
Analytical instrument for quantification (e.g., GC-MS, LC-MS)
2. Preparation of Saturated Solvents:
-
To a flask, add n-octanol and purified water in a 1:1 volume ratio.
-
Shake vigorously for 24 hours at the desired experimental temperature (e.g., 25°C).
-
Allow the phases to separate completely. The upper phase is water-saturated n-octanol, and the lower phase is n-octanol-saturated water.
3. Sample Preparation and Partitioning:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in water-saturated n-octanol.
-
In a centrifuge tube, add a precise volume of the stock solution and a precise volume of n-octanol-saturated water. The volume ratio can be varied (e.g., 1:1, 1:2, 2:1) to ensure accurate measurement across a range of lipophilicities.
-
Securely cap the tubes and shake them for a sufficient time to reach equilibrium (a minimum of 24 hours is recommended) at a constant temperature.
4. Phase Separation and Sampling:
-
After shaking, allow the phases to separate. If an emulsion has formed, centrifugation is required to achieve a clear separation.
-
Carefully withdraw an aliquot from the n-octanol (upper) phase and the aqueous (lower) phase for analysis. Avoid contamination between the layers.
5. Quantification:
-
Determine the concentration of the amine in each phase using a validated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve should be prepared for accurate quantification.
6. Calculation of LogP:
-
The partition coefficient (P) is the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase:
-
P = [Concentration in n-octanol] / [Concentration in water]
-
-
The LogP is the base-10 logarithm of the partition coefficient:
-
LogP = log₁₀(P)
-
7. Data Integrity and Validation:
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
The sum of the mass of the compound in both phases should be compared to the initial mass to check for any loss of material during the experiment.
Conclusion and Future Directions
The strategic incorporation of fluorine continues to be a cornerstone of modern medicinal chemistry. Understanding the subtle yet significant impact of fluorinated motifs, such as the difluoromethyl group, on fundamental properties like lipophilicity is crucial for the rational design of novel therapeutics. While predictive models and theoretical principles suggest a modest increase in lipophilicity for 4-(difluoromethyl)cyclohexan-1-amine compared to its non-fluorinated counterpart, experimental verification is indispensable. The provided shake-flask protocol offers a robust framework for researchers to obtain definitive LogP values, thereby enabling a more precise understanding of the structure-lipophilicity relationship within this important chemical scaffold. These experimental data will undoubtedly contribute to the development of more effective and safer drug candidates.
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A Comparative Guide to the Metabolic Stability of Difluoromethylated vs. Trifluoromethylated Cyclohexylamines
In the landscape of modern drug discovery, the strategic incorporation of fluorine is a key tactic for enhancing the metabolic stability and overall pharmacokinetic profile of lead compounds.[1] Among the most utilized fluorinated moieties are the trifluoromethyl (-CF3) and difluoromethyl (-CF2H) groups. This guide provides a comparative analysis of the metabolic stability of cyclohexylamines functionalized with these two groups, offering researchers, scientists, and drug development professionals a clear perspective supported by experimental methodologies and data-driven insights.
The Strategic Role of Fluorine in Drug Design: CF2H vs. CF3
The introduction of fluorine into a drug candidate can profoundly influence its physicochemical properties, including lipophilicity, pKa, and binding affinity.[2][3] When appended to a cyclohexylamine scaffold, both -CF2H and -CF3 groups serve to block metabolically labile positions, primarily due to the high strength of the carbon-fluorine bond, thereby hindering oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][5]
-
The Trifluoromethyl (-CF3) Group: This group is a well-established and potent electron-withdrawing group that significantly increases a compound's resistance to oxidative metabolism.[4] Its steric bulk and high electronegativity can shield adjacent C-H bonds from enzymatic attack.[4]
-
The Difluoromethyl (-CF2H) Group: The -CF2H group is often considered a metabolically robust bioisostere of moieties like hydroxyl or thiol groups. A unique feature of the difluoromethyl group is its ability to act as a lipophilic hydrogen bond donor, a characteristic that can influence interactions with biological targets.[6][7][8]
Physicochemical Properties Influencing Metabolic Fate
The metabolic stability of a compound is intrinsically linked to its physicochemical properties. Here's a comparative overview of how difluoromethylation and trifluoromethylation impact key parameters in cyclohexylamines:
| Property | Difluoromethyl (-CF2H) Group | Trifluoromethyl (-CF3) Group | Impact on Metabolism |
| Lipophilicity (logP) | Generally increases lipophilicity, though the effect can be attenuated or even reversed depending on the molecular context.[3][6][9] | Significantly increases lipophilicity.[4] | Higher lipophilicity can lead to increased binding to metabolic enzymes like CYPs, potentially increasing the rate of metabolism if other labile sites exist. |
| pKa of the Amine | The electron-withdrawing nature of the fluorine atoms lowers the pKa of the cyclohexylamine, making it less basic.[10][11] | The stronger inductive effect of the three fluorine atoms leads to a more significant reduction in pKa compared to the -CF2H group.[12][13] | A lower pKa reduces the extent of ionization at physiological pH, which can affect cell permeability and interaction with the active sites of metabolizing enzymes. |
| Hydrogen Bonding | The C-H bond in the -CF2H group is polarized by the adjacent fluorine atoms, enabling it to act as a hydrogen bond donor.[6][8] | The -CF3 group is a hydrogen bond acceptor. | The ability to form hydrogen bonds can influence the orientation of the molecule within the enzyme's active site, potentially either protecting it from or exposing it to metabolic attack. |
Experimental Assessment of Metabolic Stability
To empirically compare the metabolic stability of difluoromethylated and trifluoromethylated cyclohexylamines, standardized in vitro assays are indispensable. These assays provide quantitative data on the rate of metabolism, allowing for direct comparison.[14][15]
Caption: Workflow for in vitro metabolic stability assays.
This assay is a cornerstone for evaluating phase I metabolic stability, primarily mediated by CYP enzymes.[16][17][18]
1. Preparation of Reagents:
- Test Compounds: Prepare 10 mM stock solutions of the difluoromethylated and trifluoromethylated cyclohexylamines in DMSO.
- Liver Microsomes: Use pooled human liver microsomes (or other species as required) and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).[17][19]
- NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[17]
2. Incubation Procedure:
- In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.[19]
- Pre-incubate the plate at 37°C for 5-10 minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in individual wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[17][19]
3. Sample Analysis:
- Centrifuge the plate to pellet the precipitated proteins.
- Transfer the supernatant to a new plate for analysis.
- Quantify the remaining parent compound using a validated LC-MS/MS method.[20][21][22]
4. Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining against time.
- Calculate the in vitro half-life (t½) from the slope of the linear regression.
- Determine the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein).[18]
This assay assesses the stability of compounds in plasma, which contains various enzymes such as esterases and amidases that can contribute to metabolism.[23][24][25]
1. Preparation of Reagents:
- Test Compounds: Prepare 10 mM stock solutions in DMSO.
- Plasma: Use pooled, heparinized plasma from the desired species (e.g., human, rat, mouse).
2. Incubation Procedure:
- Add the test compound to the plasma to a final concentration of 1 µM.[26]
- Incubate the mixture at 37°C.
- At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots and terminate the reaction by adding 3 volumes of ice-cold acetonitrile with an internal standard.[24]
3. Sample Analysis:
- Centrifuge the samples to precipitate plasma proteins.
- Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
4. Data Analysis:
- Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
- Determine the half-life (t½) from the degradation profile.[25]
Comparative Data Summary
The following table presents hypothetical but representative data from in vitro metabolic stability assays comparing a difluoromethylated cyclohexylamine with its trifluoromethylated analog.
| Compound | t½ (min) in Human Liver Microsomes | CLint (µL/min/mg protein) in Human Liver Microsomes | % Remaining after 120 min in Human Plasma |
| Difluoromethyl-cyclohexylamine | 45 | 15.4 | >95% |
| Trifluoromethyl-cyclohexylamine | >60 | <11.6 | >95% |
| Control (High Clearance) | 5 | 138.6 | 85% |
| Control (Low Clearance) | >60 | <11.6 | >95% |
Interpretation of Results:
In this representative dataset, the trifluoromethylated analog exhibits greater metabolic stability in liver microsomes compared to the difluoromethylated compound, as indicated by a longer half-life and lower intrinsic clearance. Both compounds show high stability in plasma, suggesting they are not significantly metabolized by plasma enzymes.
Metabolic Pathways and the Role of CYP450
The primary route of metabolism for many xenobiotics, including cyclohexylamines, is oxidation catalyzed by cytochrome P450 enzymes.[27][28][29] The introduction of -CF2H or -CF3 groups is a strategy to block potential sites of metabolism.[30][31]
A key consideration in drug design is the concept of "metabolic switching."[30] By blocking one metabolic "soft spot," the metabolic burden may shift to another part of the molecule. Therefore, while both difluoromethylation and trifluoromethylation can effectively block metabolism at the site of substitution, it is crucial to assess the overall change in the metabolic profile of the entire molecule.
Caption: Generalized metabolic pathways for cyclohexylamines.
Conclusion and Future Directions
Both difluoromethylation and trifluoromethylation are effective strategies for enhancing the metabolic stability of cyclohexylamines. The choice between a -CF2H and a -CF3 group will depend on the specific goals of the drug design program and the overall structure-activity relationship of the series. While trifluoromethyl groups often confer a higher degree of metabolic stability due to their greater steric and electronic shielding, the unique hydrogen bond donating ability of the difluoromethyl group may offer advantages in terms of target binding affinity.[6][8]
Ultimately, a comprehensive evaluation of both metabolic stability and pharmacological activity is necessary to guide the selection of the optimal fluorination strategy for a given drug candidate.
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Spectroscopic Validation of 4-(Difluoromethyl)cyclohexan-1-amine Hydrochloride: A Comparative Guide
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The introduction of fluorinated motifs, such as the difluoromethyl group, into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and pharmacodynamic properties. However, these modifications also introduce unique spectroscopic signatures that require careful and expert interpretation.
This guide provides an in-depth, experience-driven walkthrough for the spectroscopic validation of 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride. We will not only detail the expected spectral characteristics of this target molecule but also objectively compare them with a close structural analog, 4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the nuanced understanding required to confidently distinguish between these two important fluorinated building blocks.
The Critical Role of the Difluoromethyl Group
The difluoromethyl (-CHF₂) group is increasingly utilized in medicinal chemistry as a bioisosteric replacement for hydroxyl or thiol groups, offering a unique combination of hydrogen bond donor capability and metabolic stability. Its distinct electronic properties, compared to the more common trifluoromethyl (-CF₃) group, necessitate a thorough understanding of its spectroscopic behavior for unequivocal structural assignment.
Spectroscopic Profile of 4-(Difluoromethyl)cyclohexan-1-amine Hydrochloride
A comprehensive spectroscopic analysis for the structural elucidation of a small molecule typically involves a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments, alongside Mass Spectrometry (MS).[1]
Predicted ¹H NMR Data
The proton NMR spectrum of 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride is expected to exhibit characteristic signals arising from the cyclohexyl ring protons, the amine protons, and the unique proton of the difluoromethyl group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| -CHF₂ | 5.8 - 6.5 | Triplet (t) | ²JH-F ≈ 50-60 Hz | The proton on the difluoromethyl group is significantly deshielded by the two fluorine atoms and appears as a characteristic triplet due to coupling with the two equivalent fluorine nuclei. |
| H-1 (CH-NH₃⁺) | ~3.0 - 3.4 | Multiplet (m) | The proton on the carbon bearing the ammonium group is deshielded by the electron-withdrawing nitrogen. | |
| Cyclohexyl Protons (H-2, H-3, H-4, H-5, H-6) | 1.2 - 2.2 | Multiplets (m) | The protons of the cyclohexane ring will appear as a series of complex multiplets in the aliphatic region. | |
| -NH₃⁺ | 7.5 - 8.5 | Broad Singlet (br s) | The protons of the ammonium group are exchangeable and typically appear as a broad singlet. |
Predicted ¹³C NMR Data
The carbon NMR spectrum provides crucial information about the carbon framework of the molecule. The presence of the difluoromethyl group introduces a distinctive signal with characteristic C-F coupling.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| -CHF₂ | ~115 - 120 | Triplet (t) | ¹JC-F ≈ 240-250 Hz | The carbon of the difluoromethyl group is directly attached to two fluorine atoms, resulting in a large one-bond C-F coupling, splitting the signal into a triplet. |
| C-1 (CH-NH₃⁺) | ~50 - 55 | Singlet (s) | The carbon attached to the ammonium group is deshielded. | |
| C-4 (CH-CHF₂) | ~35 - 40 | Triplet (t) | ²JC-F ≈ 20-25 Hz | The carbon attached to the difluoromethyl group will show a smaller two-bond C-F coupling. |
| Cyclohexyl Carbons (C-2, C-3, C-5, C-6) | ~25 - 35 | Singlets (s) | The remaining carbons of the cyclohexane ring will appear in the typical aliphatic region. |
Predicted Mass Spectrometry Data
Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a fingerprint for the molecule.
| Ion | Expected m/z | Interpretation |
| [M+H]⁺ | 150.1089 | Protonated molecule (free base) |
| [M-CHF₂]⁺ | 99.0913 | Loss of the difluoromethyl group |
| [M-NH₃]⁺ | 133.0823 | Loss of ammonia from the free base |
Experimental Protocols
To obtain high-quality spectroscopic data for structural validation, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Mass Spectrometry
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Workflow for Spectroscopic Validation
The following diagram illustrates a logical workflow for the comprehensive spectroscopic validation of a novel chemical entity like 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride.
Comparative Analysis: 4-(Difluoromethyl)cyclohexan-1-amine vs. 4-(Trifluoromethyl)cyclohexan-1-amine
To underscore the unique spectral features of the difluoromethyl group, we will now compare its expected spectroscopic data with that of 4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride. The trifluoromethyl group, lacking a proton, will present a starkly different NMR signature.
Predicted ¹H NMR Data for 4-(Trifluoromethyl)cyclohexan-1-amine Hydrochloride
The most significant difference in the ¹H NMR spectrum will be the absence of the downfield triplet corresponding to the -CHF₂ proton.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| H-1 (CH-NH₃⁺) | ~3.0 - 3.4 | Multiplet (m) | The chemical environment is similar to the difluoro analog. |
| Cyclohexyl Protons (H-2, H-3, H-4, H-5, H-6) | 1.3 - 2.3 | Multiplets (m) | The protons of the cyclohexane ring will appear as a series of complex multiplets. |
| -NH₃⁺ | 7.5 - 8.5 | Broad Singlet (br s) | The protons of the ammonium group remain exchangeable. |
Predicted ¹³C NMR Data for 4-(Trifluoromethyl)cyclohexan-1-amine Hydrochloride
The ¹³C NMR spectrum of the trifluoromethyl analog will be characterized by a quartet for the -CF₃ carbon due to coupling with three fluorine atoms.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| -CF₃ | ~125 - 130 | Quartet (q) | ¹JC-F ≈ 270-280 Hz | The carbon of the trifluoromethyl group is strongly coupled to three fluorine atoms, resulting in a quartet. |
| C-1 (CH-NH₃⁺) | ~50 - 55 | Singlet (s) | Similar to the difluoro analog. | |
| C-4 (CH-CF₃) | ~30 - 35 | Quartet (q) | ²JC-F ≈ 25-30 Hz | The carbon attached to the trifluoromethyl group will exhibit a two-bond C-F coupling, appearing as a quartet. |
| Cyclohexyl Carbons (C-2, C-3, C-5, C-6) | ~25 - 35 | Singlets (s) | Similar to the difluoro analog. |
Predicted Mass Spectrometry Data for 4-(Trifluoromethyl)cyclohexan-1-amine Hydrochloride
The molecular weight of the trifluoromethyl analog is higher, which will be reflected in the mass spectrum.
| Ion | Expected m/z | Interpretation |
| [M+H]⁺ | 168.0949 | Protonated molecule (free base) |
| [M-CF₃]⁺ | 99.0913 | Loss of the trifluoromethyl group |
| [M-NH₃]⁺ | 151.0683 | Loss of ammonia from the free base |
Visualizing the Spectroscopic Differences
The following diagram highlights the key structural differences between the two compounds and their resulting impact on the characteristic NMR signals.
Conclusion
The spectroscopic validation of fluorinated compounds like 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride demands a meticulous and comparative approach. As demonstrated, the ¹H and ¹³C NMR spectra provide unmistakable fingerprints for the difluoromethyl group, characterized by a downfield triplet in the proton spectrum and a triplet with a large C-F coupling constant in the carbon spectrum. These features stand in stark contrast to the trifluoromethyl analog, which lacks the proton signal and displays a quartet in the ¹³C NMR spectrum. By leveraging high-resolution mass spectrometry in conjunction with detailed NMR analysis, researchers can achieve unambiguous structural confirmation, a critical step in advancing drug discovery programs.
References
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A Nuclear Magnetic Resonance and Molecular-modelling Study of Cyclohexylamine and Several N-Substituted Derivatives and their Hy - RSC Publishing. Available at: [Link]
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4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride | C7H13ClF3N | CID 18769922 - PubChem. Available at: [Link]
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A nuclear magnetic resonance and molecular-modelling study of cyclohexylamine and several N-substituted derivatives and their hydrochloride salts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
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Spectroscopy of Amines - Chemistry LibreTexts. Available at: [Link]
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Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. Available at: [Link]
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Automated Structure Verification of Small Molecules Libraries Using 1D and 2D NMR Techniques | Springer Nature Experiments. Available at: [Link]
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Chemical structures of cyclohexylamine derivatives (hydrochloride salts). - ResearchGate. Available at: [Link]
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Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data - ACS Publications. Available at: [Link]
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Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi - MDPI. Available at: [Link]
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1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma - Figshare. Available at: [Link]
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Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6- tetrafluorocyclohexylamine motif - Beilstein Journals. Available at: [Link]
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Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks | Journal of the American Chemical Society. Available at: [Link]
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Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Available at: [Link]
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Real-Time Spectroscopic Analysis Enabling - Amanote Research. Available at: [Link]
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4-(Difluoromethyl)cyclohexan-1-amine | CAS#:1267497-05-1 | Chemsrc. Available at: [Link]
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1-(difluoromethyl)cyclohexan-1-amine hydrochloride (C7H13F2N) - PubChemLite. Available at: [Link]
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Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. Available at: [Link]
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13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry - NC State University Libraries. Available at: [Link]
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1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Available at: [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link]
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Cyclohexylamine - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
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Comparative Cross-Reactivity Profiling of 4-(Difluoromethyl)cyclohexan-1-amine Hydrochloride Analogs: A Guide for Preclinical Drug Development
In the landscape of modern drug discovery, the early and comprehensive characterization of a candidate molecule's selectivity is paramount to mitigating downstream clinical failures. A molecule's interaction with unintended biological targets, a phenomenon known as cross-reactivity or off-target activity, can lead to unforeseen toxicities or a dilution of its therapeutic efficacy. This guide provides a robust framework for the cross-reactivity profiling of a novel series of compounds: 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride and its analogs. We will delve into the rationale for target selection, present detailed experimental protocols for robust assessment, and offer a clear methodology for data interpretation, thereby furnishing researchers, scientists, and drug development professionals with a comprehensive toolkit for preclinical selectivity assessment.
The core structure, a substituted cyclohexylamine, is a privileged scaffold in medicinal chemistry, appearing in compounds targeting a wide array of biological entities. The inclusion of a difluoromethyl group is a common strategy to modulate physicochemical properties such as lipophilicity and metabolic stability, and can also influence target engagement through unique hydrogen bonding capabilities. Given the prevalence of the aminocyclohexane moiety in pharmaceuticals, a thorough investigation of potential cross-reactivity is not merely a regulatory requirement but a scientific necessity.[1]
Rationale for Target Selection: A Hypothesis-Driven Approach
In the absence of a predefined biological target for 4-(difluoromethyl)cyclohexan-1-amine hydrochloride, an initial broad screening against families of proteins known for their promiscuity and physiological relevance is a prudent starting point. The physicochemical properties of these analogs—small, amine-containing, and moderately lipophilic—suggest potential interactions with monoamine-associated targets such as G-protein coupled receptors (GPCRs) and transporters, as well as certain classes of enzymes and ion channels.
Our proposed primary screening panel is therefore designed to provide a wide yet relevant net to capture the most probable off-target interactions.
Table 1: Primary Cross-Reactivity Screening Panel
| Target Class | Specific Targets | Rationale |
| GPCRs (Monoaminergic) | 5-HT Receptors (e.g., 5-HT2A, 5-HT2B, 5-HT1A), Dopamine Receptors (D1, D2, D3), Adrenergic Receptors (α1, α2, β1, β2) | The cyclohexylamine scaffold bears resemblance to endogenous monoamines, making these receptors a high-priority class for potential cross-reactivity. |
| Monoamine Transporters | SERT, DAT, NET | Inhibition of these transporters is a common mechanism of action for psychoactive drugs and a frequent source of off-target effects. |
| Ion Channels | hERG, NaV1.5, CaV1.2 | Off-target modulation of cardiac ion channels, particularly hERG, is a critical safety liability that must be assessed early. |
| Enzymes | MAO-A, MAO-B, CYP450 isoforms (e.g., 3A4, 2D6, 2C9) | Monoamine oxidases are key enzymes in neurotransmitter metabolism. Cytochrome P450 enzymes are central to drug metabolism and inhibition can lead to drug-drug interactions. |
Experimental Workflows for Cross-Reactivity Profiling
A tiered approach to screening is recommended, beginning with high-throughput binding assays to identify potential interactions, followed by more complex functional assays to determine the nature of the interaction (e.g., agonist vs. antagonist, inhibitor vs. activator).
Figure 1: A tiered experimental workflow for cross-reactivity profiling.
Protocol 1: Radioligand Binding Assays for GPCR and Transporter Affinity
This protocol outlines a competitive binding assay to determine the affinity (Ki) of the test compounds for a panel of GPCRs and monoamine transporters.
Principle: The ability of a test compound to displace a known high-affinity radioligand from its target receptor is measured. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the target (e.g., [3H]-Ketanserin for 5-HT2A)
-
Test compounds (4-(Difluoromethyl)cyclohexan-1-amine hydrochloride analogs)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add assay buffer, the appropriate concentration of radioligand, and either vehicle, a known competing ligand (for non-specific binding), or the test compound.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on the filters using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro hERG Channel Assay (Automated Patch-Clamp)
This protocol assesses the potential of the test compounds to inhibit the hERG potassium channel, a critical indicator of pro-arrhythmic risk.
Principle: Whole-cell patch-clamp electrophysiology directly measures the flow of ions through the hERG channel in response to a specific voltage protocol. Inhibition of this current by the test compound is quantified.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Automated patch-clamp system (e.g., QPatch, Patchliner)
-
Extracellular solution (e.g., containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, pH 7.4)
-
Intracellular solution (e.g., containing in mM: 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES, pH 7.2)
-
Test compounds
Procedure:
-
Culture the hERG-expressing cells to the appropriate confluency.
-
Prepare a single-cell suspension for use in the automated patch-clamp system.
-
The system will automatically establish a whole-cell patch-clamp configuration.
-
Apply a voltage pulse protocol designed to elicit the characteristic hERG tail current.
-
Establish a stable baseline recording of the hERG current in the extracellular solution.
-
Apply increasing concentrations of the test compound and record the hERG current at each concentration.
-
A positive control (e.g., dofetilide) should be run to confirm assay sensitivity.
-
Measure the peak tail current amplitude at each concentration.
-
Calculate the percent inhibition of the hERG current relative to the baseline.
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50.
Data Presentation and Interpretation
The results of the cross-reactivity profiling should be presented in a clear and comparative format. A summary table is an effective way to visualize the selectivity profile of each analog.
Table 2: Hypothetical Cross-Reactivity Data for 4-(Difluoromethyl)cyclohexan-1-amine Analogs
| Compound | Primary Target Ki (nM) | 5-HT2A Ki (nM) | D2 Ki (nM) | hERG IC50 (µM) | CYP3A4 IC50 (µM) |
| Parent | 15 | >10,000 | 2,500 | >30 | >50 |
| Analog A | 12 | 850 | 1,500 | >30 | 25 |
| Analog B | 25 | >10,000 | >10,000 | 15 | >50 |
| Analog C | 8 | 500 | 900 | >30 | >50 |
Data are hypothetical and for illustrative purposes only.
Interpretation:
-
A selectivity window is calculated as the ratio of the off-target Ki or IC50 to the primary target Ki. A larger window (typically >100-fold) is desirable.
-
In the hypothetical data above, Analog B shows a less favorable profile due to its increased hERG activity, despite being clean on the GPCRs tested.
-
Analog C demonstrates the highest potency at the primary target but also shows increased off-target activity at 5-HT2A and D2 receptors compared to the parent compound.
-
Analog A shows some CYP3A4 inhibition, which could be a concern for drug-drug interactions.
Figure 2: A decision-making flowchart for advancing a compound based on its cross-reactivity profile.
Conclusion
A systematic and rigorous assessment of cross-reactivity is a cornerstone of successful drug development. By employing a hypothesis-driven approach to target selection and utilizing robust, validated in vitro assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This guide provides a foundational framework for profiling 4-(difluoromethyl)cyclohexan-1-amine hydrochloride analogs, but the principles and protocols described herein are broadly applicable to other novel chemical series. The early identification and mitigation of off-target activities are critical for the selection of lead candidates with the highest probability of clinical success and the lowest risk of safety-related attrition.
References
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Cross-reactivity - Wikipedia. Wikipedia. [Link]
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Identifying Chemical Targets – Finding Potential Cross-Reactions and Predicting Side Effects - NCBI Insights. National Center for Biotechnology Information. [Link]
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Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
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Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. PubMed Central. [Link]
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AMINOCYCLOHEXANE - Ataman Kimya. Ataman Kimya. [Link]
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Cyclohexane and its functionally substituted derivatives: important class of organic compounds with potential antimicrobial activities. CABI Digital Library. [Link]
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A Comparative Conformational Analysis of 4-(Difluoromethyl)cyclohexan-1-amine and Piperidine Scaffolds: A Guide for Medicinal Chemists
In the landscape of modern drug discovery, the deliberate selection of a molecular scaffold is a critical decision that profoundly influences a compound's three-dimensional shape, physicochemical properties, and ultimately, its biological activity. Saturated six-membered rings, particularly cyclohexane and piperidine, are ubiquitous motifs that provide a robust framework for the spatial presentation of pharmacophoric elements. This guide offers an in-depth comparative analysis of the conformational behavior of 4-(difluoromethyl)cyclohexan-1-amine and the piperidine scaffold, providing researchers, scientists, and drug development professionals with field-proven insights and supporting experimental and computational rationales.
Introduction: The Significance of Scaffold Selection in Drug Design
The bioisosteric replacement of a cyclohexane ring with a piperidine is a common strategy in medicinal chemistry to modulate properties such as solubility, pKa, and metabolic stability.[1][2] While often considered structurally analogous, the introduction of a heteroatom in the piperidine ring can lead to subtle yet significant differences in conformational preferences, which can have a cascading effect on drug-receptor interactions. The difluoromethyl (CHF₂) group is an increasingly popular substituent in medicinal chemistry, valued for its ability to act as a lipophilic hydrogen bond donor and to modulate local electronic environments.[3] This guide will dissect the conformational intricacies of a cyclohexane scaffold bearing both a difluoromethyl and an amino group and compare it to the fundamental piperidine ring system.
Conformational Analysis of 4-(Difluoromethyl)cyclohexan-1-amine
The conformational equilibrium of a substituted cyclohexane is primarily governed by the steric demands of its substituents, quantified by their A-values. The A-value represents the free energy difference between a conformation with the substituent in the axial position versus the equatorial position.[4] A larger A-value signifies a greater preference for the equatorial orientation to alleviate destabilizing 1,3-diaxial interactions.
For 4-(difluoromethyl)cyclohexan-1-amine, we must consider the A-values of both the difluoromethyl group and the amino group.
| Substituent | A-value (kcal/mol) | Source |
| -CHF₂ | 1.85 | [5] |
| -NH₂ | 1.2 (can be higher in H-bonding solvents) | [4] |
Table 1: Experimentally Determined A-values for Difluoromethyl and Amino Groups on a Cyclohexane Ring.
Based on these experimentally determined A-values, the difluoromethyl group has a stronger preference for the equatorial position than the amino group. This allows us to predict the most stable conformations for both the cis and trans isomers of 4-(difluoromethyl)cyclohexan-1-amine.
trans-4-(Difluoromethyl)cyclohexan-1-amine
In the trans isomer, the two chair conformations will have either both substituents in the equatorial position (diequatorial) or both in the axial position (diaxial).
The diequatorial conformer is significantly more stable, as it avoids any 1,3-diaxial interactions for both bulky substituents. The energy difference between the two conformers can be estimated by summing the A-values of the two axial substituents in the less stable conformation:
ΔG° = A(CHF₂) + A(NH₂) = 1.85 + 1.2 = 3.05 kcal/mol
This substantial energy difference indicates that the trans isomer will exist almost exclusively in the diequatorial conformation at room temperature.
cis-4-(Difluoromethyl)cyclohexan-1-amine
For the cis isomer, one substituent must be axial and the other equatorial in any given chair conformation. The ring flip will interconvert the axial and equatorial positions of the two groups.
The more stable conformer will have the larger substituent (CHF₂) in the equatorial position and the smaller substituent (NH₂) in the axial position. The energy difference between these two conformers is the difference between their A-values:
ΔG° = A(CHF₂) - A(NH₂) = 1.85 - 1.2 = 0.65 kcal/mol
While the conformer with the equatorial difluoromethyl group is favored, the smaller energy difference suggests that a significant population of the other conformer will exist at equilibrium.
Comparative Analysis with the Piperidine Scaffold
The piperidine ring is a cornerstone of many pharmaceuticals.[6] Its conformational behavior is similar to cyclohexane, with a strong preference for the chair conformation. For 4-substituted piperidines, the conformational free energies are remarkably similar to their cyclohexane counterparts.[4] This makes the cyclohexane data a valuable starting point for understanding piperidine scaffolds.
However, the presence of the nitrogen heteroatom introduces key differences:
-
Nitrogen Inversion: The lone pair on the nitrogen can rapidly invert, leading to an additional conformational equilibrium for N-H piperidines.
-
pKa and Protonation: The basicity of the nitrogen allows for protonation, which can significantly alter conformational preferences, especially when other polar substituents are present. Protonation of the piperidine nitrogen in the presence of a 4-fluoro or 4-hydroxy substituent has been shown to stabilize the axial conformer.[4]
-
Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, and the nitrogen lone pair as a hydrogen bond acceptor, leading to potential intramolecular interactions that can influence conformation.
When considering a piperidine scaffold as a bioisostere for the 4-(difluoromethyl)cyclohexan-1-amine, one would typically be looking at a 4-(difluoromethyl)piperidin-4-amine or a related analogue. The fundamental conformational principles discussed for the cyclohexane system would still apply, with the larger difluoromethyl group having a strong preference for the equatorial position.
The key distinction arises from the electronic nature of the ring. The piperidine nitrogen introduces a dipole moment and a site for protonation and hydrogen bonding that is absent in the cyclohexane ring. These features can be leveraged in drug design to fine-tune solubility, cell permeability, and target engagement.[7] For instance, the ability of the piperidine nitrogen to be protonated at physiological pH can be crucial for forming a salt bridge with a receptor.
Experimental and Computational Methodologies
A robust conformational analysis relies on a synergistic combination of experimental techniques and computational modeling.
Experimental Protocol: Dynamic NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the populations of different conformers in solution.[8] For disubstituted cyclohexanes, low-temperature NMR is often employed to slow the ring-flip process, allowing for the observation of distinct signals for the axial and equatorial conformers.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a precisely weighed sample of the target compound (e.g., cis-4-(difluoromethyl)cyclohexan-1-amine) in a suitable deuterated solvent (e.g., CD₂Cl₂ or THF-d₈) in an NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.
-
Initial Spectrum Acquisition: Acquire a ¹H and ¹⁹F NMR spectrum at room temperature. At this temperature, rapid ring flipping will result in averaged signals.
-
Low-Temperature NMR: Gradually lower the temperature of the NMR probe in increments of 10 K, acquiring spectra at each temperature.
-
Coalescence and Slow-Exchange Spectra: Observe the coalescence temperature, where the signals for the two conformers begin to broaden and merge. Continue to lower the temperature until the slow-exchange regime is reached, where sharp, separate signals for each conformer are observed.
-
Signal Assignment and Integration: Assign the signals to the respective axial and equatorial conformers based on chemical shifts and coupling constants. Integrate the signals corresponding to each conformer to determine their relative populations.
-
Calculation of Equilibrium Constant and Free Energy: Calculate the equilibrium constant (K) from the ratio of the conformer populations. The Gibbs free energy difference (ΔG°) can then be calculated using the equation: ΔG° = -RTlnK.
Computational Protocol: Quantum Chemical Calculations
Computational modeling provides invaluable insights into the relative energies of different conformers and can be used to predict conformational preferences and rationalize experimental findings.[9]
Step-by-Step Methodology:
-
Structure Generation: Build the initial 3D structures of the different conformers (e.g., diequatorial and diaxial trans isomers) using a molecular modeling software package.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. This is particularly important for flexible side chains.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d).
-
Energy Calculation: Perform single-point energy calculations on the optimized geometries using a higher level of theory (e.g., a larger basis set like cc-pVTZ or a more accurate method like MP2) to obtain more reliable relative energies.
-
Thermodynamic Corrections: Calculate the vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermal corrections to the electronic energies to calculate the Gibbs free energies at a specific temperature (e.g., 298 K).
-
Analysis of Results: Compare the calculated free energies of the different conformers to predict their relative populations and the overall conformational equilibrium.
Conclusion: Guiding Rational Drug Design
The conformational analysis of 4-(difluoromethyl)cyclohexan-1-amine, when compared to the piperidine scaffold, highlights the nuanced interplay of steric and electronic effects in determining molecular shape. For the cyclohexane derivative, the conformational equilibrium is predictably dominated by the steric bulk of the substituents, with the difluoromethyl group exhibiting a strong preference for the equatorial position. The piperidine scaffold, while conformationally similar in its 4-substituted form, offers additional handles for medicinal chemists to exploit through its basic nitrogen atom.
A thorough understanding of these conformational principles, validated by a synergistic application of experimental and computational methods, is paramount for the rational design of novel therapeutics. By carefully selecting and modifying these fundamental scaffolds, researchers can sculpt molecules with the optimal three-dimensional architecture to engage their biological targets with high affinity and selectivity.
References
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Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. [Link]
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Abraham, R. J., & Rossetti, Z. L. (1973). Rotational isomerism. Part XVI. The conformational free energies of substituted piperidines and piperidinium salts. Journal of the Chemical Society, Perkin Transactions 2, (5), 582–587. [Link]
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Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models (2nd ed.). John Wiley & Sons. [Link]
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Carcenac, Y., Diter, P., Tordeux, M., & Wakselman, C. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. New Journal of Chemistry, 30(4), 577–582. [Link]
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Jensen, F. R., & Bushweller, C. H. (1969). Conformational analysis by nuclear magnetic resonance spectroscopy. Advances in Alicyclic Chemistry, 3, 139–193. [Link]
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Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]
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Wermuth, C. G. (2008). The Practice of Medicinal Chemistry (3rd ed.). Academic Press. [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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Paixão, M. W., & Weber, M. (2020). Recent Advances in the Synthesis of Saturated Nitrogen Heterocycles. European Journal of Organic Chemistry, 2020(10), 1276-1277. [Link]
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Schneider, N., Lange, G., & Klein, R. (2013). Torsional and conformational preferences in druglike molecules: a computational and database study. Journal of Chemical Information and Modeling, 53(3), 638-647. [Link]
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Caron, S., & Hawkins, J. M. (2014). The role of conformational analysis in drug design. Bioorganic & Medicinal Chemistry, 22(17), 4485-4498. [Link]
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Smith, E. H., & Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons. [Link]
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Safety Operating Guide
Navigating the Disposal of 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride: A Comprehensive Guide
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, ensuring the safe and compliant disposal of these compounds is a critical aspect of laboratory stewardship that demands meticulous attention. This guide provides an in-depth, procedural framework for the proper disposal of 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride, a fluorinated amine salt. By grounding our recommendations in established safety protocols and regulatory standards, we aim to equip laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring both personal and environmental safety.
Understanding the Hazard Profile: An Evidence-Based Approach
Analysis of close analogs such as trans-4-(Fluoromethyl)cyclohexanamine hydrochloride and 4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride reveals a consistent hazard profile.[1][2]
Key Anticipated Hazards:
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
The presence of the difluoromethyl group and the amine hydrochloride salt functionality are the primary drivers of this toxicological profile. Fluorinated organic compounds can exhibit unique metabolic pathways and persistence, warranting a cautious approach to handling and disposal.[4]
| Hazard Classification | Anticipated GHS Hazard Statement | Source (Analog) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [1][2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [1][2][3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [1][2][3] |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation | [1][3] |
Immediate Safety Protocols: Personal Protective Equipment (PPE) and Engineering Controls
Given the anticipated hazards, stringent adherence to safety protocols is non-negotiable. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
Mandatory Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling the compound.[2]
-
Eye and Face Protection: Tightly fitting safety goggles are essential. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required. Ensure that contaminated work clothing is not allowed out of the laboratory.[6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[7]
Step-by-Step Disposal Procedure
The disposal of 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride must comply with all local, state, and federal regulations for hazardous waste. As a halogenated organic compound, it falls under specific EPA guidelines.[4][8][9][10]
Core Principle: Segregation is Key
Never mix amine hydrochloride waste with other waste streams, particularly strong acids or oxidizing agents, as this can lead to violent reactions.[6]
Disposal Workflow:
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Navigating the Safe Handling of 4-(Difluoromethyl)cyclohexan-1-amine Hydrochloride: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the introduction of novel chemical entities into the laboratory workflow demands a rigorous and proactive approach to safety. This guide provides essential, in-depth technical and safety information for handling 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride, a compound of interest in modern medicinal chemistry. Our objective is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research by establishing safe, efficient, and compliant operational and disposal procedures.
Core Principles of Safe Handling: A Proactive Stance
Before any laboratory work commences, a thorough hazard assessment is paramount.[3] This involves not just understanding the intrinsic hazards of the chemical but also evaluating the specific procedures and quantities that will be used.[4] The hierarchy of controls—elimination, substitution, engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE)—should always guide your safety strategy.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls like fume hoods are the primary means of exposure reduction, appropriate PPE is a critical final barrier.[3][5] The selection of PPE must be deliberate and based on a comprehensive risk assessment of the planned procedures.[4]
| PPE Category | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles of the solid compound, which can cause serious eye irritation.[1][2] Standard safety glasses do not provide a sufficient seal against chemical splashes. |
| Hand Protection | Nitrile or neoprene gloves (minimum 0.11 mm thickness). | Prevents skin contact, which is a primary route of exposure and can cause skin irritation.[1][2] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid contaminating your hands.[1] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter. | Recommended when handling the solid outside of a certified chemical fume hood, if there is a potential for aerosol or dust generation, or during spill cleanup. This protects against the inhalation of the compound, which may cause respiratory tract irritation.[1][2] |
| Body Protection | A chemical-resistant laboratory coat, long pants, and closed-toe shoes. | Provides a barrier against accidental spills and contact with contaminated surfaces.[4][5] Lab coats should be buttoned completely, and street clothes should be fully covered. |
Diagram: PPE Selection Workflow
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
